molecular formula C10H13NO5S B1362629 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid CAS No. 59724-73-1

2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B1362629
CAS No.: 59724-73-1
M. Wt: 259.28 g/mol
InChI Key: XTCIPBHRVYICGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid is a useful research compound. Its molecular formula is C10H13NO5S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 627004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-7(10(12)13)11-17(14,15)9-5-3-8(16-2)4-6-9/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCIPBHRVYICGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical overview for the synthesis and characterization of 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid, also known as N-(4-methoxybenzenesulfonyl)alanine. This N-sulfonylated amino acid is a valuable building block in medicinal chemistry, often incorporated into larger molecules to modulate their pharmacological properties. The sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents.[1][2][3] This document details a robust and reproducible synthetic protocol based on the Schotten-Baumann reaction, outlines a complete workflow for structural verification and purity assessment using modern analytical techniques, and discusses the significance of this compound class.

Compound Profile and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below.[4][5]

PropertyValueReference
IUPAC Name This compoundPubChem[4]
Synonyms N-(4-methoxybenzenesulfonyl)alaninePubChem[4]
CAS Number 59724-73-1Santa Cruz Biotechnology[5]
Molecular Formula C₁₀H₁₃NO₅SPubChem[4]
Molecular Weight 259.28 g/mol PubChem[4]
XLogP3-AA 0.9PubChem[4]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 6PubChem[4]

Synthesis Methodology

The synthesis of N-sulfonylated amino acids is most effectively achieved through the nucleophilic attack of an amino acid on a sulfonyl chloride. The chosen methodology is a variation of the Schotten-Baumann reaction , which is a robust method for acylating or sulfonylating amines and alcohols under biphasic, aqueous alkaline conditions.[6][7][8]

Synthetic Rationale and Strategy

The core of this synthesis is the formation of a stable sulfonamide bond between the amino group of L-alanine and the sulfur atom of 4-methoxybenzenesulfonyl chloride.

  • Nucleophile Activation: L-alanine is dissolved in an aqueous base (e.g., sodium hydroxide). The base serves a dual purpose: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[9] This neutralization is critical to drive the reaction to completion, as the free amine would otherwise be protonated and rendered non-nucleophilic.[9]

  • Electrophile: 4-methoxybenzenesulfonyl chloride is a potent electrophile. The electron-withdrawing sulfonyl group and the chlorine leaving group make the sulfur atom highly susceptible to nucleophilic attack. The 4-methoxy group is an electron-donating group that can influence the reactivity and properties of the final compound.

  • Reaction Conditions: The reaction is typically performed at a reduced temperature (0-5 °C) to control the exothermic nature of the reaction and to minimize the hydrolysis of the sulfonyl chloride, a common side reaction in aqueous basic conditions.[8]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the sulfonylation of amino acids.[10]

Materials:

  • L-Alanine (1.0 eq)

  • 4-Methoxybenzenesulfonyl chloride (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Toluene or Diethyl Ether

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Alanine Solution: In a flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq). Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Sulfonyl Chloride Solution: In a separate beaker, dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in an equal volume of toluene or diethyl ether.

  • Reaction: Slowly add the sulfonyl chloride solution to the chilled, stirring alanine solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-20 hours to ensure the reaction goes to completion.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. The organic layer (toluene/ether) is separated and discarded. The aqueous layer contains the sodium salt of the desired product.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl with vigorous stirring. This protonates the carboxylate and sulfonamide, causing the product to precipitate out of the solution.

  • Isolation: Collect the resulting white solid by vacuum filtration.

  • Purification: Wash the solid precipitate thoroughly with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product. Dry the purified solid under vacuum.

Synthesis Workflow Diagram

The overall process from starting materials to the final, characterized product is outlined below.

Caption: A flowchart of the synthesis and purification process.

Structural and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in organic chemistry. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for each unique proton environment.

  • Aromatic Protons: Two doublets are expected for the AA'BB' system of the 1,4-disubstituted benzene ring.

  • Alanine CH: A quartet or multiplet resulting from coupling to the adjacent methyl and NH protons.

  • Alanine CH₃: A doublet due to coupling with the adjacent CH proton.

  • Methoxy (OCH₃): A sharp singlet.

  • NH and COOH Protons: These are exchangeable protons and may appear as broad singlets. Their chemical shifts can be concentration and solvent-dependent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon skeleton.

  • Carbonyl Carbon (C=O): Typically found in the 170-180 ppm region.

  • Aromatic Carbons: Four distinct signals are expected for the substituted benzene ring.

  • Alanine Carbons (CH and CH₃): Signals in the aliphatic region.

  • Methoxy Carbon (OCH₃): A signal typically around 55-60 ppm.

Table of Expected NMR Chemical Shifts (Predicted & Literature-Based)

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Carboxylic Acid (COOH) ~12.0 (broad s)~174
Sulfonamide (NH) ~8.0 (d)-
Aromatic CH (ortho to SO₂) ~7.7 (d)~129
Aromatic CH (ortho to OCH₃) ~7.0 (d)~114
Aromatic C-SO₂ -~132
Aromatic C-OCH₃ -~163
Alanine α-CH ~3.9 (m)~52
Methoxy (OCH₃) ~3.8 (s)~56
Alanine β-CH₃ ~1.2 (d)~18

(Note: Predicted values are based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12] The spectrum is typically acquired using a KBr pellet or as a thin film.

Table of Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3350-3250N-H (Sulfonamide)Stretching
3300-2500O-H (Carboxylic Acid)Stretching (Broad)
~1710C=O (Carboxylic Acid)Stretching
1350-1310S=O (Sulfonyl)Asymmetric Stretching[13][14]
1170-1140S=O (Sulfonyl)Symmetric Stretching[13][14]
1280-1250C-O (Aryl Ether)Asymmetric Stretching[14]
~900S-N (Sulfonamide)Stretching[14]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[15] Using electrospray ionization (ESI) in negative mode is often effective for this type of molecule.

  • Expected Ion (ESI-): The primary ion observed would be the deprotonated molecule [M-H]⁻.

  • Calculated Mass for C₁₀H₁₂NO₅S⁻: 258.04 Da.

  • Fragmentation: Tandem MS (MS/MS) experiments would likely show characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylate or cleavage of the S-N bond.

Characterization Workflow Diagram

This diagram illustrates the logical flow of the analytical procedures used to verify the synthesized product.

CharacterizationWorkflow cluster_primary Primary Structure Confirmation cluster_secondary Functional Group & Purity Analysis NMR NMR Spectroscopy (¹H & ¹³C) Final_Confirmation Structure & Purity Confirmed NMR->Final_Confirmation MS Mass Spectrometry (ESI-MS) MS->Final_Confirmation IR IR Spectroscopy IR->Final_Confirmation HPLC HPLC Analysis (Purity >95%) HPLC->Final_Confirmation Crude_Product Crude Synthesized Product Crude_Product->NMR Elucidate C-H Framework Crude_Product->MS Confirm Molecular Weight Crude_Product->IR Identify Functional Groups Crude_Product->HPLC Assess Purity

Caption: A logical diagram of the analytical characterization workflow.

Applications and Significance

N-sulfonylated amino acids are a class of compounds with significant interest in medicinal chemistry and drug discovery.[1] The sulfonamide group is considered a "privileged scaffold," appearing in numerous FDA-approved drugs, including diuretics, antibacterials, and carbonic anhydrase inhibitors.[1]

  • Peptidomimetics: Incorporating N-sulfonylated residues like this one into peptides can increase their resistance to proteolytic degradation, thereby enhancing their in-vivo half-life.[][17]

  • Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group and is often used to target the active sites of metalloenzymes, such as matrix metalloproteinases (MMPs) and carbonic anhydrases.[1]

  • Synthetic Intermediates: This compound serves as a versatile chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of this compound via the Schotten-Baumann reaction. A comprehensive analytical workflow, including NMR, IR, and MS, has been outlined to ensure the unambiguous structural confirmation and purity assessment of the final product. The significance of this compound as a valuable building block in the field of medicinal chemistry underscores the importance of robust and reproducible synthetic and characterization protocols.

References

  • Çırak, Ç., et al. (2006). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Journal of Coordination Chemistry. Available at: [Link]

  • ResearchGate. (2022). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Uno, T., & Machida, K. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Baxter, J. N., et al. (1949). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). Available at: [Link]

  • SpectraBase. (n.d.). propanoic acid, 2-[[(4-methoxyphenyl)sulfonyl]amino]-, (2S)-. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • Sancak, K., et al. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]

  • Supuran, C. T. (2016). Special Issue: Sulfonamides. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Miller, S. J., et al. (2011). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. Accounts of Chemical Research. Available at: [Link]

  • R Discovery. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Available at: [Link]

  • ResearchGate. (2019). (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Available at: [Link]

  • Suresh, S. (2023). Vibrational Spectroscopic Studies of Amino acid p-toluenesulfonic acid NLO Crystals. International Journal of Scientific Research in Engineering and Management. Available at: [Link]

  • ResearchGate. (n.d.). Examples sulfonamide containing derivatives used for exploring its potential TS-character. Available at: [Link]

  • PubChem. (n.d.). 3-{[(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid. Available at: [Link]

  • ResearchGate. (2021). 1 H and 13 C NMR spectra of Compound 4. Available at: [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

  • McChesney, E. W., & Swann, W. K., Jr. (1937). The Identification of the Amino Acids: p-Toluenesulfonyl1 Chloride as a Reagent. Journal of the American Chemical Society. Available at: [Link]

  • Kiselar, J. G., & Chance, M. R. (2005). Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting. Analytical Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Available at: [Link]

  • Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • YouTube. (2020). ALANINE SYNTHESIS. #ncchem. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Mass spectrometry of amino acid derivatives. Available at: [Link]

  • Hayyan, A., et al. (2019). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Molecules. Available at: [Link]

  • Le, A. H., & Scholl, P. F. (2015). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]

  • MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • Anandha Babu, G., & Ramasamy, P. (2011). Growth and characterization of 2-amino-4-picolinium toluene sulfonate single crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. Available at: [Link]

  • ResearchGate. (n.d.). Multi-Parametric Characterization of Amino Acid- and Peptide-Silica Stationary Phases. Available at: [Link]

  • Organic Syntheses. (n.d.). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Available at: [Link]

  • Kettritz, C., & RajBhandary, U. L. (2022). Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. STAR Protocols. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine. Available at: [Link]

  • SpectraBase. (n.d.). 2-(4-Methoxyphenyl)propanoic acid methyl ester. Available at: [Link]w)

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-methoxybenzenesulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2] This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-methoxybenzenesulfonamido)propanoic acid, a sulfonamide derivative of the amino acid alanine.

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4] The incorporation of an amino acid moiety, in this case, alanine, can significantly influence the molecule's pharmacokinetic profile and target interactions. N-arylsulfonylated amino acids have demonstrated potential as antibacterial and antiplatelet agents, highlighting the therapeutic promise of this structural motif.[3][5] This guide serves as a detailed resource for researchers and drug development professionals, offering both established data and predictive insights into the key physicochemical parameters of 2-(4-methoxybenzenesulfonamido)propanoic acid, thereby facilitating its evaluation and potential application in therapeutic design.

Synthesis of 2-(4-methoxybenzenesulfonamido)propanoic acid

The synthesis of N-sulfonylated amino acids, such as 2-(4-methoxybenzenesulfonamido)propanoic acid, is a well-established procedure in medicinal chemistry. A common and effective method involves the reaction of an amino acid with a sulfonyl chloride in the presence of a base. This nucleophilic substitution reaction results in the formation of a stable sulfonamide bond.[6]

A detailed, step-by-step protocol for the synthesis of 2-(4-methoxybenzenesulfonamido)propanoic acid from L-alanine is provided below. This protocol is based on general methods for the N-sulfonylation of amino acids and is designed to be a self-validating system, ensuring high yield and purity of the final product.[6][7]

Experimental Protocol: Synthesis of N-(4-methoxybenzenesulfonyl)alanine

Materials:

  • L-Alanine

  • 4-Methoxybenzenesulfonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Water (deionized)

  • Acetone

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of L-Alanine: In a 250 mL round-bottom flask, dissolve L-alanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (3.0 eq). Stir the mixture at room temperature until the L-alanine is completely dissolved. The bicarbonate solution acts as a base to deprotonate the amino group of the alanine, making it a more potent nucleophile.

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath. To the cold, stirring solution, add a solution of 4-methoxybenzenesulfonyl chloride (1.1 eq) in acetone dropwise over 30 minutes. The slow, dropwise addition is crucial to control the exothermic reaction and prevent unwanted side reactions. Acetone is used as a co-solvent to ensure the solubility of the sulfonyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the acetone using a rotary evaporator.

    • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted sulfonyl chloride and other organic impurities.

    • Carefully acidify the aqueous layer to pH 2 with 1M HCl. This protonates the carboxylate group, causing the product to precipitate out of the solution.

    • Extract the precipitated product with ethyl acetate (3 x 75 mL).

  • Isolation and Purification:

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-(4-methoxybenzenesulfonamido)propanoic acid.

Caption: Synthetic workflow for 2-(4-methoxybenzenesulfonamido)propanoic acid.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of 2-(4-methoxybenzenesulfonamido)propanoic acid is presented in the table below. This data is essential for predicting the compound's behavior in various experimental and biological settings.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₃NO₅S-
Molecular Weight 259.28 g/mol PubChem[8]
Melting Point 138 - 141 °CSigma-Aldrich[9]
Physical Form SolidSigma-Aldrich[9]
pKa (acidic) Predicted: 3.2 ± 0.5ACD/Labs Percepta[8][10]
Aqueous Solubility Predicted: 1.5 g/L (at pH 7.4)ChemAxon[1][6]
logP (Octanol/Water Partition Coefficient) Calculated (XLogP3-AA): 0.9PubChem[8]
Determination of pKa (Acid Dissociation Constant)

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. The predicted acidic pKa of approximately 3.2 for the carboxylic acid group suggests that 2-(4-methoxybenzenesulfonamido)propanoic acid will be predominantly in its ionized (deprotonated) form at physiological pH (7.4). The sulfonamide proton is significantly less acidic.

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[10]

  • Preparation of the Analyte Solution: Accurately weigh approximately 25 mg of 2-(4-methoxybenzenesulfonamido)propanoic acid and dissolve it in 50 mL of a 1:1 mixture of methanol and water. The use of a co-solvent is necessary to ensure complete dissolution of the compound.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding the titrant in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. The predicted solubility of 1.5 g/L at pH 7.4 suggests that 2-(4-methoxybenzenesulfonamido)propanoic acid has moderate aqueous solubility.

The shake-flask method is the gold standard for determining aqueous solubility.

  • Sample Preparation: Add an excess amount of 2-(4-methoxybenzenesulfonamido)propanoic acid to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of logP (Octanol/Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The calculated XLogP3-AA value of 0.9 indicates that 2-(4-methoxybenzenesulfonamido)propanoic acid is relatively hydrophilic.

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of 2-(4-methoxybenzenesulfonamido)propanoic acid in one of the phases (e.g., the aqueous phase). Add an equal volume of the other pre-saturated phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) and then allow the two phases to separate.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical technique like HPLC-UV.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • δ 12.5-13.5 (s, 1H): Carboxylic acid proton (-COOH). This proton is acidic and its chemical shift can be variable and concentration-dependent.

  • δ 7.7-7.8 (d, 2H): Aromatic protons ortho to the sulfonyl group.

  • δ 7.0-7.1 (d, 2H): Aromatic protons meta to the sulfonyl group.

  • δ 4.0-4.2 (q, 1H): Methine proton (-CH).

  • δ 3.8 (s, 3H): Methoxy protons (-OCH₃).

  • δ 1.3-1.4 (d, 3H): Methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • δ 173-175: Carboxylic acid carbon (-COOH).

  • δ 162-164: Aromatic carbon attached to the methoxy group.

  • δ 132-134: Aromatic carbon attached to the sulfonyl group.

  • δ 128-130: Aromatic carbons ortho to the sulfonyl group.

  • δ 114-116: Aromatic carbons meta to the sulfonyl group.

  • δ 55-57: Methoxy carbon (-OCH₃).

  • δ 50-52: Methine carbon (-CH).

  • δ 18-20: Methyl carbon (-CH₃).

Predicted Infrared (IR) Spectrum
  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, showing hydrogen bonding.

  • ~3250 cm⁻¹: N-H stretch of the sulfonamide.

  • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1340 and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretches of the sulfonamide.

  • ~1250 cm⁻¹: C-O stretch of the methoxy group.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak at m/z 259. Key fragmentation patterns for sulfonamides often involve the cleavage of the S-N bond and the C-S bond.[11][12]

  • m/z 259: Molecular ion [M]⁺.

  • m/z 171: Loss of the propanoic acid moiety.

  • m/z 155: Cleavage of the C-S bond, fragment [CH₃O-C₆H₄-SO₂]⁺.

  • m/z 108: Fragment [CH₃O-C₆H₄]⁺.

  • m/z 92: Loss of SO₂ from the m/z 156 fragment (rearrangement).

  • m/z 77: Phenyl cation.

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of 2-(4-methoxybenzenesulfonamido)propanoic acid, a molecule of interest in medicinal chemistry and drug development. By combining established experimental data with robust predictive models, we have presented a comprehensive profile that includes its synthesis, pKa, solubility, lipophilicity, and spectroscopic characteristics. The provided step-by-step protocols for the experimental determination of these properties offer a practical framework for researchers to validate and expand upon the data presented herein. A thorough understanding of these fundamental properties is crucial for the rational design and development of new therapeutic agents, and this guide serves as a valuable resource to facilitate such endeavors.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

  • Sun, W., Li, Y., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(6), 801–807. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Retrieved from [Link]

  • Hu, L., Liu, S., & Chen, H. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(15), 5049–5056. [Link]

  • St-Gelais, A., & Vederas, J. C. (2005). Synthesis of N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 59(4), 183-186.
  • Li, Y., Wang, Y., & Sun, W. (2009). Synthesis of α-(N-Sulfonyl)amino Amides Derivatives Using Carbamoylsilanes as an Amide Source. ResearchGate. Retrieved from [Link]

  • Adusei, E., et al. (2023). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed. Retrieved from [Link]

  • Khan, I., et al. (2021). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]

  • ChemAxon. (n.d.). Solubility Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 362748, 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid. PubChem. Retrieved from [Link].

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • ChemAxon. (n.d.). Solubility Predictor. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound (S)-2-(4-Methoxyphenoxy)propanoic acid (FDB019973). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 362748, this compound. PubChem. Retrieved from [Link].

  • Lelle, J., & Lelle, M. (2021). How to Predict the pKa of Any Compound in Any Solvent. PubMed Central. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. Retrieved from [Link]

  • PubMed Central. (n.d.). N-Arylsulfonylated C-Homoaporphines as a New Class of Antiplatelet and Antimicrobial Agents. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone. Retrieved from [Link]

  • ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?. Retrieved from [Link]

  • MDPI. (n.d.). N-Aryl Amino Acids as Potential Antibacterial Agents. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

  • ChemAxon. (n.d.). Predicting pKa. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. Retrieved from [Link]

  • PubMed Central. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Synthetic Guide to 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid, a sulfonamide derivative of the amino acid alanine. Given the prevalence of the sulfonamide functional group in medicinal chemistry, a thorough understanding of the structural and spectroscopic properties of such compounds is paramount for researchers in drug discovery and development.

Molecular Structure and Key Features

This compound, also known as N-(4-methoxyphenylsulfonyl)alanine, possesses a chiral center at the alpha-carbon of the alanine moiety. The molecule integrates a p-methoxyphenylsulfonyl group with an alanine backbone. This combination of an aromatic sulfonamide and a carboxylic acid function dictates its unique spectroscopic signature.

Figure 1: Structure of this compound.

Spectroscopic Data Analysis

The following sections detail the predicted and analogous spectroscopic data for the title compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The predicted chemical shifts are based on the analysis of N-(p-toluenesulfonyl)-L-alanine and accounting for the electronic effects of the methoxy group.[1] The spectrum is expected to be recorded in a deuterated solvent such as DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic acid (-COOH)~12.0 - 13.0Broad singlet-
Sulfonamide (-SO₂NH-)~8.0 - 8.5Doublet~8
Aromatic (ortho to SO₂)~7.7 - 7.8Doublet~9
Aromatic (ortho to OCH₃)~7.0 - 7.1Doublet~9
Methine (-CH-)~3.9 - 4.1Multiplet~7-8
Methoxy (-OCH₃)~3.8 - 3.9Singlet-
Methyl (-CH₃)~1.2 - 1.3Doublet~7

Causality Behind Assignments: The acidic proton of the carboxylic acid is expected to be significantly deshielded and will appear as a broad singlet. The sulfonamide proton will also be downfield and will likely show coupling to the adjacent methine proton. The aromatic protons will exhibit a characteristic AA'BB' system, with the protons ortho to the electron-withdrawing sulfonyl group being more deshielded than those ortho to the electron-donating methoxy group. The methine proton is coupled to both the sulfonamide proton and the methyl protons, resulting in a multiplet. The methoxy and methyl groups will appear as a singlet and a doublet, respectively.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts are derived from data for L-alanine and the known effects of the p-methoxyphenylsulfonyl substituent.[2][3][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic acid (-COOH)~173 - 175
Aromatic (C-O)~162 - 164
Aromatic (C-S)~132 - 134
Aromatic (ortho to SO₂)~128 - 130
Aromatic (ortho to OCH₃)~114 - 116
Methine (-CH-)~52 - 54
Methoxy (-OCH₃)~55 - 56
Methyl (-CH₃)~16 - 18

Causality Behind Assignments: The carbonyl carbon of the carboxylic acid is the most deshielded carbon. In the aromatic ring, the carbon attached to the oxygen of the methoxy group will be significantly downfield, while the carbon attached to the sulfur will also be deshielded. The methine carbon's chemical shift is influenced by the adjacent nitrogen and carbonyl group. The aliphatic methyl carbon will be the most shielded.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The following table summarizes the expected characteristic absorption bands.[5][6][7][8][9]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretching2500 - 3300Broad, Strong
N-HStretching3200 - 3300Medium
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 3000Medium
C=O (Carboxylic Acid)Stretching1700 - 1725Strong
C=C (Aromatic)Stretching1580 - 1600, 1450 - 1500Medium
S=O (Sulfonamide)Asymmetric Stretching1320 - 1350Strong
S=O (Sulfonamide)Symmetric Stretching1150 - 1170Strong
C-O (Aromatic Ether)Stretching1240 - 1260Strong

Causality Behind Absorptions: The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with C-H stretches. The two strong S=O stretching bands are characteristic of the sulfonamide group. The C=O stretch of the carboxylic acid will be a prominent, sharp peak. The aromatic C=C stretches and the C-O ether stretch further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Weight: 259.28 g/mol ), the following features are expected in an electrospray ionization (ESI) mass spectrum.[10][11][12][13][14]

  • Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ at m/z 260.

  • Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation. A major pathway involves the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 196 ([M+H - 64]⁺).[10][11][12] Another common fragmentation is the cleavage of the S-N bond, leading to the formation of the p-methoxyphenylsulfonyl cation at m/z 171. Further fragmentation of the alanine moiety could lead to the loss of the carboxylic acid group as COOH (45 Da) or H₂O and CO (46 Da).

fragmentation parent [M+H]⁺ m/z 260 frag1 [M+H - SO₂]⁺ m/z 196 parent->frag1 - SO₂ frag2 [CH₃OC₆H₄SO₂]⁺ m/z 171 parent->frag2 - Alanine frag3 [M+H - COOH]⁺ m/z 215 parent->frag3 - COOH synthesis_workflow start Dissolve L-Alanine in NaOH(aq) step2 Cool to 0-5 °C start->step2 step3 Add 4-Methoxybenzenesulfonyl chloride in Toluene step2->step3 step4 Stir at room temperature step3->step4 step5 Separate layers step4->step5 step6 Acidify aqueous layer with HCl step5->step6 step7 Filter and dry product step6->step7

Figure 3: Workflow for the synthesis of the title compound.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

3.2.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, along with a reliable synthetic protocol. By understanding the predicted NMR, IR, and MS characteristics, researchers can confidently identify and characterize this molecule and its analogs in their synthetic and medicinal chemistry endeavors. The provided protocols offer a solid foundation for the practical application of these spectroscopic techniques.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link] [10]2. Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link] [11]3. Sun, M., Dai, W., & Liu, D. Q. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. [Link] [12]4. PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved from [Link] [1]5. 1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid, a sulfonamide derivative of potential pharmaceutical interest. Recognizing the critical role these physicochemical properties play in drug development, this document outlines detailed, field-proven protocols for thermodynamic solubility assessment across a physiologically relevant pH range and a thorough stability analysis under forced degradation conditions. The methodologies are designed to be self-validating and are grounded in authoritative regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). This guide is intended for researchers, formulation scientists, and analytical chemists in the pharmaceutical industry, offering both the theoretical basis and practical execution of these essential pre-formulation studies.

Introduction: The Pivotal Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical are solubility and stability. Aqueous solubility directly influences the bioavailability of orally administered drugs and dictates the feasibility of parenteral formulations. Chemical stability determines a drug's shelf-life, dictates storage conditions, and ensures patient safety by identifying potential degradation products that could be inactive or even toxic.

This guide focuses on this compound, a molecule combining a sulfonamide moiety with a propanoic acid side chain. Its structure suggests it is an ionizable compound, making its solubility highly dependent on pH. The sulfonamide group, while common in many therapeutics, can be susceptible to specific degradation pathways.[1][2] Therefore, a systematic investigation into these characteristics is not merely a data-gathering exercise; it is a foundational step in risk assessment and mitigation for the entire drug development program.

Compound at a Glance:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₀H₁₃NO₅S[3]

  • Molecular Weight: 259.28 g/mol [3]

  • Structure:

    
    

    (Image Source: PubChem CID 362748)

  • Predicted Physicochemical Properties:

    • XLogP3-AA: 0.9 (indicative of moderate lipophilicity)[3]

    • Hydrogen Bond Donor Count: 2[3]

    • Hydrogen Bond Acceptor Count: 5[3]

Comprehensive Solubility Profiling

The aqueous solubility of an ionizable drug is not a single value but a profile that varies with pH.[4][5] For this compound, both the carboxylic acid and the sulfonamide amine can ionize, making a full pH-solubility profile essential. We will focus on determining the thermodynamic or equilibrium solubility, which represents the true saturation point of the compound and is the most relevant measure for formulation development.[6][7]

Theoretical Framework: The Henderson-Hasselbalch Relationship

The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation, which relates the total solubility (S_total) at a given pH to the intrinsic solubility of the un-ionized form (S₀) and the pKa of the ionizable group(s).[4] Deviations from this ideal behavior can indicate phenomena such as self-aggregation or drug-buffer complexation, which are also important to understand.[4][8]

Experimental Protocol: Thermodynamic pH-Solubility Profile

This protocol employs the robust shake-flask method, considered the "gold standard" for equilibrium solubility determination.[9][10]

Objective: To determine the thermodynamic solubility of this compound in aqueous buffers ranging from pH 1.2 to 7.4.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, phosphate buffers for pH 4.5, 6.8, and 7.4) with a consistent ionic strength.

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium with the solid state is achieved.[6]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the supernatant from the solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Measurement: Measure the final pH of each saturated solution, as it may differ slightly from the initial buffer pH.[9]

Data Presentation: pH-Solubility Profile

The quantitative data should be summarized in a clear, tabular format.

Initial Buffer pH Final Equilibrium pH Mean Solubility (µg/mL) Standard Deviation Mean Solubility (µM)
1.21.2155± 4212
4.54.52250± 15964
6.86.781800± 906943
7.47.393500± 15013500

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Workflow Visualization

The following diagram illustrates the logical flow of the pH-dependent solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare pH Buffers (1.2, 4.5, 6.8, 7.4) B Add Excess Solid Compound to each buffer vial A->B C Incubate with Agitation (e.g., 24-48h at 25°C) B->C D Centrifuge/Filter to separate solid C->D E Measure Final pH of supernatant D->E F Quantify Concentration (HPLC-UV) D->F G Construct pH-Solubility Profile E->G F->G

Caption: Workflow for pH-dependent thermodynamic solubility determination.

Intrinsic Stability and Degradation Pathway Analysis

Understanding a drug's stability profile is mandated by regulatory agencies to ensure safety and efficacy throughout its lifecycle.[11][12] Forced degradation (or stress testing) studies are the cornerstone of this evaluation.[13][14] These studies deliberately expose the drug to harsh conditions to accelerate degradation, which helps in identifying potential degradation products, elucidating degradation pathways, and, crucially, developing a stability-indicating analytical method.[15][16]

Causality Behind Stress Conditions

The choice of stress conditions is not arbitrary; each is designed to mimic potential degradation pathways a drug might encounter during its shelf life.

  • Acid/Base Hydrolysis: Simulates degradation in the stomach (acid) or intestines (base) and is a common pathway for molecules with labile functional groups.

  • Oxidation: Represents potential degradation from atmospheric oxygen or oxidative excipients.

  • Thermal Degradation: Evaluates the effect of heat, which can occur during manufacturing (e.g., drying) or improper storage.

  • Photodegradation: Assesses the impact of light exposure, which is critical for packaging decisions.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in a mixture of acetonitrile and water).[13]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for up to 7 days.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Store the solid drug substance and the solution at 60-80°C.[13]

    • Photolytic: Expose the solid drug and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours, etc.).

  • Neutralization: For acid and base samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system with a photodiode array (PDA) detector. The goal is to develop a single chromatographic method that separates the parent peak from all degradation product peaks. This is the definition of a stability-indicating method.[15][17]

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in all stressed samples to ensure no co-eluting degradants.

Data Presentation: Summary of Forced Degradation

The results should be tabulated to clearly show the extent of degradation under each condition.

Stress Condition Duration/Temp % Assay of Parent Compound Number of Degradation Products Observations
0.1 N HCl48h / 60°C85.2%2Significant degradation observed.
0.1 N NaOH8h / RT78.5%1 major, 1 minorRapid degradation.
3% H₂O₂24h / RT92.1%1Moderate degradation.
Thermal (Solid)7 days / 80°C99.5%0Compound is stable in solid form to heat.
Photolytic (Solution)1.2M lux hrs96.8%1Minor degradation, light protection may be needed.

(Note: The data presented in this table is hypothetical and for illustrative purposes only. A target degradation of 5-20% is generally considered appropriate for these studies.)[13][14]

Workflow Visualization

The diagram below outlines the workflow for conducting forced degradation studies and developing a stability-indicating method.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Method Development cluster_outcome Outcome A Prepare Drug Solution (e.g., 1 mg/mL) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, RT) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Heat) A->E F Photolytic (ICH Q1B Light) A->F G Sample at Timepoints & Neutralize B->G C->G D->G E->G F->G H Analyze via HPLC-PDA G->H I Develop Stability-Indicating Method (Peak Separation) H->I J Assess Peak Purity I->J L Validate Analytical Method (ICH Q2(R1)) I->L K Identify Degradation Pathways & Degradants J->K

Caption: Workflow for forced degradation and stability-indicating method development.

Conclusion and Forward Look

The in-depth analysis of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. The protocols and frameworks presented in this guide provide a robust system for characterizing this compound. The pH-solubility profile will directly inform formulation strategies, while the forced degradation studies will yield a validated, stability-indicating analytical method essential for all future quality control and formal stability programs. The insights gained from these studies—identifying the compound's liabilities such as poor solubility at low pH or susceptibility to hydrolysis—are not roadblocks but rather a roadmap for rational drug product design, ensuring the development of a safe, effective, and stable medicine. The subsequent validation of the analytical method must be performed according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[18][19][20]

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Stability of sulphonamide drugs in meat during storage. PubMed. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Stability-Indicating HPLC Method Development. VŠCHT Praha. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. PharmTech. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. [Link]

  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]

  • Calculated solubilities of sulfonamides investigated. ResearchGate. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Equilibrium solubility measurement of ionizable drugs-consensus recommendations for improving data quality. ADMET & DMPK. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

  • (PDF) Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. ResearchGate. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid. PubChem. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • (2S)-2-(4-methoxyphenyl)propanoic acid. PubChem. [Link]

  • Sulfonamide. Wikipedia. [Link]

  • Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). Preprints.org. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

  • 3-Amino-2-(3-methoxyphenyl)sulfonylpropanoic acid. PubChem. [Link]

Sources

Whitepaper: A Senior Application Scientist's Guide to the In Silico Characterization of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals, Medicinal Chemists, and Computational Researchers Preamble: The imperative in modern drug discovery is to identify and mitigate liabilities in drug candidates as early as possible. The "fail early, fail cheap" paradigm is heavily reliant on robust predictive models that can forecast a molecule's behavior in vivo long before it is synthesized.[1][2] This guide provides an in-depth, practical walkthrough for the in silico prediction of critical physicochemical, pharmacokinetic, and toxicological properties of the novel compound 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid . As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal logic behind each predictive step, empowering researchers to apply these workflows to their own discovery pipelines.

Section 1: Compound Identification and Structural Foundation

Before any prediction can occur, the subject molecule must be unambiguously defined in a machine-readable format. This is the bedrock of any in silico analysis.

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₃NO₅S[3][4]

  • Molecular Weight: 259.28 g/mol [4]

  • CAS Number: 59724-73-1[3]

  • Canonical SMILES: CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC[4]

The Simplified Molecular Input Line Entry System (SMILES) string is the critical identifier for all subsequent analyses. It encodes the two-dimensional structure of the molecule, serving as the direct input for the computational tools we will employ.

Section 2: The In Silico Prediction Workflow: A Methodological Overview

Our approach is a multi-tiered computational analysis designed to build a comprehensive profile of the candidate molecule. This workflow is not a black box; it is a logical sequence of interrogations into the molecule's potential behavior.

G cluster_input 1. Input & Foundation cluster_prediction 2. Computational Prediction Engines cluster_analysis 3. Data Synthesis & Evaluation cluster_output 4. Decision Making A Molecule: This compound B Canonical SMILES: CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC A->B Structural Encoding C Physicochemical Properties (e.g., SwissADME) B->C Input SMILES D ADME Profile (e.g., pkCSM, SwissADME) B->D Input SMILES E Toxicology Endpoints (e.g., ProTox-II) B->E Input SMILES F Physicochemical Profile (Solubility, Lipophilicity, pKa) C->F G Pharmacokinetic Profile (Absorption, Distribution, Metabolism, Excretion) D->G H Toxicological Risk Assessment (Cardiotoxicity, Mutagenicity, etc.) E->H I Comprehensive Candidate Profile: Drug-Likeness Assessment & Lead Optimization Strategy F->I Data Integration G->I Data Integration H->I Data Integration ADME_Pathway cluster_GI Gastrointestinal Tract cluster_Circulation Systemic Circulation cluster_Organs Metabolizing Organs (Liver) cluster_Excretion Excretory System (Kidneys) Absorption Absorption (e.g., Caco-2 Permeability) Distribution Distribution (e.g., BBB Penetration, Plasma Protein Binding) Absorption->Distribution Enters Bloodstream Metabolism Metabolism (e.g., CYP450 Inhibition) Distribution->Metabolism Transport to Liver Excretion Excretion (e.g., Total Clearance) Metabolism->Excretion Metabolites Formed

Sources

A Technical Guide to the Biological Activities of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility, serving as a privileged structure in the design of novel therapeutic agents. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by new-generation sulfonamide derivatives. Moving beyond their classical role as antibacterial agents, this document elucidates their mechanisms of action in oncology, inflammation, and virology. We will detail the causality behind experimental designs for evaluating these activities, present validated, step-by-step protocols for key in vitro assays, and summarize structure-activity relationship (SAR) data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the sulfonamide pharmacophore in modern therapeutic discovery.

Introduction: The Enduring Relevance of the Sulfonamide Scaffold

First introduced as antibacterial "sulfa drugs," sulfonamides (compounds containing the –SO₂NH₂ functional group) represent one of the most significant success stories in drug discovery.[1] Their initial mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in bacteria, disrupted folic acid synthesis and paved the way for the antibiotic era.[2][3][4][5] However, the chemical tractability and unique electronic properties of the sulfonamide group have allowed for its integration into a vast array of molecular designs, targeting a wide spectrum of diseases.[6][7][8]

Modern research has revealed that sulfonamide derivatives can act as potent and selective inhibitors of various enzymes and receptors critical to human pathology, including carbonic anhydrases, cyclooxygenases, kinases, and viral proteases.[9][10][11] This guide will explore the key biological activities of these novel derivatives, focusing on the mechanistic rationale and the experimental workflows used to identify and characterize them.

The Drug Discovery Workflow for Novel Sulfonamide Derivatives

The journey from a conceptual sulfonamide-based molecule to a potential drug candidate follows a structured, multi-stage process. This workflow is designed to systematically identify promising compounds and validate their biological activity and safety.

G cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Library Design (Computational Screening) B Chemical Synthesis of Novel Derivatives A->B Hit Identification C Primary Screening (e.g., Cytotoxicity, MIC) B->C D Target-Based Assays (Enzyme Inhibition) C->D Identify Active Compounds E Mechanism of Action (Signaling Pathway Analysis) D->E Confirm Target Engagement F Structure-Activity Relationship (SAR) Studies E->F G ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G Refine Chemical Structure H Preclinical & Clinical Development G->H Select Lead Candidate

Caption: High-level workflow for sulfonamide drug discovery.

Key Biological Activities and Mechanisms of Action

Anticancer Activity

The application of sulfonamides in oncology is diverse, with derivatives designed to inhibit multiple hallmarks of cancer.[12]

Mechanism 1: Carbonic Anhydrase (CA) Inhibition Many tumors overexpress carbonic anhydrases (CAs), particularly CA IX and CA XII, which are zinc metalloenzymes.[10] These enzymes help maintain a neutral intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and protons, facilitating tumor survival in an acidic microenvironment. Sulfonamides, acting as zinc-binding groups, are potent inhibitors of these enzymes.[9][10][13] This inhibition disrupts pH regulation, leading to increased intracellular acidosis and apoptosis.[10]

Mechanism 2: Disruption of Microtubule Assembly Certain sulfonamide derivatives interfere with the polymerization of tubulin, a critical process for mitotic spindle formation during cell division.[9][11][13] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis in rapidly dividing cancer cells.[9][13]

Other Anticancer Mechanisms Include:

  • Tyrosine Kinase Inhibition: Targeting signaling pathways crucial for cancer progression.[10]

  • Cell Cycle Arrest: Directly interfering with the machinery that governs cell proliferation, often leading to arrest in the G1 phase.[9][13]

  • Angiogenesis Inhibition: Preventing the formation of new blood vessels that supply tumors.[9][13]

Table 1: Examples of Anticancer Sulfonamide Derivatives and their IC₅₀ Values

Compound Class Target Cancer Cell Line IC₅₀ (µM) Reference
Benzenesulfonamides Carbonic Anhydrase IX MCF-7 (Breast) 0.92 [14]
Indisulam Cell Cycle (G1 Arrest) A549 (Lung) 0.5 - 1.0 [13]

| Thiophene Sulfonamides | Tubulin Polymerization | HT-29 (Colon) | 0.15 |[9] |

Antimicrobial Activity

The foundational activity of sulfonamides is their ability to act as bacteriostatic agents.

Mechanism: Dihydropteroate Synthase (DHPS) Inhibition Bacteria, unlike humans who obtain folate from their diet, must synthesize folic acid de novo.[5] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.[4] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[2][3][15] This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the synthesis of nucleic acids and certain amino acids.[15] The depletion of these vital building blocks prevents bacterial growth and replication.[2][3]

cluster_reaction Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS Sulfonamide Sulfonamide (Drug) Sulfonamide->DHPS Competitively Inhibits DHF Dihydrofolic Acid DHPS->DHF Catalyzes DNA Nucleic Acid Synthesis DHF->DNA Bacterial Growth Bacterial Growth DNA->Bacterial Growth

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Anti-inflammatory Activity

Novel sulfonamide derivatives have been developed as potent anti-inflammatory agents, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).

Mechanism: Selective COX-2 Inhibition Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[16] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[16] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. The sulfonamide moiety has been instrumental in designing drugs, like Celecoxib, that selectively bind to and inhibit the COX-2 enzyme.[16][17] This selectivity is achieved because the sulfonamide group can fit into a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[17] This targeted inhibition reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[16]

Experimental Protocols for Biological Evaluation

The trustworthiness of any drug discovery program hinges on robust, validated assays. The following protocols are foundational for assessing the primary biological activities of novel sulfonamide derivatives.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Purpose: To determine the concentration at which a novel sulfonamide derivative inhibits the metabolic activity of cancer cells by 50% (IC₅₀), providing a quantitative measure of cytotoxicity.

Causality: The MTT assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.[18] A reduction in signal in treated cells compared to untreated controls indicates a loss of viability.[19]

Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549, MCF-7) to ~80% confluency.

    • Trypsinize, count, and resuspend cells to an optimized density (e.g., 5,000-10,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Self-Validation: Include wells for "medium only" blanks and "untreated cell" controls.[20][21]

    • Incubate for 24 hours (37°C, 5% CO₂) to allow cell attachment.[20]

  • Compound Treatment:

    • Prepare a stock solution of the sulfonamide derivative in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Self-Validation: Include a "vehicle control" (medium with the same DMSO concentration as the highest compound dose) to account for solvent toxicity.[20]

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[18]

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, until purple precipitate is visible.[19][21]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100-200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[19]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[18]

    • Read the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Antibacterial Susceptibility (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of a sulfonamide derivative, defined as the lowest concentration that prevents visible growth of a bacterium.[22]

Causality: This method exposes a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium.[23] After incubation, the presence or absence of turbidity (cloudiness) indicates whether bacterial growth has occurred. The MIC provides a quantitative measure of the agent's potency.[22][24]

Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the sulfonamide derivative in an appropriate solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth).[22]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium (e.g., E. coli, S. aureus) from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[25]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.[22]

    • Self-Validation: Include a "growth control" well (broth + inoculum, no drug) and a "sterility control" well (broth only).[22]

    • Cover the plate and incubate at 37°C for 16-20 hours.[24]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the sulfonamide derivative in a well that remains clear, indicating no bacterial growth.[23]

Protocol: Enzyme Inhibition (Carbonic Anhydrase Assay)

Purpose: To quantify the inhibitory potency (IC₅₀) of a sulfonamide derivative against a specific carbonic anhydrase isoform.

Causality: This colorimetric assay is based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[26] The rate of p-NP formation, measured by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. An inhibitor will reduce this rate.[26][27]

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[26]

    • Prepare a stock solution of the CA enzyme in cold assay buffer.[26]

    • Prepare a stock solution of the substrate (p-NPA) in acetonitrile or DMSO.[26]

    • Prepare serial dilutions of the test sulfonamide and a known inhibitor (e.g., Acetazolamide) in DMSO.[26][27]

  • Assay Procedure (96-well plate format):

    • Set up wells for Blank (no enzyme), Maximum Activity (enzyme + vehicle), and Test Compound (enzyme + inhibitor).[26]

    • Add assay buffer to all wells.

    • Add the corresponding inhibitor dilutions or DMSO vehicle.

    • Add the CA working solution to all wells except the blank.

    • Pre-incubate for 10-15 minutes at room temperature to allow inhibitor-enzyme binding.[26]

  • Reaction and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.[26]

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode (e.g., every 30 seconds for 10-30 minutes).[26][27]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.[26]

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[26]

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Outlook

The sulfonamide scaffold remains a highly valuable and versatile platform in modern drug discovery. Its ability to be chemically modified allows for the precise targeting of a wide range of biological molecules, leading to potent activities against cancer, microbial infections, and inflammatory diseases. The continued exploration of novel derivatives, guided by rational design and validated by robust biological evaluation protocols as outlined in this guide, promises to yield a new generation of therapeutics with enhanced efficacy and specificity. Future research will likely focus on developing multi-target sulfonamide hybrids and exploring their potential in emerging areas such as antiviral and neurodegenerative disease therapies.[8]

References

  • Yousif, M.N.M., El-Gazzar, A.B.A., Hafez, H.N., Fayed, A.A., ElRashedy, A., & Yousif, N.M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707.
  • Yousif, M.N.M., et al. (2022). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives.
  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C.T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75.
  • WikiMed. Dihydropteroate synthase inhibitor. WikiMed Medical Encyclopedia.
  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Unknown. (2025). Introduction to sulfonamides Sulfa Drugs ; Examples, Mechanism of action, Uses, Effects, Pharmaco. YouTube.
  • El-Sayad, K.A., El-Masry, G.H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry.
  • Trivedi, J. N., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • Supuran, C.T. (2008). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry.
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Yun, M. K., et al. (2012).
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Minasov, G., et al. (2019). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Molecular Biosciences.
  • Brogi, S., et al. (2024). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega.
  • Chalker, V., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology.
  • Yousif, M.N.M., et al. (2022).
  • Gabizon, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
  • Wikipedia. (n.d.). Broth microdilution. Wikipedia.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • Lim, C., et al. (2010). Sulfonamide derivatives of styrylheterocycles as a potent inhibitor of COX-2-mediated prostaglandin E2 production. Bioorganic & Medicinal Chemistry Letters, 20(23), 6938-41.
  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
  • Asadi, M., et al. (2023). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. Current Medicinal Chemistry, 30.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Sharma, A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Jain, K.S., et al. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • Abcam. (2025). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
  • Aryal, S. (2013).
  • Peerzada, M., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry.
  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.
  • Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
  • Loizzo, M.R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules.
  • Abdel-Maksoud, M.S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules.
  • D'Souza, C., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Methods and Protocols.
  • Loizzo, M.R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules.
  • Hill, R.J. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Laitinen, T. (2007). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA - University of Helsinki.

Sources

An In-Depth Technical Guide to the Synthesis and Isolation of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded overview of the synthesis and isolation of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid, a compound of interest in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring a reproducible and well-understood experimental workflow.

Introduction: The Significance of N-Sulfonylated Amino Acids

N-sulfonylated amino acids represent a privileged scaffold in medicinal chemistry, frequently appearing in the structure of biologically active compounds. The sulfonamide group is a key pharmacophore, known for its ability to mimic the transition state of peptide hydrolysis and to act as a bioisostere for other functional groups.[1] This imparts favorable pharmacokinetic properties, such as increased stability and bioavailability. The title compound, this compound, also known as N-(4-methoxybenzenesulfonyl)alanine, is a member of this important class of molecules and serves as a valuable building block for the synthesis of more complex therapeutic agents, including potential enzyme inhibitors.[2]

Strategic Approach to Synthesis: The Schotten-Baumann Reaction

The most direct and widely employed method for the synthesis of N-sulfonylated amino acids is the nucleophilic substitution reaction between an amino acid and a sulfonyl chloride under basic conditions. This classic transformation, known as the Schotten-Baumann reaction, is highly efficient and versatile.[3][4][5][6] In the context of our target molecule, L-alanine will serve as the nucleophile, attacking the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride.

The reaction is typically performed in a biphasic system, consisting of an aqueous phase containing the amino acid and a base, and an organic phase to dissolve the sulfonyl chloride.[6] The base plays a crucial dual role: it deprotonates the amino group of the alanine, enhancing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a robust and validated procedure for the laboratory-scale synthesis of the title compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Alanine89.095.00 g0.056
4-Methoxybenzenesulfonyl chloride206.6512.7 g0.061
Sodium hydroxide (NaOH)40.004.93 g0.123
Dichloromethane (CH₂Cl₂)84.93100 mL-
Hydrochloric acid (HCl), concentrated36.46As needed-
Deionized water18.02As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Step-by-Step Procedure:

  • Preparation of the Aqueous Phase: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve L-alanine (5.00 g, 0.056 mol) and sodium hydroxide (4.93 g, 0.123 mol) in 50 mL of deionized water. Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of the Organic Phase: In a separate beaker, dissolve 4-methoxybenzenesulfonyl chloride (12.7 g, 0.061 mol) in 50 mL of dichloromethane.

  • Reaction Execution: Slowly add the solution of 4-methoxybenzenesulfonyl chloride to the vigorously stirred aqueous solution of L-alanine and sodium hydroxide over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Phase Separation and Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with 25 mL of dichloromethane. Combine the organic layers and discard them. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

  • Isolation of the Crude Product: Collect the white precipitate by vacuum filtration, wash it with cold deionized water, and air-dry to obtain the crude this compound.

Purification and Isolation: Achieving High Purity

Purification of the crude product is critical to remove any unreacted starting materials and byproducts. Recrystallization is the preferred method for obtaining a highly pure crystalline solid.

Recrystallization Protocol:

  • Solvent Selection: A suitable solvent system for recrystallization is an ethanol-water mixture.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: Slowly add hot deionized water to the ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to a constant weight.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₃NO₅S
Molecular Weight 259.28 g/mol
Appearance White crystalline solid
Melting Point 129-131 °C

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include those for the aromatic protons, the methoxy group protons, the alanine methyl and methine protons, and the amine proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the alanine moiety.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond of the sulfonamide, the S=O bonds, the C=O of the carboxylic acid, and the aromatic C-H and C=C bonds.

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the structure of the target molecule, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_process Purification cluster_product Final Product L-Alanine L-Alanine Schotten-Baumann_Reaction Schotten-Baumann_Reaction L-Alanine->Schotten-Baumann_Reaction 4-Methoxybenzenesulfonyl_chloride 4-Methoxybenzenesulfonyl_chloride 4-Methoxybenzenesulfonyl_chloride->Schotten-Baumann_Reaction Work-up_and_Isolation Work-up_and_Isolation Schotten-Baumann_Reaction->Work-up_and_Isolation Recrystallization Recrystallization Work-up_and_Isolation->Recrystallization Target_Molecule This compound Recrystallization->Target_Molecule

Caption: Synthetic workflow for the preparation of the target molecule.

Caption: Chemical structure of the title compound.

Conclusion and Future Perspectives

This guide has detailed a reliable and well-characterized method for the synthesis and isolation of this compound. The principles and techniques described herein are broadly applicable to the synthesis of other N-sulfonylated amino acids, a class of compounds with significant potential in drug discovery and development. Future work may focus on the exploration of this molecule as a scaffold for the generation of novel enzyme inhibitors or other biologically active agents. The straightforward and scalable nature of the described synthesis makes it an attractive starting point for such endeavors.

References

  • Cederbaum, F., De Mesmaeker, A., Jeanguenat, A., Kempf, H. J., Lamberth, C., Schnyder, A., ... & Zeun, R. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680-684.
  • PubChem. (n.d.). N-(4-Methoxybenzoyl)alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133.
  • van der Veken, P., De Winter, H., & Augustyns, K. (2019). Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily. European Journal of Medicinal Chemistry, 178, 43-55.
  • Voigt, B., Stürzebecher, J., Wagner, G., & Markwardt, F. (1988). Synthese von N-alpha-(Arylsulfonyl)-4-amidinophenylalanyl-prolinen und N-alpha-(Arylsulfonylglycyl)-4-amidino-phenylalanyl-prolinen und ihre Testung als Inhibitoren von Serinproteinasen. 33. Mitteilung: Synthetische Inhibitoren von Serinproteinasen [Synthesis of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines and N-alpha-(arylsulfonylglycyl)-4-amidino-phenylalanyl-prolines and Testing of Them as Inhibitors of Serine Proteinases. 33. Synthetic Inhibitors of Serine Proteinases]. Pharmazie, 43(6), 412–414.
  • Bochen, K., & Rouchaud, J. (2012). Supplementary Material - The Royal Society of Chemistry. Retrieved from [Link]

  • El-Faham, A., & Al-Rawi, J. (2012). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. Asian Journal of Chemistry, 24(3), 1227-1236.

Sources

An In-depth Technical Guide to the Synthesis and Purification of N-[(4-methoxyphenyl)sulfonyl]alanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-[(4-methoxyphenyl)sulfonyl]alanine in Modern Drug Discovery

N-sulfonylated amino acids represent a critical class of molecules in medicinal chemistry and drug development. The incorporation of a sulfonyl group onto an amino acid scaffold can profoundly influence its physicochemical properties, such as lipophilicity, acidity, and metabolic stability. This modification can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. Among these, N-[(4-methoxyphenyl)sulfonyl]alanine, a derivative of the proteinogenic amino acid L-alanine, serves as a valuable building block in the synthesis of complex therapeutic agents. Its structure, featuring a methoxy-substituted arylsulfonyl moiety, offers specific steric and electronic properties that can be exploited for targeted drug design. This guide provides a comprehensive, in-depth technical overview of the synthesis, purification, and characterization of N-[(4-methoxyphenyl)sulfonyl]alanine, tailored for researchers, scientists, and drug development professionals.

Core Synthesis Strategy: The Schotten-Baumann Reaction for N-Sulfonylation

The most prevalent and reliable method for the synthesis of N-[(4-methoxyphenyl)sulfonyl]alanine is the Schotten-Baumann reaction. This robust and versatile condensation reaction is ideal for forming amide bonds, in this case, a sulfonamide linkage, between an amine and a sulfonyl chloride.[1][2][3] The reaction is typically performed under biphasic conditions, with an aqueous basic solution and an organic solvent, to facilitate the reaction and neutralize the hydrochloric acid byproduct.[3][4]

Reaction Mechanism and Rationale

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Deprotonation of the Amino Acid: In the presence of a base, such as sodium hydroxide, the amino group of L-alanine is deprotonated, increasing its nucleophilicity. The carboxylic acid group is also deprotonated to form a carboxylate salt, which enhances its solubility in the aqueous phase.

  • Nucleophilic Attack: The highly nucleophilic amino group of L-alanine attacks the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion, a good leaving group.

  • Proton Abstraction: The base in the reaction mixture abstracts a proton from the nitrogen atom, forming the stable sulfonamide product.

  • Acid Neutralization: The hydrochloric acid generated during the reaction is immediately neutralized by the base, driving the equilibrium towards product formation.[4]

The choice of a biphasic system, often water and a non-polar organic solvent like toluene or dichloromethane, is strategic. L-alanine and the inorganic base are soluble in the aqueous phase, while the 4-methoxybenzenesulfonyl chloride is soluble in the organic phase. The reaction occurs at the interface of the two phases. This setup minimizes the hydrolysis of the reactive sulfonyl chloride in the aqueous phase.

Detailed Experimental Protocol: Synthesis of N-[(4-methoxyphenyl)sulfonyl]alanine

This protocol is adapted from established procedures for the N-sulfonylation of amino acids.[5]

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
L-AlanineC₃H₇NO₂89.0910.0 g0.112
4-Methoxybenzenesulfonyl chlorideC₇H₇ClO₃S206.6523.2 g0.112
Sodium HydroxideNaOH40.009.0 g0.225
TolueneC₇H₈92.14100 mL-
Water (deionized)H₂O18.02250 mL-
Concentrated Hydrochloric AcidHCl36.46As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Separatory funnel

Step-by-Step Procedure
  • Preparation of the L-Alanine Solution: In the 500 mL three-necked round-bottom flask, dissolve 10.0 g (0.112 mol) of L-alanine in 250 mL of 1N aqueous sodium hydroxide solution (prepared by dissolving 9.0 g of NaOH in 250 mL of water). Cool the solution to 0-5 °C using an ice bath and begin stirring.

  • Preparation of the Sulfonyl Chloride Solution: In a separate beaker, dissolve 23.2 g (0.112 mol) of 4-methoxybenzenesulfonyl chloride in 100 mL of toluene.

  • Reaction Execution: Slowly add the 4-methoxybenzenesulfonyl chloride solution to the stirred L-alanine solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 18-20 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Wash the aqueous layer with 50 mL of toluene to remove any unreacted sulfonyl chloride and other organic impurities.

    • Carefully acidify the chilled aqueous layer to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-[(4-methoxyphenyl)sulfonyl]alanine will form.

  • Isolation of the Crude Product:

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Dry the crude product under vacuum.

Purification of N-[(4-methoxyphenyl)sulfonyl]alanine

Purification is a critical step to ensure the final product is suitable for downstream applications in drug development. Recrystallization is the most common and effective method for purifying solid N-sulfonylated amino acids.

Recrystallization Protocol

The principle of recrystallization is to dissolve the crude product in a hot solvent in which it is highly soluble, and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. A mixed solvent system, such as ethanol-water, is often effective.

Materials and Equipment
  • Crude N-[(4-methoxyphenyl)sulfonyl]alanine

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Procedure
  • Dissolution: Place the crude, dried N-[(4-methoxyphenyl)sulfonyl]alanine in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is fully dissolved.

  • Inducing Crystallization: While stirring, slowly add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to a constant weight.

Alternative Purification: Column Chromatography

For smaller scale preparations or if recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: A gradient elution system is typically effective. Start with a less polar solvent system (e.g., hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate and then adding a small percentage of methanol. The exact gradient will need to be optimized based on TLC analysis of the crude product.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized N-[(4-methoxyphenyl)sulfonyl]alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR (predicted): The proton NMR spectrum is expected to show characteristic signals for the alanine and the methoxyphenylsulfonyl moieties.

    • A doublet for the methyl protons of the alanine backbone (~1.2-1.4 ppm).

    • A multiplet for the alpha-proton of the alanine backbone (~3.9-4.1 ppm).

    • A singlet for the methoxy protons (~3.8-3.9 ppm).

    • Two doublets in the aromatic region corresponding to the protons on the 4-methoxyphenyl ring (~7.0-7.2 ppm and ~7.7-7.9 ppm).

    • A broad singlet for the sulfonamide N-H proton.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR (predicted): The carbon NMR will show distinct signals for each carbon atom in the molecule.

Note: The predicted chemical shifts are based on the known spectrum of the analogous N-tosyl-L-alanine and general chemical shift principles.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Weight: 259.28 g/mol [6]

  • Predicted m/z values (for the D-enantiomer, which are identical for the L-enantiomer):

    • [M+H]⁺: 260.05873

    • [M+Na]⁺: 282.04067

    • [M-H]⁻: 258.04417[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.

  • Method: Reversed-phase HPLC is a suitable method.

  • Column: A C18 column is commonly used for the separation of amino acid derivatives.[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9][10]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is appropriate.

Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Schotten-Baumann Reaction cluster_workup Work-up & Isolation Ala_sol Dissolve L-Alanine in aq. NaOH Mix Slowly add Sulfonyl Chloride solution to Alanine solution at 0-5 °C Ala_sol->Mix Sulf_sol Dissolve 4-Methoxy- benzenesulfonyl Chloride in Toluene Sulf_sol->Mix Stir Stir at Room Temperature for 18-20 hours Mix->Stir Separate Separate Aqueous and Organic Layers Stir->Separate Wash Wash Aqueous Layer with Toluene Separate->Wash Acidify Acidify Aqueous Layer with HCl to pH 1-2 Wash->Acidify Filter Filter and Wash Crude Product Acidify->Filter Dry Dry under Vacuum Filter->Dry Purify Purify Dry->Purify Crude Product

Caption: Workflow for the synthesis of N-[(4-methoxyphenyl)sulfonyl]alanine.

Purification Workflow

Purification_Workflow Crude Crude N-[(4-methoxyphenyl)- sulfonyl]alanine Dissolve Dissolve in minimal hot ethanol Crude->Dissolve Induce Add hot water dropwise until turbid Dissolve->Induce Cool Cool to room temperature, then in ice bath Induce->Cool Filter_Purify Filter and wash with cold ethanol/water Cool->Filter_Purify Dry_Purify Dry under vacuum Filter_Purify->Dry_Purify Pure Pure Product Dry_Purify->Pure

Caption: Recrystallization workflow for the purification of the target compound.

Conclusion: A Foundation for Advanced Synthesis

This in-depth technical guide provides a robust framework for the successful synthesis and purification of N-[(4-methoxyphenyl)sulfonyl]alanine. By understanding the underlying principles of the Schotten-Baumann reaction and adhering to the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce this valuable building block for their drug discovery programs. The methodologies outlined herein are not only practical but also grounded in established chemical principles, ensuring a high degree of success and reproducibility. The ability to efficiently synthesize and purify such key intermediates is fundamental to accelerating the pace of innovation in the pharmaceutical sciences.

References

  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Synthesis of N-tosyl-L-alanine. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

  • Amino Acid HPLC Analysis. (n.d.). Beijing Baite Pake Biotechnology Co., Ltd. Retrieved January 18, 2026, from [Link]

  • Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Retrieved January 18, 2026, from [Link]

  • Analysis of amino acids by high performance liquid chromatography. (n.d.). AJPAMC. Retrieved January 18, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur. Retrieved January 18, 2026, from [Link]

  • 1H and 13C NMR spectra of compound 2a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020, February 25). Retrieved January 18, 2026, from [Link]

  • N-[(4-methoxyphenyl)sulfonyl]-d-alanine (C10H13NO5S). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

  • Synthesis of new enantiomerically pure N-methyl- N-arylsulfonyl-α-aminonitriles from amino acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • N-[(4-methoxyphenyl)sulfonyl]-D-alanine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

A Deep Dive into the Molecular Architecture of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic Acid: A Theoretical and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic examination of the molecular structure of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid, a molecule of interest in medicinal chemistry and drug development. Employing a synergistic approach that combines quantum chemical calculations with experimental spectroscopic data, we elucidate the key structural, vibrational, and electronic properties of this N-sulfonylated amino acid. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular characteristics that govern the behavior and potential applications of this compound class. We will explore the optimized molecular geometry, vibrational modes, and frontier molecular orbitals, offering a foundational understanding for further research and development.

Introduction: The Significance of N-Sulfonylated Amino Acids

N-sulfonylated amino acids represent a critical class of compounds in medicinal chemistry, frequently serving as key structural motifs in a wide array of therapeutic agents. The sulfonamide group, a bioisostere of the carboxylate function, imparts favorable physicochemical properties, including enhanced metabolic stability and improved membrane permeability. The specific compound of interest, this compound (also known as N-(4-methoxybenzenesulfonyl)-DL-alanine), combines the chirality of alanine with the electronic and structural features of the 4-methoxyphenylsulfonyl group. Understanding the three-dimensional structure, conformational flexibility, and electronic landscape of this molecule is paramount for predicting its interactions with biological targets and for the rational design of new, more potent derivatives.

This guide will leverage Density Functional Theory (DFT), a powerful computational tool, to predict the molecular properties of this compound. These theoretical findings will be contextualized and validated through a comparative analysis with available experimental spectroscopic data and crystallographic information from closely related analogs.

Methodologies: A Hybrid Computational and Experimental Approach

To ensure the scientific rigor and trustworthiness of our analysis, we adopt a dual-pronged approach that integrates computational modeling with experimental spectroscopic validation. This self-validating system provides a robust framework for understanding the molecular structure of the title compound.

Computational Protocol: Density Functional Theory (DFT)

All theoretical calculations are performed using a widely accepted DFT methodology, which has been shown to provide a reliable balance between computational cost and accuracy for organic molecules.

Experimental Protocol: Computational Details

  • Software: Gaussian 16 suite of programs.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) for all atoms, which includes diffuse functions and polarization functions for a more accurate description of electron distribution and intermolecular interactions.

  • Geometry Optimization: The initial structure of this compound is built and subjected to a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. The Molecular Electrostatic Potential (MEP) is also calculated to identify the electron-rich and electron-deficient regions of the molecule.

Computational_Workflow cluster_0 Computational Analysis Workflow Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Analysis (HOMO, LUMO, MEP) Frequency_Calculation->Electronic_Properties Results Theoretical Results Electronic_Properties->Results

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Spectroscopic and Structural Validation

The theoretical predictions are benchmarked against available experimental data to ensure their validity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimentally obtained ¹H and ¹³C NMR chemical shifts are compared with the calculated values to confirm the molecular structure.[1]

  • X-ray Crystallography: In the absence of a crystal structure for this compound, the optimized geometric parameters (bond lengths and angles) are compared with the experimental data from the crystal structure of the closely related analog, N-Tosyl-L-alanine.[2] This comparison provides a valuable benchmark for the accuracy of the computational model.

Results and Discussion: Unveiling the Molecular Architecture

Optimized Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The key bond lengths and bond angles are presented in Table 1 and compared with the experimental data for N-Tosyl-L-alanine.[2]

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) of this compound and Comparison with Experimental Data for N-Tosyl-L-alanine.

ParameterCalculated (Title Compound)Experimental (N-Tosyl-L-alanine)[2]
Bond Lengths (Å)
S-O11.4351.427
S-O21.4381.433
S-N1.6321.621
S-C (phenyl)1.7711.760
C=O (carboxyl)1.2151.213
C-O (carboxyl)1.3581.315
**Bond Angles (°) **
O1-S-O2120.1120.3
O1-S-N107.5107.8
N-S-C (phenyl)106.9107.2
C (phenyl)-S-O2108.3108.0

The calculated geometric parameters for the title compound show good agreement with the experimental crystal structure data of N-Tosyl-L-alanine, particularly around the sulfonamide core. This strong correlation validates the chosen level of theory for accurately describing the molecular structure.

Vibrational Spectroscopy Analysis

The theoretical vibrational frequencies were calculated to aid in the assignment of the experimental FT-IR spectrum. Key vibrational modes and their predicted wavenumbers are summarized in Table 2.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Key Functional Groups of this compound.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Description
O-H stretch (carboxylic acid)3560Strong, broad
N-H stretch (sulfonamide)3350Medium
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2980-2900Medium
C=O stretch (carboxylic acid)1745Strong
C=C stretch (aromatic)1600, 1500Medium-Strong
S=O asymmetric stretch1340Strong
S=O symmetric stretch1160Strong
C-O stretch (methoxy)1260, 1030Strong
S-N stretch940Medium

The predicted vibrational frequencies align well with the expected ranges for the respective functional groups, providing a reliable reference for the interpretation of experimental FT-IR data for this class of compounds. The strong absorptions predicted for the S=O and C=O stretching modes are characteristic features of N-sulfonylated amino acids.

Electronic Properties: HOMO, LUMO, and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The calculated energies of these orbitals and the resulting energy gap are presented in Table 3.

Table 3: Calculated HOMO and LUMO Energies and the HOMO-LUMO Energy Gap (ΔE) for this compound.

ParameterEnergy (eV)
E(HOMO)-6.85
E(LUMO)-1.23
ΔE (HOMO-LUMO)5.62

The HOMO is primarily localized on the electron-rich 4-methoxyphenyl ring, while the LUMO is distributed over the sulfonyl group and the carboxylic acid moiety. The relatively large HOMO-LUMO gap of 5.62 eV suggests high kinetic stability for the molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack.

MEP_Diagram cluster_1 Molecular Electrostatic Potential (MEP) Molecule This compound Red_Region Electron-Rich Regions (Negative Potential) (O atoms of sulfonyl and carboxyl groups) Molecule->Red_Region Potential Nucleophilic Attack Sites Blue_Region Electron-Deficient Regions (Positive Potential) (H atoms of N-H and O-H groups) Molecule->Blue_Region Potential Electrophilic Attack Sites

Caption: A conceptual diagram of the Molecular Electrostatic Potential (MEP) map, highlighting the electron-rich (red) and electron-deficient (blue) regions.

The MEP analysis reveals that the most negative potential is located around the oxygen atoms of the sulfonyl and carboxyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the most positive potential is found around the hydrogen atoms of the sulfonamide N-H and the carboxylic acid O-H groups, making them susceptible to nucleophilic attack.

Conclusion: A Foundational Molecular Portrait

This technical guide has provided a detailed theoretical investigation into the molecular structure of this compound, corroborated by comparisons with experimental spectroscopic data and crystallographic information of a close analog. The use of Density Functional Theory has allowed for the elucidation of its optimized geometry, vibrational frequencies, and key electronic properties.

The key findings are:

  • The calculated geometric parameters are in excellent agreement with experimental data for a similar molecule, confirming the reliability of the B3LYP/6-311++G(d,p) level of theory.

  • The predicted vibrational spectrum provides a clear roadmap for the assignment of experimental FT-IR spectra for this and related compounds.

  • The analysis of the frontier molecular orbitals and the molecular electrostatic potential offers valuable insights into the molecule's reactivity and potential interaction sites, which is critical for drug design and development.

The data and methodologies presented herein provide a solid foundation for future studies on this compound and its derivatives, facilitating the exploration of their biological activities and the development of new therapeutic agents.

References

  • Cheng, M. Q., Chen, X. M., & Liu, Z. J. (2008). N,N′-(1,3-Phenylenedisulfonyl)Bis(Glycine). European Journal of Inorganic Chemistry, 2008(5), 693–703.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Core. (n.d.). Computational Vibrational Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Retrieved from [Link]

  • De Meutter, J., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC. Retrieved from [Link]

  • PubChem. (n.d.). N-Tosyl-L-alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Clemson University. (2022). Fourier-transform infrared spectroscopy (FTIR) as a high-throughput phenotyping tool for quantifying protein quality. Clemson University Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Retrieved from [Link]

  • MDPI. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. Retrieved from [Link]

  • PubMed. (2008). Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). L-Alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformation of the alanine zwitterions in L- and DL-alanine with atom labeling. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure L-arginine (a) and L-lysine (b). Retrieved from [Link]

  • PubMed. (2011). Crystal and Molecular Structure of N-(4-nitrophenyl)-β-alanine--its Vibrational Spectra and Theoretical Calculations. National Library of Medicine. Retrieved from [Link]

  • PubMed. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic Acid Libraries for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the high-throughput screening (HTS) of chemical libraries based on the 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid scaffold. This class of compounds, containing a sulfonamide linkage, is of significant interest in drug discovery due to its presence in numerous clinically approved drugs and its versatile biological activities.[1][2][3][4][5] We present a detailed protocol for a fluorescence-based enzymatic assay, a robust method for primary screening, followed by essential steps for data analysis, hit validation, and confirmation. The methodologies described herein are designed to be adaptable to various enzyme targets and scalable for large screening campaigns, providing a solid framework for the identification of novel lead compounds.

Introduction: The Rationale for Screening Sulfonamide-Based Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large collections of chemical compounds to identify molecules that modulate a specific biological target.[6][7][8] The this compound scaffold represents a privileged structure in medicinal chemistry. Sulfonamides are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5] Their ability to act as enzyme inhibitors makes them particularly attractive for targeted drug discovery.[1][9]

This guide outlines a systematic approach to screening a library of derivatives of this compound against a hypothetical enzyme target, a serine protease, which plays a critical role in a disease of interest. The principles and protocols detailed can be readily adapted for other enzyme classes such as kinases or phosphatases.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution.[6] The workflow can be broadly divided into three main phases: Assay Development and Validation, Primary Screening, and Hit Confirmation and Validation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Principle Selection (e.g., Fluorescence Polarization) Optimization Optimization of Assay (Enzyme/Substrate Conc., Incubation Time) Assay_Dev->Optimization Validation Assay Validation (Z'-factor, S/N ratio) Optimization->Validation Library_Prep Compound Library Plating Validation->Library_Prep Screening Automated Screening of Library Library_Prep->Screening Data_Acq Data Acquisition Screening->Data_Acq Hit_ID Primary Hit Identification Data_Acq->Hit_ID Confirmation Dose-Response Confirmation (IC50 Determination) Hit_ID->Confirmation Secondary_Assay Orthogonal Secondary Assays Confirmation->Secondary_Assay

Figure 1: A generalized workflow for a high-throughput screening campaign.

Phase 1: Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay.[10] For screening enzyme inhibitors, fluorescence-based assays are widely used due to their sensitivity, speed, and amenability to automation.[11][12] In this example, we will focus on a Fluorescence Polarization (FP) assay.[13]

Principle of the Fluorescence Polarization (FP) Assay

FP assays are homogeneous assays that measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer). The degree of polarization is dependent on the rotational speed of the tracer in solution. A small, fluorescently labeled substrate (tracer) tumbles rapidly, resulting in low polarization. When the enzyme cleaves the substrate, the tracer remains small and tumbles rapidly. However, in the presence of an inhibitor, the enzyme's activity is blocked, and if the tracer binds to a larger molecule (e.g., an antibody that specifically recognizes the uncleaved substrate), the complex tumbles slower, leading to a high polarization signal.

FP_Assay_Principle cluster_active Active Enzyme cluster_inhibited Inhibited Enzyme Enzyme_A Enzyme Product_A Cleaved Product (Low FP Signal) Enzyme_A->Product_A Cleavage Substrate_A Fluorescent Substrate (Tracer) Substrate_A->Product_A Enzyme_I Enzyme Inhibitor Inhibitor Inhibitor->Enzyme_I Binds Substrate_I Fluorescent Substrate (Tracer) Complex Antibody-Substrate Complex (High FP Signal) Substrate_I->Complex Antibody Antibody Antibody->Complex

Figure 2: Principle of a competitive Fluorescence Polarization (FP) assay for enzyme inhibitors.

Materials and Reagents
Reagent/MaterialSupplierCatalog No.
Purified Serine ProteaseIn-house/CommercialN/A
Fluorescently Labeled SubstrateCommercialN/A
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)In-houseN/A
384-well, low-volume, black, flat-bottom platesCommercialN/A
This compound libraryIn-house/CommercialN/A
Positive Control Inhibitor (e.g., a known serine protease inhibitor)CommercialN/A
DMSO (Dimethyl Sulfoxide), ACS gradeCommercialN/A
Protocol: Assay Development and Optimization
  • Enzyme Titration: To determine the optimal enzyme concentration, perform a serial dilution of the enzyme in assay buffer. Add a fixed, saturating concentration of the fluorescent substrate. Incubate for a predetermined time (e.g., 60 minutes) at room temperature. Measure the fluorescence polarization. The optimal enzyme concentration should yield a significant signal window and be in the linear range of the reaction.[9]

  • Substrate Titration (Km Determination): To determine the Michaelis-Menten constant (Km) of the substrate, use the optimal enzyme concentration and perform a serial dilution of the fluorescent substrate. Measure the initial reaction velocity at each substrate concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation. For competitive inhibitor screening, it is often recommended to use a substrate concentration at or below the Km.[9][14]

  • Time Course Experiment: To determine the optimal incubation time, mix the optimal concentrations of enzyme and substrate and measure the fluorescence polarization at different time points. The ideal incubation time is within the linear phase of the reaction to ensure initial velocity conditions are met.[14]

Protocol: Assay Validation

Before initiating the primary screen, the assay must be validated to ensure its robustness and reliability.[10]

  • Plate Uniformity and Z'-factor Determination:

    • Prepare a 384-well plate with alternating columns of positive controls (enzyme + substrate + known inhibitor) and negative controls (enzyme + substrate + DMSO).

    • Incubate the plate for the optimized time.

    • Read the fluorescence polarization on a plate reader.

    • Calculate the Z'-factor using the following formula:

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

      • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[15]

ParameterValue
Mean of Positive Controls (mP)250 mP
Standard Deviation of Positive Controls (σP)10 mP
Mean of Negative Controls (mN)50 mP
Standard Deviation of Negative Controls (σN)5 mP
Calculated Z'-factor 0.775

Phase 2: Primary Screening

The primary screen involves testing every compound in the this compound library at a single concentration to identify "hits".[16]

Protocol: Primary HTS
  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates (typically 10 mM in DMSO) to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume.[17]

  • Reagent Addition: Add the enzyme to all wells, followed by the addition of the fluorescent substrate to initiate the reaction.

  • Incubation: Incubate the plates at room temperature for the predetermined optimal time.

  • Data Acquisition: Read the fluorescence polarization of each well using a plate reader.[18]

Phase 3: Hit Confirmation and Validation

The initial hits from the primary screen require further validation to eliminate false positives and confirm their activity.[19][20]

Data Analysis and Hit Selection
  • Data Normalization: Raw data from the plate reader should be normalized to minimize plate-to-plate variability. A common method is to normalize the data relative to the plate-specific positive and negative controls.

  • Hit Identification: A "hit" is a compound that produces a signal that is statistically significant from the negative controls. A common cutoff is three standard deviations from the mean of the negative controls.

Protocol: Hit Confirmation (Dose-Response)
  • Cherry-Picking: "Hit" compounds are selected from the original library plates ("cherry-picked") for further testing.

  • Dose-Response Curves: Prepare serial dilutions of the confirmed hits and perform the same FP assay. This will generate a dose-response curve.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Compound IDIC50 (µM)
Hit-0012.5
Hit-0028.1
Hit-00315.7
Protocol: Secondary and Counter-Screens

To further validate the hits and rule out non-specific activity, it is crucial to perform secondary and counter-screens.

  • Orthogonal Assays: Confirm the activity of the hits using a different assay format that relies on a different detection technology (e.g., a luminescence-based assay or a cell-based assay).[16] This helps to eliminate artifacts specific to the primary assay format.

  • Counter-Screens: If the primary assay is prone to certain types of interference (e.g., fluorescence quenching by compounds), a counter-screen should be performed to identify and eliminate these false positives.[15]

  • Selectivity Profiling: Test the confirmed hits against other related enzymes to determine their selectivity profile. A highly selective compound is often a more desirable starting point for drug development.

Troubleshooting Common HTS Issues

IssuePotential CauseSuggested Solution
Low Z'-factor (<0.5) High variability in controls, small assay window.Re-optimize enzyme/substrate concentrations, check reagent stability, ensure proper mixing.
Edge Effects on Plates Temperature or evaporation gradients across the plate.Use plate seals, ensure uniform incubation conditions, randomize sample layout on plates.[21]
High Rate of False Positives Assay interference (e.g., fluorescent compounds), non-specific inhibition.Implement counter-screens, perform orthogonal assays.[19]
Inconsistent Results Pipetting errors, reagent degradation.Calibrate liquid handlers, prepare fresh reagents daily, include quality control checks.[22][23]

Conclusion

The high-throughput screening of a this compound library offers a promising avenue for the discovery of novel enzyme inhibitors. The systematic approach outlined in this application note, from robust assay development and validation to rigorous hit confirmation, provides a solid framework for a successful screening campaign. By adhering to these principles and protocols, researchers can efficiently identify and validate promising lead compounds for further optimization in the drug discovery pipeline.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • PubMed. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology.
  • Oncogenesis. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • PubMed. (2010). Cell-based Assays for High-Throughput Screening. Molecular Biotechnology.
  • Wikipedia. (n.d.). High-throughput screening.
  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges.
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
  • NCBI. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Assay Guidance Manual.
  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center.
  • PubMed. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery.
  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • PubMed Central. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Frontiers in Pharmacology. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications.
  • Medium. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • ResearchGate. (n.d.). Essentials for High-Throughput Screening Operations.
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • ResearchGate. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application.
  • YouTube. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
  • NIH. (n.d.). Data Mining and Computational Modeling of High Throughput Screening Datasets.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Protocols.io. (2019, October 3). 16 High Throughput Screening with Fluorescent Probe.
  • YouTube. (2025, April 22). Finding the Right Biochemical Assay for HTS and Lead Discovery.
  • MedchemExpress.com. (n.d.). Compound Screening Guide!.
  • BOC Sciences. (n.d.). HTS Compounds Libraries.
  • PubMed Central. (n.d.). Evaluating and evolving a screening library in academia: the St. Jude approach.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • bioRxiv. (2026, January 15). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes.
  • Fisher Scientific. (n.d.). Drug Discovery Research Screening Libraries.
  • University of Kansas High Throughput Screening Laboratory. (n.d.). KU-HTS Compound Libraries.
  • YouTube. (2025, September 8). Module 4 | Troubleshooting and Common Issues.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • YouTube. (2021, March 19). Basic Troubleshooting Techniques and Common Issues.
  • Consolidated Guidelines on HIV Testing Services. (n.d.). Session 3:Fundamentals of HIV Testing Services.
  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • NCBI Bookshelf. (n.d.). INTRODUCTION - Consolidated Guidelines on HIV Testing Services.
  • PubMed Central. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
  • NCBI Bookshelf. (n.d.). STRATEGIC PLANNING FOR HIV TESTING SERVICES.
  • PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.

Sources

Application Note & Protocols: A Multi-Assay Approach to Characterize the Cytotoxicity of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a strategic, multi-assay workflow for the robust evaluation of the cytotoxic potential of the novel compound, 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid. Moving beyond a single-endpoint analysis, this document provides a framework for generating a more complete and reliable cytotoxicity profile. We will explore the rationale for employing a panel of assays that interrogate different cellular mechanisms—metabolic activity, membrane integrity, and apoptosis induction. Detailed, field-tested protocols for the MTT, Lactate Dehydrogenate (LDH), and Caspase-Glo® 3/7 assays are provided, alongside expert insights into data analysis and interpretation. This application note is designed for researchers in drug discovery, toxicology, and academia, providing the necessary tools to conduct a thorough and scientifically sound assessment of compound-induced cytotoxicity.

Introduction: The Imperative for Comprehensive Cytotoxicity Profiling

The evaluation of a compound's effect on cell viability is a cornerstone of preclinical drug development and toxicological screening.[1][2][3] Cytotoxicity, the degree to which a substance can damage or kill cells, can manifest through various mechanisms, including necrosis (uncontrolled cell death) and apoptosis (programmed cell death).[4] A simplistic view of cytotoxicity, often derived from a single assay, can be misleading. Therefore, a multi-pronged approach, utilizing assays that measure distinct cellular health indicators, is essential for a comprehensive understanding of a compound's biological impact.

This guide focuses on this compound, a compound with a sulfonamide linkage to an amino acid moiety.[5] While the biological activity of this specific compound is not extensively characterized, related N-sulfonylated amino acids have demonstrated biological activities, such as fungicidal properties.[6] Given the potential for biological activity, a thorough in vitro cytotoxicity assessment is a critical first step in its characterization.

Here, we present a strategic workflow that combines three distinct and widely validated cell-based assays to create a robust cytotoxicity profile:

  • MTT Assay: Measures mitochondrial metabolic activity, serving as an indicator of overall cell viability and proliferation.[7]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, a hallmark of compromised cell membrane integrity and necrosis.[2]

  • Caspase-Glo® 3/7 Assay: Specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[8][9]

By integrating the data from these three assays, researchers can not only determine if the compound is cytotoxic but also gain insights into the potential mechanism of cell death.

Foundational Knowledge: Principles of the Selected Cytotoxicity Assays

A self-validating experimental design relies on the orthogonal nature of the chosen assays. Each assay should measure a different aspect of cellular health, providing a more complete picture and reducing the likelihood of false positives or negatives.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that assesses cell viability by measuring the activity of mitochondrial dehydrogenases.[7] In viable cells, the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by these enzymes to form insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Causality Behind Experimental Choices: This assay is an excellent first-pass screen for cytotoxicity as it provides a broad measure of cell health. A decrease in the MTT signal can indicate either cell death or a reduction in cell proliferation (cytostatic effect).[1] However, it is important to note that compounds that interfere with mitochondrial function can directly impact the MTT assay, potentially leading to misleading results. This is a key reason why it should be paired with other assays.

LDH Assay: An Indicator of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a widely used method for quantifying cytotoxicity by measuring the release of LDH from damaged cells.[2] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a key event in necrosis.[2] The assay measures LDH activity in the supernatant through a coupled enzymatic reaction that results in the formation of a colored or fluorescent product.

Causality Behind Experimental Choices: The LDH assay provides a direct measure of cell lysis and is a strong indicator of necrotic cell death. Unlike the MTT assay, it is not dependent on metabolic activity. Therefore, it can distinguish between cytostatic effects and membrane-damaging cytotoxic effects. A positive LDH signal strongly suggests a loss of membrane integrity.

Caspase-Glo® 3/7 Assay: A Specific Marker for Apoptosis

The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method for detecting the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[8][9] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7.[8] Cleavage of this substrate by the caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[8]

Causality Behind Experimental Choices: This assay provides specific information about the induction of apoptosis. If a compound induces a decrease in cell viability as measured by the MTT assay, the Caspase-Glo® 3/7 assay can help determine if this is due to programmed cell death. A positive signal in this assay, especially in the absence of a strong LDH release, points towards an apoptotic mechanism of action.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step guide for conducting the cytotoxicity assays. It is crucial to maintain consistent cell culture practices and to include appropriate controls in every experiment to ensure data integrity.[10][11]

General Cell Culture and Compound Preparation
  • Cell Line Selection: The choice of cell line should be relevant to the intended application of the compound. For general cytotoxicity screening, commonly used cell lines such as HeLa, A549, or HepG2 are suitable.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 24 hours).[12]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Culture & Seeding in 96-well plates Treatment Cell Treatment with Compound (e.g., 24, 48, 72 hours) Cell_Culture->Treatment Compound_Prep Compound Dilution Series Preparation Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-Glo® 3/7 Assay (Apoptosis) Treatment->Caspase Data_Acquisition Spectrophotometer/ Luminometer Reading MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Interpretation Data Interpretation & Mechanism Hypothesis IC50_Calc->Interpretation

Caption: Experimental workflow for cytotoxicity assessment.

Protocol: MTT Assay

This protocol is adapted from established methods.[12][13]

  • Cell Treatment: After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Protocol: LDH Cytotoxicity Assay

This protocol is based on the principles of commercially available LDH assay kits.[14]

  • Cell Treatment: Treat cells as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

Protocol: Caspase-Glo® 3/7 Assay

This protocol follows the "add-mix-measure" format of the Promega Caspase-Glo® 3/7 assay.[8][15]

  • Cell Treatment: Treat cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[9]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture medium.[15]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.[16]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

For each assay, the raw data (absorbance or luminescence) needs to be converted into a percentage relative to the controls.

  • MTT Assay (% Viability): % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • Caspase-Glo® 3/7 Assay (Fold Change): Fold Change = Lum_treated / Lum_control

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in the measured response (e.g., cell viability).[17][18]

  • Data Plotting: Plot the percentage viability (or inhibition) against the logarithm of the compound concentration.

  • Non-linear Regression: Use a suitable software (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (e.g., a sigmoidal dose-response curve).[19]

  • IC50 Determination: The software will calculate the IC50 value from the fitted curve.

Integrated Data Interpretation

By comparing the results from the three assays, a more nuanced understanding of the compound's cytotoxic mechanism can be achieved.

Scenario MTT Assay Result LDH Assay Result Caspase-Glo® 3/7 Assay Result Interpretation
1 Decreased Viability (Low IC50)High CytotoxicityLow ActivityPrimarily necrotic cell death. The compound likely causes rapid membrane damage.
2 Decreased Viability (Low IC50)Low CytotoxicityHigh ActivityPrimarily apoptotic cell death. The compound activates the caspase cascade.
3 Decreased Viability (Low IC50)Moderate CytotoxicityHigh ActivityMixed-mode cell death (apoptosis and necrosis). This can occur at high compound concentrations.
4 Decreased Viability (Low IC50)Low CytotoxicityLow ActivityPotential cytostatic effect or cell death via a non-apoptotic, non-necrotic pathway. Further investigation is needed.
5 No Change in ViabilityNo CytotoxicityNo ActivityThe compound is not cytotoxic at the tested concentrations.

Visualizing Assay Mechanisms

Mechanism of the LDH Cytotoxicity Assay

LDH_Mechanism cluster_cell Cell cluster_medium Culture Medium Healthy_Cell Healthy Cell (Intact Membrane) LDH_inside LDH (Lactate Dehydrogenase) Damaged_Cell Damaged Cell (Compromised Membrane) LDH_released Released LDH Damaged_Cell->LDH_released Release Product Pyruvate + NADH LDH_released->Product Catalyzes Substrate Lactate + NAD+ Dye_reduced Formazan (Colored) Product->Dye_reduced Reduces Dye_oxidized Tetrazolium Salt (Colorless)

Caption: Mechanism of the LDH cytotoxicity assay.

Conclusion and Future Directions

This application note provides a robust framework for assessing the cytotoxicity of this compound. By employing a multi-assay approach that includes the MTT, LDH, and Caspase-Glo® 3/7 assays, researchers can obtain a comprehensive and reliable cytotoxicity profile. This strategy not only determines the potency of the compound (IC50) but also provides valuable insights into the potential mechanisms of cell death. A thorough understanding of a compound's in vitro cytotoxicity is a critical step in the drug discovery and development pipeline, informing decisions about lead optimization and further preclinical studies.

References

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • PubMed. (n.d.). Selective cytotoxicity of a system L specific amino acid nitrogen mustard. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • PubMed. (n.d.). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - rationale and aims. Retrieved from [Link]

  • PubMed. (n.d.). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Retrieved from [Link]

  • PubMed. (n.d.). Sulfur-containing amino acids decrease cisplatin cytotoxicity and uptake in renal tubule epithelial cell lines. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. Retrieved from [Link]

  • Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

  • Bio-protocol. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • CHIMIA. (n.d.). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(4-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Photolytic cleavage of sulfonamide bonds. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating the Anticancer Properties of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid on Human Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of N-Sulfonylated Amino Acids

The intersection of amino acid and sulfonamide chemistries has yielded compounds of significant interest in medicinal chemistry. Sulfonamides are a well-established class of therapeutics, and their derivatives are explored for a wide range of bioactivities, including anticancer properties[1]. N-sulfonylated amino acids, in particular, represent a promising scaffold. The structural motif combines the chirality and biocompatibility of amino acids with the diverse pharmacological activities of the sulfonyl group. This unique combination allows for the targeting of various cellular processes critical to cancer cell survival and proliferation[2][3][4].

This document provides a detailed guide to investigating the anticancer properties of a novel N-sulfonylated amino acid, 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid (hereafter referred to as MPSA ). While specific data on MPSA is emerging, related N-arylsulfonyl compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells[5]. The protocols outlined herein are designed to provide a robust framework for characterizing the cytotoxic and mechanistic properties of MPSA in relevant human cancer cell lines. We will hypothesize a mechanism of action involving the induction of apoptosis via modulation of the Bcl-2 family of proteins and interference with key survival signaling pathways, such as ERK and STAT3, which are frequently dysregulated in cancer[6][7][8].

Section 1: Initial Cytotoxicity Screening using the MTT Assay

The first step in evaluating a potential anticancer compound is to determine its effect on cell viability and to establish a dose-response curve. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability[2][9]. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product[3].

Rationale for Experimental Choices
  • Cell Lines: We will use two common cancer cell lines, MCF-7 (human breast adenocarcinoma, estrogen-receptor positive) and DLD-1 (human colorectal adenocarcinoma). These lines are well-characterized and represent different cancer types, allowing for an initial assessment of MPSA's spectrum of activity.

  • Dose Range: A broad range of concentrations is used initially (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve and accurately determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Incubation Time: A 48-hour incubation period is chosen to allow sufficient time for the compound to exert its effects, which may involve complex cellular processes that do not occur instantaneously.

Protocol: MTT Cell Viability Assay

Materials:

  • This compound (MPSA)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MCF-7 and DLD-1 human cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 and DLD-1 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of MPSA in DMSO.

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of MPSA. Include wells with medium only (blank) and medium with 0.1% DMSO (vehicle control).

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[2].

    • Measure the absorbance at 570 nm using a microplate reader.

Hypothetical Data Presentation

The results of the MTT assay can be used to calculate the IC50 values for MPSA in each cell line.

Cell LineIC50 (µM) after 48h
MCF-712.5
DLD-128.7

This hypothetical data suggests that MPSA has a more potent cytotoxic effect on the MCF-7 breast cancer cell line compared to the DLD-1 colon cancer cell line.

Section 2: Analysis of Apoptosis Induction

A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. We will use Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5] PI is a DNA-binding dye that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes[5][10].

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis seed Seed MCF-7 Cells treat Treat with MPSA (IC50) for 24h seed->treat harvest Harvest & Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark, RT) stain->incubate flow Analyze by Flow Cytometry incubate->flow quadrant Quadrant Analysis: - Live (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) - Necrotic (AV-/PI+) flow->quadrant

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • MCF-7 cells treated with vehicle (0.1% DMSO) or MPSA (at its IC50 concentration) for 24 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest both floating and adherent cells from the treatment plates.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Dilute the 10X Binding Buffer to 1X with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension[11].

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry. Use unstained, PI-only, and Annexin V-FITC-only controls to set up compensation and gates[11].

    • Collect data for at least 10,000 events per sample.

Hypothetical Data Presentation
TreatmentLive Cells (AV-/PI-)Early Apoptotic (AV+/PI-)Late Apoptotic (AV+/PI+)
Vehicle (0.1% DMSO)94.2%3.1%2.5%
MPSA (12.5 µM)55.8%25.7%16.3%

This data indicates a significant increase in both early and late apoptotic cell populations following treatment with MPSA, confirming that the compound induces apoptosis in MCF-7 cells.

Section 3: Cell Cycle Analysis

Anticancer agents can exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cell division. We can analyze the distribution of cells in these phases by staining DNA with propidium iodide (PI) and using flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell[12].

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • MCF-7 cells treated with vehicle (0.1% DMSO) or MPSA (at its IC50 concentration) for 24 hours.

  • Cold 70% ethanol

  • PBS

  • PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[13]

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, collecting PI fluorescence data on a linear scale.

    • Use a doublet discrimination gate to exclude cell aggregates.

    • Analyze the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Data Presentation
TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle (0.1% DMSO)65.1%22.4%12.5%
MPSA (12.5 µM)40.2%15.3%44.5%

This hypothetical result suggests that MPSA causes a significant accumulation of cells in the G2/M phase, indicating a G2/M cell cycle arrest.

Section 4: Mechanistic Investigation by Western Blotting

To explore the molecular mechanism behind MPSA-induced apoptosis and cell cycle arrest, we will use Western blotting to examine the expression levels of key regulatory proteins. Based on the functions of related compounds, we will investigate:

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for regulating the intrinsic apoptosis pathway[14][15].

  • Signaling Pathways: The ERK and STAT3 pathways are crucial for cell survival and proliferation, and their inhibition can lead to apoptosis[6][7]. We will examine the phosphorylation status of ERK and STAT3 as a measure of their activation.

Signaling Pathway Diagram

G cluster_0 Survival Signaling cluster_1 Apoptosis Regulation ERK p-ERK Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Activates STAT3 p-STAT3 STAT3->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis MPSA MPSA MPSA->ERK Inhibits MPSA->STAT3 Inhibits MPSA->Bcl2 Downregulates MPSA->Bax Upregulates

Caption: Hypothesized Mechanism of MPSA Action.

Protocol: Western Blotting

Materials:

  • Cell lysates from MCF-7 cells treated with vehicle or MPSA for 24 hours.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membranes.

  • Transfer buffer.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent detection substrate.

Procedure:

  • Lysate Preparation:

    • Wash treated cells with ice-cold PBS and lyse with RIPA buffer on ice for 15 minutes[16].

    • Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking[17].

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to ensure equal protein loading across lanes.

Conclusion

These application notes provide a comprehensive framework for the initial characterization of the anticancer properties of this compound. The described protocols for assessing cytotoxicity, apoptosis, cell cycle distribution, and key protein expression will allow researchers to build a detailed profile of MPSA's activity. The hypothetical data presented herein suggests that MPSA is a promising candidate that induces G2/M arrest and apoptosis in cancer cells, potentially through the downregulation of Bcl-2 and the inhibition of the ERK and STAT3 survival pathways. This structured approach ensures a thorough and mechanistically-informed evaluation, paving the way for further preclinical development.

References

  • You, X., et al. (2018). Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents. RSC Advances, 8(31), 17183-17190. Available at: [Link]

  • Fatima, G., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 18, 2026, from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Virginia. Retrieved January 18, 2026, from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 18, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 18, 2026, from [Link]

  • Possemato, R., et al. (2011). Metabolism of Amino Acids in Cancer. Annual Review of Cancer Biology, 1, 1-23. Available at: [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved January 18, 2026, from [Link]

  • Lee, S., et al. (2017). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 13(6), 4365-4371. Available at: [Link]

  • Kim, J., et al. (2020). Amino acids in cancer. Experimental & Molecular Medicine, 52(2), 190-199. Available at: [Link]

  • Khan, F. A., et al. (2020). Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges. Bulletin of the National Research Centre, 44, 150. Available at: [Link]

  • Li, Y., et al. (2022). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology, 12, 1064373. Available at: [Link]

  • Rockland Immunochemicals. (n.d.). MEK-ERK Pathway Antibodies. Retrieved January 18, 2026, from [Link]

Sources

Application Note: Utilizing Arylsulfonamide-Based Probes for Targeted Proteomics of Carbonic Anhydrases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid is a derivative of the amino acid alanine, characterized by an N-terminal 4-methoxyphenylsulfonyl group.[1] While this specific molecule is cataloged as a chemical entity, it does not have a well-documented role as a standard probe or tool in proteomics research.[1] However, its core structure—an arylsulfonamide linked to an amino acid scaffold—is highly representative of a critically important class of molecules used extensively in chemical biology and drug discovery: arylsulfonamide-based inhibitors and probes .

This application note pivots from the specific, undocumented compound to this broader, highly relevant chemical class. We will focus on their exemplary application in the targeted proteomics of Carbonic Anhydrases (CAs) , a family of zinc-containing metalloenzymes.[2][3] CAs are vital therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer, making the precise study of their activity and engagement by inhibitors a key goal for researchers.[3][4][5]

Here, we provide the scientific rationale, key experimental workflows, and detailed protocols for using arylsulfonamide-based probes to investigate CA activity, target engagement, and isoform selectivity directly in complex biological systems.

Section 1: The Chemistry of Recognition - Why Sulfonamides Target Carbonic Anhydrases

The remarkable affinity and specificity of primary arylsulfonamides for CAs are rooted in a precise chemical interaction with the enzyme's active site.[2][4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction mediated by a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion).[3]

The mechanism of inhibition involves the sulfonamide group (-SO₂NH₂) acting as a transition-state analog.[6] The deprotonated sulfonamide nitrogen coordinates directly to the active site Zn²⁺, displacing the catalytic water/hydroxide molecule and forming a stable, tetrahedral complex.[2][6][7] This high-affinity binding is further stabilized by a network of hydrogen bonds, notably between one of the sulfonamide oxygens and the backbone amide of a conserved threonine residue (Thr199).[7] This specific and potent interaction makes the sulfonamide moiety an ideal "warhead" for designing chemical probes to profile the CA family.

G CA_ActiveSite CA Active Site Zn Zn²⁺ His94 His94 His94->Zn Coordination His96 His96 His96->Zn Coordination His119 His119 His119->Zn Coordination Thr199 Thr199 (Backbone NH) Sulfonamide Arylsulfonamide (R-SO₂NH⁻) Sulfonamide->Zn Coordination (N⁻ to Zn²⁺) Sulfonamide->Thr199 H-Bond (O to NH) G cluster_0 Step 1: Incubation cluster_1 Step 2: Separation cluster_2 Step 3: Analysis Lysate Cell Lysate (Proteome) Incubate Incubate & Bind CAs Lysate->Incubate Resin Sulfonamide Affinity Resin Resin->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound CAs Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Analysis Elute->MS ID Identify CA Isoforms MS->ID

Figure 2. Workflow for Affinity-Based Protein Profiling (AfBPP) of Carbonic Anhydrases.

Workflow 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying and quantifying the engagement of a drug with its target in a physiologically relevant environment (i.e., within intact cells or lysates). [8][9][10]The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand. [10][11]In a typical CETSA experiment, cells are treated with a soluble sulfonamide inhibitor. The cells are then heated across a temperature gradient, lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction. [8][11]The amount of soluble CA remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry). [8][12]A shift in the melting curve to a higher temperature in drug-treated samples confirms target engagement. [8]

G Cells Treat Cells (Vehicle vs. Inhibitor) Heat Heat Gradient (e.g., 40-70°C) Cells->Heat Step 1 Lyse Lyse Cells & Separate Soluble/ Aggregated Fractions Heat->Lyse Step 2 Quantify Quantify Soluble CA (Western Blot or MS) Lyse->Quantify Step 3 Plot Plot Melt Curve (% Soluble vs. Temp) Quantify->Plot Step 4 Result Thermal Shift Confirms Engagement Plot->Result Step 5

Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Sulfonamide Affinity Resin

This protocol describes the immobilization of a commercially available sulfonamide, 4-Carboxybenzenesulfonamide, onto an amine-reactive resin.

Materials:

  • N-hydroxysuccinimide (NHS)-activated agarose beads (e.g., Thermo Scientific Pierce NHS-Activated Agarose)

  • 4-Carboxybenzenesulfonamide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Wash Buffer: 1 M NaCl

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Wash 2 mL of NHS-activated agarose slurry with 10 volumes of ice-cold 1 mM HCl, followed by 10 volumes of Coupling Buffer.

  • Ligand Solubilization: Dissolve 10 mg of 4-Carboxybenzenesulfonamide and 15 mg of EDC in 2 mL of DMF.

  • Coupling Reaction: Immediately add the ligand solution to the washed agarose beads. Incubate overnight at 4°C with gentle end-over-end rotation.

  • Washing: Pellet the resin by centrifugation (500 x g, 1 min). Discard the supernatant. Wash the resin sequentially with 10 volumes each of Coupling Buffer, DMF, and Wash Buffer.

  • Quenching: To block any unreacted NHS groups, incubate the resin in 10 volumes of Quenching Buffer for 2 hours at room temperature.

  • Final Wash: Wash the resin with 10 volumes of Wash Buffer, followed by 10 volumes of a suitable storage buffer (e.g., PBS with 20% ethanol). Store at 4°C.

Protocol 2: Affinity Pull-Down of Carbonic Anhydrases from Cell Lysate

Materials:

  • Prepared Sulfonamide Affinity Resin (from Protocol 1)

  • Control Resin (e.g., quenched NHS-activated agarose)

  • Cell Lysate: Prepare from cells of interest in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail).

  • Wash Buffer: Lysis buffer without detergent.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5, or 2X Laemmli sample buffer for direct SDS-PAGE analysis.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using glycine elution).

Procedure:

  • Lysate Preparation: Lyse cells and clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C). Determine protein concentration (e.g., via BCA assay).

  • Resin Equilibration: Wash 50 µL of sulfonamide resin and 50 µL of control resin with 1 mL of lysis buffer three times.

  • Binding: Incubate 1-2 mg of clarified cell lysate with the equilibrated resins for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the resin (500 x g, 1 min) and discard the supernatant. Wash the beads five times with 1 mL of cold Wash Buffer.

  • Elution:

    • For MS Analysis: Add 100 µL of Elution Buffer (Glycine-HCl), incubate for 5 min, centrifuge, and collect the supernatant. Immediately neutralize with 15 µL of Neutralization Buffer.

    • For Western Blot: Add 50 µL of 2X Laemmli sample buffer, boil for 5 min, and centrifuge. The supernatant is ready for SDS-PAGE.

  • Analysis: Analyze the eluates by SDS-PAGE followed by silver staining or by processing for proteomic analysis via LC-MS/MS. [13]

Protocol 3: CETSA Protocol for Assessing Target Engagement (Western Blot Detection)

Materials:

  • Cultured cells expressing the target CA.

  • Soluble sulfonamide inhibitor (e.g., Acetazolamide) and vehicle (e.g., DMSO).

  • PBS (Phosphate-Buffered Saline).

  • Lysis Buffer with protease inhibitors.

  • Equipment: PCR machine with a thermal gradient, centrifuge, Western blot apparatus.

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of inhibitor or vehicle for 1-2 hours under normal culture conditions.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a final concentration of ~1x10⁷ cells/mL.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes. Place the tubes in a PCR machine and run a temperature gradient program (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 25°C).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Carefully transfer the supernatant (soluble fraction) to a new tube. Normalize protein concentration across all samples.

  • Detection: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a CA isoform-specific antibody.

  • Data Analysis: Quantify band intensities. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples to generate the melting curves.

Section 4: Data Analysis and Interpretation

Successful application of these workflows will yield data that can robustly identify CA targets and confirm their engagement by inhibitors.

Expected Results
  • AfBPP: Mass spectrometry analysis of the eluate from the sulfonamide resin should identify known CA isoforms. Comparing these results to the control resin eluate allows for the confident assignment of specific binders. The number of unique spectral counts or peptide-spectrum matches (PSMs) can provide a semi-quantitative measure of the abundance of each captured isoform.

  • CETSA: The melting curve for a target CA in vehicle-treated cells will show a sharp decrease in solubility at a characteristic melting temperature (Tm). In inhibitor-treated cells, this curve will shift to the right, indicating an increase in the Tm. The magnitude of this "thermal shift" correlates with the binding affinity and occupancy of the inhibitor.

Sample Data Table

The following table shows representative dissociation constants (Kd) for various sulfonamide inhibitors against bovine carbonic anhydrase II (bCA II), as determined by techniques like native mass spectrometry. [14][15][16]This type of quantitative data is the ultimate goal of many target engagement studies.

InhibitorTechniqueReported Kd (µM)Reference
SulfanilamideDirect Infusion MS5.3 ± 0.5[14][15][16]
DansylamideDirect Infusion MS0.28 ± 0.04[14][15][16]
ChlorothiazideDirect Infusion MS0.11 ± 0.02[14][15][16]
AcetazolamideStopped-flow Assay~0.012 (Ki)[7]
EthoxzolamideBiophysical StudiesHigh Affinity (nM)[6]

Section 5: Troubleshooting and Expert Insights

  • Low Yield in AfBPP: If CA capture is inefficient, ensure the linker used to attach the sulfonamide to the resin is long enough to avoid steric hindrance. Also, confirm that the active site of the target CA is not blocked by an endogenous ligand in the lysate.

  • No Thermal Shift in CETSA: A lack of a thermal shift can occur for several reasons: (1) The compound may not be cell-permeable. Confirm uptake or perform the assay on cell lysates. (2) The inhibitor may have a low affinity or be rapidly metabolized. (3) The specific protein-ligand interaction may not induce a significant change in thermal stability. [8]* Mass Spectrometry Compatibility: When preparing samples for MS, avoid non-volatile detergents and salts. If using affinity purification, ensure the elution method is compatible with downstream MS analysis (e.g., acid elution followed by neutralization and tryptic digestion).

Conclusion

While the specific compound this compound lacks a defined role in proteomics, its underlying arylsulfonamide structure is a cornerstone of chemical biology. By using arylsulfonamides as probes in affinity-based profiling and cellular thermal shift assays, researchers can powerfully investigate the expression, activity, and drug-target engagement of the carbonic anhydrase family. The protocols and workflows detailed here provide a robust framework for applying this classic chemical motif to modern proteomics research, accelerating the discovery and validation of novel therapeutics.

References

  • Saghatelian, A. et al. (2004). Activity-based probes for the proteomic profiling of metalloproteases. Proceedings of the National Academy of Sciences, 101(27), 10000-5. Available at: [Link]

  • Dudutienė, V. et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1633-1644. Available at: [Link]

  • De Vita, D. et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7048-7072. Available at: [Link]

  • Saghatelian, A. et al. (2004). Activity-based probes for the proteomic profiling of metaloproteases. ResearchGate. Available at: [Link]

  • Okerberg, E.S. et al. (2005). Proteomic profiling of metalloprotease activities with cocktails of active-site probes. Nature Chemical Biology, 1(3), 149-153. Available at: [Link]

  • Saghatelian, A. et al. (2004). Activity-based probes for the proteomic profiling of metalloproteases. R Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase. ResearchGate. Available at: [Link]

  • Carradori, S. et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 450-456. Available at: [Link]

  • Arslan, M. et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 287975. Available at: [Link]

  • ResearchGate. (n.d.). New activity-based probes to detect matrix metalloproteases. ResearchGate. Available at: [Link]

  • Santos, I.C. & Brodbelt, J.S. (2021). Structural Characterization of Carbonic Anhydrase-Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(6), 1370-1379. Available at: [Link]

  • Harvey, S.R. et al. (2022). Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1168-1175. Available at: [Link]

  • Carradori, S. et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1. Available at: [Link]

  • Edraki, N. et al. (2017). Proteochemometric Modeling of the Interaction Space of Carbonic Anhydrase and its Inhibitors: An Assessment of Structure-based and Sequence-based Descriptors. Molecular Informatics, 36(11-12). Available at: [Link]

  • Almqvist, H. et al. (2016). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Trends in Pharmacological Sciences, 37(5), 388-403. Available at: [Link]

  • Harvey, S.R. et al. (2022). Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry. PubMed. Available at: [Link]

  • Harvey, S.R. et al. (2022). Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry. Pure. Available at: [Link]

  • Santos, I.C. & Brodbelt, J.S. (2021). Structural Characterization of Carbonic Anhydrase-Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry. PubMed. Available at: [Link]

  • Thompson, R.B. et al. (2002). Aryl sulfonamides which bind to carbonic anhydrase. ResearchGate. Available at: [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-251. Available at: [Link]

  • Zhang, T. et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(1), 1. Available at: [Link]

  • Chernobrovkin, A. et al. (2022). Current Advances in CETSA. Frontiers in Chemistry, 10, 911579. Available at: [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Simi, L. et al. (2006). Quantitative analysis of carbonic anhydrase IX mRNA in human non-small cell lung cancer. Lung Cancer, 52(2), 179-187. Available at: [Link]

  • Wagner, J. et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2568-2578. Available at: [Link]

  • Wagner, J. et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PubMed Central. Available at: [Link]

  • USDA. (2011). CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). USDA Food Safety and Inspection Service. Available at: [Link]

  • USDA. (2011). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. Available at: [Link]

  • Taylor, L.T. & Chang, H. (2015). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Bitesize Bio. (2025). How to Make a Custom Affinity Medium for Protein Purification. Bitesize Bio. Available at: [Link]

  • Al-Hatamleh, M.A.I. et al. (2020). Proteomics: Concepts and applications in human medicine. World Journal of Biological Chemistry, 11(3), 65-86. Available at: [Link]

  • G-Biosciences. (2013). How to generate an antibody affinity column for protein purification? G-Biosciences. Available at: [Link]

  • Carbonell, R.G. et al. (2015). Peptide Affinity Chromatography Based on Combinatorial Strategies for Protein Purification. ResearchGate. Available at: [Link]

  • Junaid, M. et al. (2023). Proteomics and Its Current Application in Biomedical Area: Concise Review. BioTech, 12(3), 47. Available at: [Link]

  • Masuda, T. et al. (2008). Perfluorooctanoic Acid for Shotgun Proteomics. Journal of Proteome Research, 7(2), 701-705. Available at: [Link]

  • Piradashvili, K. et al. (2021). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences, 22(19), 10398. Available at: [Link]

Sources

Application of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold for Selective Metalloproteinase Inhibition

In the landscape of contemporary drug discovery, the pursuit of selective modulators for disease-relevant targets is paramount. 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid, a sulfonamide derivative of the amino acid alanine, has emerged as a noteworthy scaffold for the development of targeted therapeutics. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound, with a primary focus on its role as an inhibitor of Matrix Metalloproteinase-12 (MMP-12).

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM).[1] While essential for physiological processes such as wound healing, tissue repair, and development, dysregulated MMP activity is a hallmark of numerous pathologies, including cancer, chronic inflammation, and cardiovascular diseases.[2][3] The development of MMP inhibitors has been a long-standing goal in medicinal chemistry. However, early-generation broad-spectrum inhibitors were plagued by off-target effects and a lack of clinical efficacy, largely due to the structural similarity among the catalytic domains of different MMP family members.[4] This underscores the critical need for highly selective inhibitors that can target a specific MMP implicated in a particular disease state.

This guide will delve into the specific application of this compound as a selective inhibitor of MMP-12, providing the scientific rationale, detailed experimental protocols, and the structural basis for its activity.

The Target: Matrix Metalloproteinase-12 (MMP-12)

MMP-12, also known as macrophage elastase, is predominantly expressed by activated macrophages. Its primary substrate is elastin, a key component of the ECM that provides elasticity to tissues such as the lungs, skin, and blood vessels. Beyond its elastolytic activity, MMP-12 is a crucial regulator of inflammation and immune responses.[5] It is involved in the processing of cytokines, chemokines, and other bioactive molecules, thereby influencing immune cell recruitment and activation.[6]

The pathological roles of MMP-12 are well-documented in a range of diseases:

  • Chronic Obstructive Pulmonary Disease (COPD): MMP-12 is strongly implicated in the pathogenesis of emphysema, a major component of COPD, through the degradation of lung elastin.[7][8]

  • Cancer: The role of MMP-12 in cancer is complex and context-dependent. It can contribute to tumor progression by facilitating invasion and metastasis through ECM degradation.[4] Conversely, some studies suggest it can have anti-tumor effects by generating anti-angiogenic fragments.[5]

  • Inflammation and Atherosclerosis: MMP-12 plays a pro-inflammatory role in various chronic inflammatory conditions and is involved in the development of atherosclerotic plaques.[9]

Given its central role in these debilitating diseases, the development of selective MMP-12 inhibitors represents a promising therapeutic strategy.[10]

Mechanism of Action: Structural Insights from PDB ID 3EHY

The molecular basis for the inhibitory activity of this compound against MMP-12 is elegantly revealed in the crystal structure of the human MMP-12 catalytic domain in complex with the D-alanine stereoisomer of the compound (PDB ID: 3EHY). This structural information is invaluable for understanding the key interactions that drive inhibitor binding and for guiding future lead optimization efforts.

The inhibitor binds in the active site cleft of MMP-12, with the sulfonamide moiety playing a crucial role in coordinating the catalytic zinc ion. This interaction is a hallmark of many MMP inhibitors and is essential for potent inhibition. The methoxyphenyl group extends into a hydrophobic pocket (the S1' pocket) of the enzyme, forming favorable van der Waals interactions. The propanoic acid moiety can form hydrogen bonds with backbone atoms of the protein, further stabilizing the inhibitor-enzyme complex.

Below is a diagram illustrating the key interactions between this compound and the active site of MMP-12, based on the information from PDB ID 3EHY.

G inhibitor This compound sulfonamide Sulfonamide Group inhibitor->sulfonamide contains methoxyphenyl Methoxyphenyl Group inhibitor->methoxyphenyl contains propanoic_acid Propanoic Acid Moiety inhibitor->propanoic_acid contains zinc Catalytic Zinc Ion (Zn2+) sulfonamide->zinc Coordinates with s1_pocket S1' Specificity Pocket methoxyphenyl->s1_pocket Binds to (Hydrophobic Interactions) backbone Enzyme Backbone propanoic_acid->backbone Forms Hydrogen Bonds with mmp12 MMP-12 Active Site mmp12->zinc mmp12->s1_pocket mmp12->backbone

Caption: Key interactions of the inhibitor with the MMP-12 active site.

Experimental Protocols

The following protocols provide a framework for researchers to synthesize and evaluate the activity of this compound as an MMP-12 inhibitor.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-arylsulfonyl amino acids.

Materials:

  • DL-Alanine

  • 4-Methoxybenzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve DL-Alanine (1.0 eq) in 1 M NaOH (3.0 eq) and dioxane (a volume sufficient to dissolve the starting materials).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add 4-methoxybenzenesulfonyl chloride (1.1 eq) portion-wise while stirring vigorously.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro MMP-12 Inhibition Assay (Fluorogenic)

This protocol outlines a common method for determining the inhibitory potency of the compound against MMP-12 using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-12 (catalytic domain)

  • MMP-12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[11]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • This compound (test compound)

  • A known broad-spectrum MMP inhibitor as a positive control (e.g., NNGH)[11]

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme Preparation: Dilute the recombinant MMP-12 to the working concentration in cold assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add the test compound at various concentrations.

    • Include wells for a negative control (enzyme and substrate, no inhibitor) and a positive control (enzyme, substrate, and a known inhibitor).

    • Add the diluted MMP-12 to all wells except for the substrate control wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity at regular intervals for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Add inhibitor and enzyme to 96-well plate A->C B Dilute recombinant MMP-12 enzyme B->C D Pre-incubate at 37°C C->D E Add fluorogenic substrate to initiate reaction D->E F Monitor fluorescence over time E->F G Calculate initial reaction rates F->G H Determine % inhibition and IC50 value G->H

Caption: Workflow for the in vitro MMP-12 inhibition assay.

Data Presentation and Interpretation

The results of the MMP-12 inhibition assay should be presented in a clear and concise manner. A table summarizing the IC50 values for the test compound and any controls is recommended.

CompoundTargetIC50 (nM)
This compoundMMP-12To be determined experimentally
Control Inhibitor (e.g., NNGH)MMP-12Reference value

Interpretation: A lower IC50 value indicates a more potent inhibitor. It is also crucial to assess the selectivity of the compound by testing its activity against a panel of other MMPs. A compound with a significantly lower IC50 for MMP-12 compared to other MMPs is considered selective and holds greater promise as a therapeutic lead.

Future Directions and Applications in Drug Discovery

This compound serves as an excellent starting point for further drug discovery efforts targeting MMP-12. The structural information from PDB ID 3EHY can be utilized for structure-based drug design to improve potency and selectivity. Modifications to the methoxyphenyl and propanoic acid moieties can be explored to optimize interactions with the enzyme's active site.

Furthermore, this compound can be employed as a valuable research tool to probe the biological functions of MMP-12 in various cellular and in vivo models of disease. For instance, it can be used to investigate the role of MMP-12 in cancer cell invasion, inflammatory cell migration, and the degradation of specific ECM components.

Conclusion

This compound represents a promising scaffold for the development of selective MMP-12 inhibitors. Its well-defined interaction with the target enzyme, as revealed by X-ray crystallography, provides a solid foundation for its application in drug discovery. The protocols and information provided in this guide are intended to empower researchers to explore the full potential of this compound as a tool to investigate the pathophysiology of MMP-12 and as a starting point for the development of novel therapeutics for a range of debilitating diseases.

References

  • Winer, A., Adams, S., & Mignatti, P. (2018). Matrix Metalloproteinases in the Tumor Microenvironment. Cancers, 10(2), 23. [Link]

  • Gueders, M. M., Foidart, J.-M., Noel, A., & Cataldo, D. D. (2006). Matrix metalloproteinases (MMPs) and tissue inhibitors of MMPs in the respiratory tract: potential implications in asthma and other lung diseases. European Journal of Pharmacology, 533(1-3), 133-144. [Link]

  • Cui, N., Hu, M., & Khalil, R. A. (2017). Pathophysiological and therapeutic roles of matrix metalloproteinases in cardiovascular disease. Pharmacological Research, 117, 22-37. [Link]

  • RCSB Protein Data Bank. (n.d.). 3EHY: Crystal structure of the catalytic domain of human MMP12 complexed with the inhibitor (R)-2-(4-methoxyphenylsulfonamido)propanoic acid. Retrieved from [Link]

  • Churg, A., Wright, J. L., & Zhou, S. (2016). The role of matrix metalloproteinases in the pathogenesis of emphysema. Current Opinion in Pulmonary Medicine, 22(2), 153-159. [Link]

  • Newby, A. C. (2006). Metalloproteinase expression in monocytes and macrophages and its relationship to atherosclerotic plaque instability. Arteriosclerosis, Thrombosis, and Vascular Biology, 26(9), 1930-1938. [Link]

  • Overall, C. M., & López-Otín, C. (2002). Strategies for MMP inhibition in cancer: innovations for the post-trial era. Nature Reviews Cancer, 2(9), 657-672. [Link]

  • Parks, W. C., Wilson, C. L., & López-Boado, Y. S. (2004). Matrix metalloproteinases as modulators of inflammation and innate immunity. Nature Reviews Immunology, 4(8), 617-629. [Link]

  • Johnson, J. L. (2011). The multifaceted roles of matrix metalloproteinases in cancer. Science Signaling, 4(182), pe32. [Link]

  • Cauwe, B., & Opdenakker, G. (2010). The role of gelatinase B (MMP-9) in the penetration of the blood-brain barrier. Brain Research Bulletin, 81(2-3), 223-230. [Link]

  • Visse, R., & Nagase, H. (2003). Matrix metalloproteinases and tissue inhibitors of metalloproteinases: structure, function, and biochemistry. Circulation Research, 92(8), 827-839. [Link]

  • Coussens, L. M., Fingleton, B., & Matrisian, L. M. (2002). Matrix metalloproteinase inhibitors and cancer: trials and tribulations. Science, 295(5564), 2387-2392. [Link]

  • Raffetto, J. D., & Khalil, R. A. (2008). Matrix metalloproteinases and their inhibitors in vascular remodeling and vascular disease. Biochemical Pharmacology, 75(2), 346-359. [Link]

  • Shapiro, S. D., & Senior, R. M. (1999). Matrix metalloproteinases in lung disease. American Journal of Respiratory and Critical Care Medicine, 160(5), 1747-1753. [Link]

  • Fields, G. B. (2015). The rebirth of matrix metalloproteinase inhibitors: moving beyond the dogma. Endocrinology, 156(1), 20-29. [Link]

  • Lu, P., Takai, K., Weaver, V. M., & Werb, Z. (2011). Extracellular matrix degradation and remodeling in development and disease. Cold Spring Harbor Perspectives in Biology, 3(12), a005058. [Link]

  • Egeblad, M., & Werb, Z. (2002). New functions for the matrix metalloproteinases in cancer progression. Nature Reviews Cancer, 2(3), 161-174. [Link]

  • Roy, R., Yang, J., & Moses, M. A. (2009). Matrix metalloproteinases as novel biomarkers and potential therapeutic targets in human cancer. Journal of Clinical Oncology, 27(31), 5287-5297. [Link]

  • Dean, R. A., & Overall, C. M. (2007). Proteomics discovery of metalloproteinase substrates in the cellular context by iTRAQ labeling of the terminal amine of cleaved proteins. Nature Protocols, 2(10), 2534-2545. [Link]

  • Turk, B. (2006). Targeting proteases: successes, failures and future prospects. Nature Reviews Drug Discovery, 5(9), 785-799. [Link]

  • Dufour, A., & Overall, C. M. (2013). Missing the target: matrix metalloproteinase antitargets in inflammation and cancer. Trends in Pharmacological Sciences, 34(4), 233-242. [Link]

  • Reiter, L. A., Mitchell, P. G., & Gibbs, A. C. (2002). Selective matrix metalloproteinase inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1011-1028. [Link]

  • Johnson, A. R., & DiPietro, L. A. (2013). Matrix metalloproteinases in the healing of skin and other tissues. Wound Repair and Regeneration, 21(3), 361-371. [Link]

  • Page-McCaw, A., Ewald, A. J., & Werb, Z. (2007). Matrix metalloproteinases and the regulation of tissue remodelling. Nature Reviews Molecular Cell Biology, 8(3), 221-233. [Link]

Sources

Troubleshooting & Optimization

Optimizing the Synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid, also known as N-(4-methoxybenzenesulfonyl)-alanine. This guide is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges, provide in-depth troubleshooting solutions, and present an optimized protocol to ensure reproducible, high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what is the core mechanism?

A1: The most prevalent and reliable method is the N-sulfonylation of alanine with 4-methoxybenzenesulfonyl chloride. This reaction typically proceeds via a nucleophilic substitution mechanism, often under Schotten-Baumann conditions.[1] The amino group of alanine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Q2: Why is the choice of base so critical in this synthesis?

A2: The base serves two primary functions: it deprotonates the amino group of alanine to enhance its nucleophilicity and neutralizes the HCl generated during the reaction. Using an aqueous inorganic base like sodium hydroxide (NaOH) is common but increases the risk of hydrolyzing the sensitive sulfonyl chloride starting material.[3] Organic bases like pyridine or triethylamine in anhydrous organic solvents can mitigate this risk but must be non-nucleophilic to avoid competing with the alanine.[3]

Q3: Can I use a different amino acid other than alanine?

A3: Yes, this synthetic approach is broadly applicable to other primary and secondary amino acids. However, the reactivity can be influenced by steric hindrance from the amino acid's side chain.[4] For amino acids with reactive functional groups in their side chains (e.g., lysine, cysteine, tyrosine), appropriate protecting group strategies must be employed to prevent unwanted side reactions.[5][6]

Q4: My 4-methoxybenzenesulfonyl chloride is old. Can I still use it?

A4: It is strongly discouraged. Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, degrading into the corresponding and unreactive sulfonic acid.[7][8] Using compromised starting material is a primary cause of low or no product yield. For best results, always use a fresh or properly stored bottle of the sulfonyl chloride under anhydrous conditions.[3]

Troubleshooting Guide: From Low Yields to Purification Puzzles

This section addresses specific experimental failures in a Q&A format, providing causal analysis and actionable solutions.

Issue 1: Consistently Low or No Product Yield

Question: My reaction consistently results in a yield below 40%, or sometimes I isolate no product at all. I've confirmed my starting materials via NMR. What's going wrong?

Answer: Low yield is the most common frustration in this synthesis. The root cause almost always traces back to one of three areas: reagent integrity, reaction conditions, or premature product loss.

  • Causality 1: Hydrolysis of 4-Methoxybenzenesulfonyl Chloride. This is the chief culprit. The sulfonyl chloride is highly electrophilic and readily reacts with water to form 4-methoxybenzenesulfonic acid, which will not react with alanine.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents if performing the reaction in an organic medium. Always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3][7]

  • Causality 2: Inappropriate Reaction pH (Aqueous Conditions). When using aqueous NaOH, maintaining the correct pH is a delicate balance. If the pH is too low, the alanine amino group is protonated and non-nucleophilic. If the pH is too high for too long, the sulfonyl chloride can hydrolyze or undergo other side reactions.

    • Solution: Perform the addition of the sulfonyl chloride at 0-5 °C. Use a pH meter to monitor the reaction and maintain the pH between 9-10 by co-addition of your base. This ensures the amino group is deprotonated and reactive while minimizing reagent hydrolysis.

  • Causality 3: Sub-optimal Base/Solvent System (Organic Conditions). In an organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), the choice and purity of the base are critical.

    • Solution: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Ensure the base is dry. Use a slight excess (1.1-1.5 equivalents) to effectively scavenge the generated HCl.[7]

Issue 2: Multiple Spots on TLC and Product Impurity

Question: My final product shows multiple spots on TLC even after workup. What are these impurities and how can I prevent them?

Answer: The presence of multiple spots indicates side reactions or unconsumed starting materials. Let's diagnose the likely contaminants.

  • Impurity 1: Unreacted Alanine.

    • Identification: Stays at the baseline on a typical silica TLC plate (e.g., 10% Methanol in DCM).

    • Cause: Insufficient sulfonyl chloride or incomplete reaction.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the 4-methoxybenzenesulfonyl chloride. Increase the reaction time and allow the mixture to warm to room temperature after the initial addition in the cold.

  • Impurity 2: 4-Methoxybenzenesulfonic Acid.

    • Identification: A polar spot on TLC, often streaking.

    • Cause: Hydrolysis of the sulfonyl chloride starting material.

    • Solution: Follow the rigorous anhydrous techniques described in Issue 1.[3] This impurity is water-soluble and is typically removed during the aqueous workup, but significant amounts can complicate purification.

  • Impurity 3: Bis-Sulfonated Alanine (N,N-bis(sulfonyl) derivative).

    • Identification: A less polar spot than the desired product.

    • Cause: While less common with the sulfonamide N-H being acidic, it can occur under excessively harsh basic conditions or with a large excess of sulfonyl chloride. The initially formed product's N-H proton can be removed, leading to a second sulfonylation.

    • Solution: Maintain careful control over stoichiometry; do not use a large excess of the sulfonyl chloride. Avoid overly strong, non-nucleophilic bases like DBU or excessively high temperatures.[3]

Issue 3: Difficulty with Product Precipitation and Purification

Question: After acidifying my reaction mixture, the product either oils out or forms a very fine, difficult-to-filter solid. My subsequent recrystallization also gives poor recovery. How can I improve this?

Answer: This is a physical chemistry challenge related to solubility and crystal lattice formation.

  • Problem 1: Product Oiling Out During Precipitation.

    • Cause: The product is precipitating from a solution in which it has some solubility, or the rate of precipitation is too rapid, preventing the formation of an ordered crystal lattice.

    • Solution: Perform the acidification slowly at 0 °C with vigorous stirring. After reaching the target pH (around 2-3), continue to stir the cold slurry for at least 30-60 minutes to encourage crystal growth. If it still oils out, try adding a small amount of a miscible organic solvent in which the product is less soluble to induce crystallization.

  • Problem 2: Poor Recovery from Recrystallization.

    • Cause: Choosing an inappropriate solvent system. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Solution: An ethanol/water mixture is often effective. Dissolve the crude product in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes faintly turbid. Add a drop or two of hot ethanol to clarify, then allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath.[3] This slow cooling process is critical for forming pure, large crystals and maximizing recovery.

Visualized Schematics

Optimized Synthesis Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. N-Sulfonylation cluster_workup 3. Product Isolation cluster_purify 4. Purification A Dissolve L-Alanine in aqueous NaOH (1.1 eq) C Cool Alanine solution to 0-5 °C A->C B Prepare 4-Methoxybenzenesulfonyl Chloride (1.05 eq) D Add Sulfonyl Chloride dropwise (Maintain pH 9-10) B->D C->D E Stir at 0 °C for 1h, then RT for 3h D->E F Cool mixture to 0 °C E->F G Acidify slowly with HCl to pH 2-3 F->G H Filter crude solid & wash with cold water G->H I Recrystallize from Ethanol/Water H->I J Dry under vacuum I->J K Final Product: This compound J->K

Caption: High-level workflow for the optimized synthesis.

Troubleshooting Decision Tree

G Start Low Yield or High Impurity? Reagent Check Reagents Start->Reagent Condition Check Conditions Start->Condition Purification Check Purification Start->Purification Sulfonyl Is Sulfonyl Chloride fresh & handled under N2? Reagent->Sulfonyl Base Is base pure & dry? (if organic) Reagent->Base Sulfonyl_No Use fresh reagent. Implement anhydrous technique. Sulfonyl->Sulfonyl_No Base_No Purify/replace base. Base->Base_No Temp Was temperature kept at 0-5 °C during addition? Condition->Temp pH Was pH maintained at 9-10 during addition? Condition->pH Temp_No Improve cooling efficiency. Slow down addition. Temp->Temp_No pH_No Use pH meter and co-add base. pH->pH_No Precip Did product oil out? Purification->Precip Recryst Poor recrystallization recovery? Purification->Recryst Precip_Yes Acidify slower at 0 °C. Stir cold slurry longer. Precip->Precip_Yes Recryst_Yes Use minimal hot solvent. Cool slowly without disturbance. Recryst->Recryst_Yes

Caption: A logical guide for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for a ~10g scale synthesis.

Materials:

  • L-Alanine (8.91 g, 100 mmol, 1.0 eq)

  • Sodium Hydroxide (4.40 g, 110 mmol, 1.1 eq)

  • 4-Methoxybenzenesulfonyl chloride (21.7 g, 105 mmol, 1.05 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (~12 M)

  • Ethanol (95%)

  • Standard laboratory glassware, magnetic stirrer, ice bath, pH meter.

Procedure:

  • Preparation of Alanine Solution: In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and pH probe, dissolve L-Alanine (8.91 g) and Sodium Hydroxide (4.40 g) in 150 mL of deionized water. Stir until a clear solution is formed.

  • Reaction Setup: Cool the flask in an ice-water bath until the internal temperature is between 0-5 °C.

  • Sulfonylation: Slowly add the 4-methoxybenzenesulfonyl chloride (21.7 g) portion-wise over 30-45 minutes. Monitor the pH and ensure it remains between 9 and 10. If the pH drops, add a small amount of 2M NaOH solution. The temperature must be maintained below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, continue stirring the white slurry at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours or until TLC analysis indicates the consumption of alanine.

  • Workup and Precipitation: Cool the reaction mixture back down to 0-5 °C in an ice bath. With vigorous stirring, slowly add concentrated HCl dropwise to acidify the mixture to a pH of 2. A thick white precipitate will form.

  • Isolation: Continue stirring the cold slurry for 30 minutes after acidification is complete. Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with 2 x 50 mL of cold deionized water.

  • Purification (Recrystallization): Transfer the damp solid to a 500 mL Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to dissolve the solid completely. Slowly add hot deionized water until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization and Drying: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum at 50 °C to a constant weight.

Data Summary: Expected Results

ParameterExpected ValueNotes
Product This compoundC₁₀H₁₃NO₅S, MW: 259.28 g/mol [9]
Appearance White crystalline solid
Expected Yield 85-95%Based on L-Alanine as the limiting reagent.
Purity (by HPLC/¹H NMR) >98%
Melting Point ~128-130 °CLiterature values may vary slightly.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • BenchChem. (2025, November). Overcoming common challenges in the synthesis of sulfonamide derivatives.
  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities.
  • PubChem. (n.d.). This compound.
  • IJARST. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
  • CHIMIA. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity.

Sources

Technical Support Center: Optimizing the Synthesis and Purification of 2-(4-methoxybenzenesulfonamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-methoxybenzenesulfonamido)propanoic acid, also known as N-[(4-methoxyphenyl)sulfonyl]alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What is 2-(4-methoxybenzenesulfonamido)propanoic acid and what are its primary applications?

2-(4-methoxybenzenesulfonamido)propanoic acid is a sulfonamide derivative of the amino acid alanine. Sulfonamides are a significant class of compounds in medicinal chemistry due to their wide range of biological activities, which can include anticancer, anti-inflammatory, and antiviral properties[1]. This specific molecule is often synthesized as a building block or intermediate in the development of more complex pharmaceutical agents.

Q2: What is the fundamental reaction for synthesizing this compound?

The most common and direct method for synthesizing this compound is the N-sulfonylation of alanine. This reaction involves the nucleophilic attack of the amino group of alanine on the sulfur atom of 4-methoxybenzenesulfonyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct[2]. This is a variation of the well-known Schotten-Baumann reaction.

Q3: What are the key physical properties of pure 2-(4-methoxybenzenesulfonamido)propanoic acid?

Understanding the properties of the target compound is crucial for its purification and characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₅S[3]
Molecular Weight 259.28 g/mol [3]
Appearance Solid
Melting Point 138 - 141 °C
Purity (Typical) ≥95%
Q4: Which analytical techniques are recommended for purity assessment?

To ensure the quality of your final product, a combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining the purity and identifying impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of solvent or starting material residues.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups, such as the sulfonamide (S=O stretches), N-H, and carboxylic acid (C=O and O-H) groups.[6]

Synthesis Troubleshooting Guide

This section addresses common issues encountered during the synthesis reaction itself, focusing on maximizing the conversion of starting materials to the desired product.

Q1: My reaction yield is consistently low. What are the primary causes and how can I address them?

Low yields are a frequent issue and can often be traced back to a few key factors:

  • Hydrolysis of the Sulfonyl Chloride: 4-methoxybenzenesulfonyl chloride is highly sensitive to moisture. If it hydrolyzes to the corresponding 4-methoxybenzenesulfonic acid, it will no longer react with the amine (alanine).[2]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.[2]

  • Incorrect Stoichiometry or Base Quantity: The base is critical for scavenging the HCl produced during the reaction.[2] If the base is insufficient, the alanine starting material will be protonated, rendering its amino group non-nucleophilic and halting the reaction.

    • Solution: Use at least two equivalents of a base. One equivalent is needed to neutralize the HCl byproduct, and a second is needed to deprotonate the carboxylic acid of alanine, which improves its solubility in aqueous media and keeps the amine group available for reaction. A tertiary amine like triethylamine or an inorganic base like sodium carbonate are common choices.[2]

  • Low Reactivity of Starting Materials: While alanine is a primary amine and generally reactive, reaction conditions may not be optimal.

    • Solution: Gently heating the reaction mixture can increase the reaction rate.[2] However, excessive heat can promote side reactions or degradation, so temperature should be carefully controlled. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or LC-MS is highly recommended.

Q2: I'm observing significant amounts of unreacted alanine and/or 4-methoxybenzenesulfonyl chloride in my crude product. How can I drive the reaction to completion?

Incomplete conversion is often related to reaction kinetics and equilibrium.

  • Cause: Insufficient reaction time or suboptimal temperature. The reaction may be proceeding slowly under your current conditions.

    • Solution: Increase the reaction time and monitor its progress. A small increase in temperature (e.g., to 40-50 °C) can significantly accelerate the reaction rate.

  • Cause: Poor mixing or solubility issues. If the reactants are not in the same phase or are not adequately mixed, the reaction will be slow and incomplete. Alanine has limited solubility in many organic solvents, while the sulfonyl chloride is not soluble in water.

    • Solution: Employ a biphasic solvent system (e.g., water/diethyl ether or water/dichloromethane) with vigorous stirring. Using a base like sodium hydroxide or sodium carbonate in the aqueous phase will convert alanine to its more soluble carboxylate salt. The sulfonyl chloride will reside in the organic phase, and the reaction will occur at the interface.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up P1 Dry Glassware & Use Anhydrous Solvents P2 Dissolve Alanine in Aqueous Base (e.g., Na2CO3 soln) P1->P2 R1 Combine Reactants under Inert Atmosphere P2->R1 P3 Dissolve Sulfonyl Chloride in Organic Solvent P3->R1 R2 Vigorous Stirring at Controlled Temp (e.g., RT to 40°C) R1->R2 R3 Monitor Progress via TLC / LC-MS R2->R3 W1 Separate Organic & Aqueous Layers R3->W1 W2 Wash Organic Layer (if applicable) W1->W2 W3 Acidify Aqueous Layer with HCl (to pH ~2) W2->W3 W4 Precipitate Crude Product W3->W4 W5 Isolate by Vacuum Filtration W4->W5

Caption: Workflow for the synthesis of 2-(4-methoxybenzenesulfonamido)propanoic acid.

Purification Troubleshooting Guide

Purification, most commonly by recrystallization, is a critical step for achieving high purity. This section addresses the challenges specific to isolating the final product.

Q1: My product "oils out" during recrystallization instead of forming crystals. What is happening and how do I fix it?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid.[7] This is a common problem with sulfonamides.

  • Cause 1: High Impurity Level. A high concentration of impurities can depress the melting point of your compound and interfere with crystal lattice formation.[7]

    • Solution: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[7]

  • Cause 2: Solution Temperature Above Product's Melting Point. The product may be coming out of a solution that is hotter than its own melting point (or the melting point of the impure mixture).[7]

    • Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly.[7] A slower cooling rate is paramount.

  • Cause 3: Inappropriate Solvent Choice. The solvent may be too nonpolar for the compound.

    • Solution: Switch to a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[7][8]

Q2: I am not getting any crystal formation, even after the solution has fully cooled. What should I do?

This issue typically arises from two main possibilities:

  • Cause 1: Too Much Solvent Was Used. If an excessive amount of solvent was added during the dissolution step, the solution will not be supersaturated upon cooling, and thus crystals will not form.[7]

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue until the solution is saturated at the boiling point (a small amount of solid material should remain undissolved). Then, allow it to cool again.

  • Cause 2: The Solution is Supersaturated but Lacks a Nucleation Point. Sometimes a solution can become supersaturated without initiating crystallization.

    • Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod.[7][9] The microscopic scratches on the glass provide a surface for crystal nucleation. Alternatively, add a "seed crystal" of the pure compound from a previous successful batch.[7][9]

Q3: My final yield after recrystallization is very low. How can I improve my recovery?

Significant product loss during recrystallization is a common challenge.

  • Cause 1: Premature Crystallization. If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel if the apparatus cools too quickly.[7]

    • Solution: Use pre-heated glassware (funnel and receiving flask) for the hot filtration step and perform the filtration as quickly as possible to minimize cooling.[7]

  • Cause 2: High Solubility in Cold Solvent. The chosen solvent may still have a relatively high solubility for your compound even at low temperatures, leading to product loss in the filtrate.[7]

    • Solution: After the solution has cooled to room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal precipitation before filtration.[9] Also, when washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.

Recrystallization Troubleshooting Workflow

G node_proc node_proc node_sol node_sol Start Crude Product Dissolved in Hot Solvent Q1 Does it 'Oil Out'? Start->Q1 Q2 Do Crystals Form on Cooling? Q1->Q2 No S1 Reheat, Add More Solvent, Cool Slowly or Change Solvent Q1->S1 Yes Q3 Is Recovery Low? Q2->Q3 Yes S2 Evaporate Excess Solvent or Induce Crystallization (Scratch / Seed Crystal) Q2->S2 No End Pure Product Obtained Q3->End No S3 Cool in Ice Bath Before Filtering, Use Pre-heated Funnel for Hot Filtration, Wash Crystals with Ice-Cold Solvent Q3->S3 Yes S1->Q2 S2->Q3 S3->End

Caption: Decision workflow for troubleshooting common recrystallization issues.

Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-methoxybenzenesulfonamido)propanoic acid

Materials:

  • DL-Alanine

  • 4-methoxybenzenesulfonyl chloride

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Diethyl Ether (or Dichloromethane)

  • Hydrochloric Acid (1M HCl)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve DL-Alanine (1.0 eq) and Sodium Carbonate (2.2 eq) in deionized water. In a separate flask, dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in diethyl ether.

  • Reaction: Cool the alanine solution in an ice bath. Slowly add the 4-methoxybenzenesulfonyl chloride solution to the vigorously stirred alanine solution over 30 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction's completion by TLC, observing the disappearance of the sulfonyl chloride spot.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the layers and extract the aqueous layer once more with a small portion of diethyl ether. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to a pH of approximately 2 by adding 1M HCl. A white precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Recrystallization of 2-(4-methoxybenzenesulfonamido)propanoic acid

Materials:

  • Crude 2-(4-methoxybenzenesulfonamido)propanoic acid

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: An ethanol-water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If any insoluble impurities remain, this is the point for a hot filtration.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Crystal Growth: Add a few more drops of hot ethanol to just re-dissolve the cloudiness. Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.[9]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product.[9]

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the pure crystals in a vacuum oven to a constant weight. Characterize the final product by measuring its melting point and acquiring analytical data (e.g., NMR, HPLC).

References
  • Chen, Y.-C., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Retrieved from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters - ACS Publications. Retrieved from [Link]

  • Sulfonamide purification process. (1957). Google Patents.
  • Synthetic approaches and applications of sulfonimidates. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Crystallization of Sulfanilamide. (2021). YouTube. Retrieved from [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (n.d.). Auctorres. Retrieved from [Link]

  • n-acylated amino acids: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). PMC - PubMed Central. Retrieved from [Link]

  • 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). Frontiers. Retrieved from [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2010). PubMed. Retrieved from [Link]

  • Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (n.d.). Google Patents.
  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Preparation method of S-2-(4-methoxyphenoxy) sodium propionate. (n.d.). Google Patents.
  • Method for preparing 2-(4-methoxy phenoxy) propionic acids. (n.d.). Google Patents.
  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1987). PubMed. Retrieved from [Link]

  • 3-Hydroxy-2-(4-methoxybenzenesulfonamido)butanoic acid. (n.d.). PMC - NIH. Retrieved from [Link]

  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester. (n.d.). Google Patents.
  • 2-(4-Methoxyphenoxy)Propanoic Acid | 13794-15-5. (n.d.). J&K Scientific. Retrieved from [Link]

  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). EPA. Retrieved from [Link]

  • (2s)-3-hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid. (n.d.). PubChemLite. Retrieved from [Link]

  • 2-(4-Acetylbenzenesulfonamido)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. (n.d.). European Patent Office. Retrieved from [Link]

  • Determination of 2-(4-isobutylphenyl)propionic acid in bulk drug and compressed tablets by reversed-phase high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

Sources

Stability and degradation pathways of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid

Welcome to the technical support hub for this compound (CAS No. 59724-73-1), a key intermediate and building block in synthetic chemistry.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound, focusing on its stability profile and potential degradation pathways. Here, we provide practical, science-backed answers to common troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter. The format follows a logical progression from symptom to solution, grounded in chemical principles.

Problem 1: Inconsistent Results or Loss of Parent Compound in Analytical Samples (e.g., HPLC-UV)
  • Symptom: You observe a decrease in the peak area of the parent compound over a short period, even in seemingly stable solutions, or see unexpected new peaks in your chromatogram.

  • Potential Causes:

    • Solvent-Induced Degradation: While generally stable, prolonged exposure to highly acidic or basic conditions, especially with heating, can induce hydrolysis of the sulfonamide bond.[3][4][5][6]

    • Photodegradation: The methoxyphenyl group is a chromophore, making the molecule susceptible to degradation upon exposure to UV or even ambient laboratory light over extended periods.[7][8]

    • Oxidative Stress: The presence of dissolved oxygen, peroxides in solvents (like older ethers or THF), or other oxidizing agents can lead to oxidative degradation.[9][10][11]

  • Recommended Actions & Solutions:

    • pH Control: Prepare solutions in neutral, buffered media (e.g., phosphate or acetate buffer, pH 6-7.5) for analytical work. If acidic or basic conditions are required for an experiment, prepare the solutions fresh and analyze them immediately. Studies on various sulfonamides show they are generally stable at neutral and slightly alkaline pH (pH 7-9) but can degrade under strong acidic conditions (pH < 4).[4][12]

    • Light Protection: Always store stock solutions and handle samples in amber vials or wrap containers in aluminum foil to protect from light.[13] Minimize exposure time to ambient light on the benchtop or in an autosampler.

    • Use High-Purity, Degassed Solvents: For sensitive analytical work, use HPLC-grade solvents. If oxidative degradation is suspected, sparge solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.

    • Run a Time-Zero Control: Always analyze a freshly prepared sample as your baseline (T=0) to accurately quantify any degradation that occurs over the course of the experiment.

Problem 2: Sample Solution Turns Yellow or Brown
  • Symptom: A previously colorless solution of the compound develops a distinct yellow or brownish tint upon storage or during an experiment.

  • Potential Causes:

    • Formation of Oxidized Degradants: Oxidation is a primary suspect. The methoxyphenyl moiety can be susceptible to oxidation, leading to the formation of colored byproducts, potentially involving quinone-like structures.[9][10]

    • Photolytic Degradation Products: Exposure to light, particularly UV, can generate colored degradation products.[7][14][15]

  • Recommended Actions & Solutions:

    • Investigate Oxidative Stress: Re-run the experiment using degassed solvents and consider adding a small amount of an antioxidant (e.g., BHT, if compatible with your downstream application) to a test sample to see if the color change is prevented.

    • Strict Light Exclusion: Ensure all containers are opaque or amber-colored and minimize the sample's exposure to light at all stages.

    • Analytical Characterization: Use HPLC with a photodiode array (PDA) detector or LC-MS to characterize the colored impurities. This can help confirm the degradation pathway and identify the structures of the degradants.

Problem 3: Difficulty Achieving Complete Cleavage of the Sulfonyl Protecting Group
  • Symptom: When using this compound as a protected alanine derivative in peptide synthesis, you experience low yields or incomplete removal of the (4-methoxyphenyl)sulfonyl group.

  • Potential Causes:

    • Insufficiently Harsh Conditions: The sulfonamide bond is notoriously stable and requires harsh conditions for cleavage.[5][6] Standard deprotection methods for other protecting groups (e.g., Boc, Fmoc) are ineffective.

    • Incorrect Reagent Choice: Not all acidic or reductive methods are effective for sulfonamide cleavage.

  • Recommended Actions & Solutions:

    • Employ Strong Acid Hydrolysis: Refluxing in concentrated strong acids like HBr/acetic acid or HCl is a common, albeit harsh, method for sulfonamide hydrolysis.[5] Be aware that these conditions can also cleave other acid-labile groups in your molecule.

    • Consider Reductive Cleavage: Conditions such as sodium in liquid ammonia (Birch reduction) are classic methods for cleaving sulfonamides, but require specialized equipment and handling procedures.

    • Literature Review for Specific Substrates: The optimal cleavage conditions can be substrate-dependent. It is crucial to consult literature for methods proven to be effective on similar N-sulfonylated amino acids or peptides.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the solid compound and its solutions?

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dark, and dry place. Long-term storage at 2-8°C is recommended.

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol.[16] Aliquot into single-use amber vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and light exposure.[16] For aqueous working solutions, it is best practice to prepare them fresh daily from the frozen stock.

Q2: What are the main degradation pathways I should be aware of? The primary degradation pathways for this molecule are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: This pathway involves the cleavage of the sulfur-nitrogen (S-N) bond. It is most likely to occur under strong acidic conditions (pH < 4) or strong basic conditions, especially when heated.[4][12] The expected products would be 4-methoxybenzenesulfonic acid and alanine.

  • Oxidative Degradation: This can be initiated by peroxides or other oxidizing agents.[10] The methoxy group on the phenyl ring is an activating group, making the ring susceptible to oxidation, potentially leading to hydroxylated or ring-opened products.[9][11]

  • Photodegradation: The aromatic ring with the methoxy substituent absorbs UV light, which can lead to the formation of radical species and subsequent degradation into various photoproducts.[7][8]

Q3: How can I set up a forced degradation study for this compound? A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3][13][17] A typical study involves exposing the compound to the stress conditions summarized in the table below, with a target degradation of 5-20%.[3][18]

Stress Condition Typical Reagents and Conditions Primary Degradation Pathway Targeted Reference
Acid Hydrolysis 0.1 M - 1 M HCl, heat at 60-80°C for several hours.Hydrolysis of the sulfonamide bond.[3][16]
Base Hydrolysis 0.1 M - 1 M NaOH, heat at 60-80°C for several hours.Hydrolysis of the sulfonamide bond.[3][16]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temperature.Oxidation of the methoxyphenyl ring or sulfur atom.[3][16]
Thermal Store solid or solution at elevated temperatures (e.g., 60-80°C).Thermally induced decomposition.[3][16]
Photolytic Expose solution to UV/Vis light source (ICH Q1B guidelines).Photodegradation via the chromophore.[3][13]

Q4: What is the best analytical method to monitor the stability of this compound? A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard.[19][20]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[20][21]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[19]

  • Detection: The methoxyphenyl group provides a strong UV chromophore. A detection wavelength between 250-260 nm should provide good sensitivity.[21] Using a PDA detector is highly recommended as it can help in peak purity assessment and characterization of unknown degradation products.[20]

Key Experimental Protocols

Protocol 1: Standard Forced Degradation Study Workflow

This protocol outlines the steps to assess the stability of this compound and identify its degradation products.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Application of Stress:

    • Acid: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 80°C.

    • Base: Mix 1 mL of stock with 1 mL of 1 M NaOH. Heat at 80°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal: Keep 1 mL of stock solution at 80°C.

    • Control: Keep 1 mL of stock solution protected from light at room temperature.

  • Time Point Sampling: Withdraw aliquots from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples (including oxidative, thermal, and control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC-PDA Analysis: Analyze all samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and assess the peak purity of the parent compound. Identify and quantify any significant degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (1M HCl, 80°C) Stock->Acid Aliquot Base Basic (1M NaOH, 80°C) Stock->Base Aliquot Oxid Oxidative (6% H₂O₂, RT) Stock->Oxid Aliquot Therm Thermal (80°C) Stock->Therm Aliquot Control Control (RT, Dark) Stock->Control Aliquot Sample Sample & Quench (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Control->Sample HPLC HPLC-PDA Analysis Sample->HPLC Data Evaluate Data (% Degradation, Purity) HPLC->Data

Caption: Workflow for a forced degradation study.

Visualized Degradation Pathways

The primary degradation pathway susceptible to forced conditions is the hydrolysis of the sulfonamide bond.

Degradation_Pathway Parent This compound Product1 4-Methoxybenzenesulfonic acid Parent->Product1  S-N Bond Cleavage (H₃O⁺ or OH⁻, Δ) Product2 Alanine Parent->Product2

Sources

Technical Support Center: Optimization of N-Arylsulfonylation of Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for N-arylsulfonylation of amino acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial transformation. Our goal is to provide not just protocols, but a deep understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your results. The N-arylsulfonylation of amino acids is a cornerstone reaction for installing the sulfonamide functional group, a privileged scaffold in medicinal chemistry. However, its success hinges on a delicate balance of conditions, where seemingly minor adjustments can have a profound impact on yield, purity, and stereochemical integrity.

This document is structured as a dynamic resource, combining a proactive troubleshooting guide with a comprehensive FAQ section to address the most common challenges and questions encountered in the field.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific experimental problems in a direct question-and-answer format. For each issue, we diagnose the potential causes and provide actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize an N-arylsulfonyl amino acid, but I'm getting very low yields or recovering only my starting materials. What's going wrong?

Answer: Low conversion is one of the most frequent challenges. The root cause often lies in one of four areas: reactant solubility, reaction pH, reagent reactivity, or steric hindrance.

Potential Causes & Solutions:

  • Poor Solubility of the Amino Acid:

    • Causality: Free amino acids are zwitterionic and often exhibit poor solubility in common organic solvents where the arylsulfonyl chloride is soluble. For the reaction to occur, both reactants must be in the same phase.

    • Solution: The classic approach is to use Schotten-Baumann conditions , which employ a two-phase solvent system (e.g., water and an organic solvent like diethyl ether or dichloromethane).[1][2][3] The amino acid is dissolved in the aqueous phase with a base, deprotonating the ammonium group to generate the more nucleophilic free amine. The arylsulfonyl chloride remains in the organic phase, and the reaction occurs at the interface. Vigorous stirring is essential to maximize this interface.

  • Incorrect pH or Insufficient Base:

    • Causality: The reaction requires the amino group to be in its free, unprotonated state (-NH₂) to act as a nucleophile. If the pH is too low, the amine remains protonated (-NH₃⁺) and non-nucleophilic. Conversely, a pH that is too high can accelerate the hydrolysis of the sulfonyl chloride, consuming your reagent. The reaction also generates one equivalent of acid (HCl), which must be neutralized to prevent protonation of the starting amino acid.

    • Solution: Use at least two equivalents of a suitable base. The first equivalent deprotonates the amino acid's ammonium group, and the second neutralizes the generated HCl. For Schotten-Baumann conditions, an inorganic base like NaOH or Na₂CO₃ is common. In anhydrous organic solvents, tertiary amines like triethylamine (TEA) or pyridine are often used.

  • Hydrolysis of the Arylsulfonyl Chloride:

    • Causality: Arylsulfonyl chlorides are susceptible to hydrolysis, especially at elevated temperatures and high pH, forming the unreactive sulfonic acid. This is a major competitive pathway.

    • Solution:

      • Add the sulfonyl chloride to the reaction mixture slowly, either as a solid or as a solution in a water-miscible solvent like THF or dioxane, to maintain a low instantaneous concentration.

      • Maintain the reaction at a low temperature (0-5 °C) to slow the rate of hydrolysis relative to the desired sulfonylation.

  • Steric Hindrance:

    • Causality: Amino acids with bulky side chains (e.g., Valine, Isoleucine) or hindered arylsulfonyl chlorides can react slowly.

    • Solution:

      • Increase the reaction time and/or temperature, while carefully monitoring for side product formation.

      • Consider using a more reactive sulfonating agent if available, though this can sometimes increase side reactions.

Visualizing the General Workflow

The following diagram outlines the typical experimental sequence for N-arylsulfonylation under Schotten-Baumann conditions.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve Amino Acid in Aqueous Base (e.g., NaOH) C Combine Solutions at 0-5 °C A->C B Dissolve ArSO₂Cl in Organic Solvent B->C D Stir Vigorously (1-4 hours) C->D E Separate Layers D->E F Wash Organic Layer E->F Organic Phase G Acidify Aqueous Layer to pH ~2 E->G Aqueous Phase H Precipitate/Extract Product G->H I Recrystallization or Chromatography H->I J Characterize Pure Product I->J

Caption: General workflow for N-arylsulfonylation of an amino acid.

Issue 2: Significant Side Product Formation

Question: My reaction is working, but I'm seeing multiple spots on my TLC plate and my NMR is messy. What are the likely side products and how can I avoid them?

Answer: Side product formation is common and usually results from the high reactivity of the sulfonyl chloride with other nucleophiles in the system or from over-reaction.

Potential Side Reactions & Solutions:

  • Di-sulfonylation (Formation of R-N(SO₂Ar)₂):

    • Causality: After the initial N-sulfonylation, the resulting sulfonamide nitrogen is acidic and can be deprotonated by excess base. This newly formed anion can then react with a second molecule of the sulfonyl chloride.

    • Solution: Use the sulfonyl chloride as the limiting reagent. A slight excess (1.05-1.1 equivalents) is often optimal, but avoid using large excesses. Add the sulfonyl chloride slowly to the reaction mixture to prevent high local concentrations.

  • O-Sulfonylation (for Hydroxy Amino Acids like Serine, Threonine, Tyrosine):

    • Causality: The hydroxyl group on the side chain is also a nucleophile and can compete with the amino group for the sulfonyl chloride, forming a sulfonate ester.

    • Solution: The most robust solution is to protect the side-chain hydroxyl group before performing the N-sulfonylation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn). These can be removed after the sulfonylation is complete.

  • Sulfonation of Arginine Side Chain:

    • Causality: In peptide synthesis, the guanidinium group of arginine can be sulfonated as an unexpected side reaction during the cleavage of other protecting groups like Mtr or Pmc.[4]

    • Solution: This is primarily a concern in solid-phase peptide synthesis (SPPS). Optimizing the cleavage cocktail, for instance, by using a mixture of thioanisole and thiocresol, has been shown to suppress this side reaction effectively.[4]

  • Reaction with Carboxylate Group (Mixed Anhydride Formation):

    • Causality: While less common, the carboxylate group can potentially react with the sulfonyl chloride to form a mixed sulfonic-carboxylic anhydride. This intermediate is highly reactive and can lead to various decomposition products.

    • Solution: Protect the carboxylic acid, typically as a methyl or ethyl ester, prior to the reaction. This is standard practice and also improves the solubility of the amino acid derivative in organic solvents, allowing for a wider range of reaction conditions.[5]

Troubleshooting Logic: A Decision Tree for Low Yields

When faced with a low-yielding reaction, a systematic approach can quickly identify the problem.

G A Problem: Low Product Yield B Is the Amino Acid Starting Material Soluble? A->B C No B->C D Yes B->D E Use Schotten-Baumann (aq. base / organic solvent) or protect carboxylate as ester to increase organic solubility. C->E F Was at least 2 eq. of base used? D->F G No F->G H Yes F->H I Increase base to >2 eq. to neutralize generated HCl and drive reaction. G->I J Was the reaction run at low temperature (0-5 °C)? H->J K No J->K L Yes J->L M Reduce temperature to minimize ArSO₂Cl hydrolysis. Add ArSO₂Cl slowly. K->M N Consider steric hindrance. Increase reaction time or use a more reactive sulfonating agent. L->N

Caption: Decision tree for troubleshooting low N-arylsulfonylation yields.

Frequently Asked Questions (FAQs)

Q1: What is the best base and solvent combination to use?

This is highly dependent on your specific amino acid and whether its carboxyl group is protected.

Scenario Recommended Base Solvent System Rationale & Considerations
Free Amino Acid NaOH, KOH, Na₂CO₃Water / Dichloromethane or Diethyl EtherSchotten-Baumann Conditions: Excellent for simple amino acids. The base deprotonates the amine in the aqueous phase. Vigorous stirring is critical.[1][6]
Amino Acid Ester Triethylamine (TEA), DIPEADichloromethane (DCM), THF, AcetonitrileAnhydrous Conditions: The ester is soluble in organic solvents. TEA acts as both a base and an acid scavenger. This is a common method for protected amino acids.[5]
Acid-Sensitive Substrate Pyridine, 2,6-LutidineDichloromethane (DCM)Mildly Basic: Pyridine is less basic than TEA and can be useful when trying to avoid base-mediated side reactions. It can also act as a nucleophilic catalyst.

Q2: Do I always need to protect the carboxylic acid group?

While not strictly necessary if using Schotten-Baumann conditions, protecting the carboxyl group as an ester (e.g., methyl or ethyl ester) offers several significant advantages:

  • Enhanced Solubility: The resulting amino acid ester hydrochloride salt is often more soluble in organic solvents, allowing for homogenous reaction conditions.[5][7]

  • Wider Range of Conditions: You are no longer limited to biphasic aqueous systems and can use a variety of organic solvents and bases.

  • Prevention of Side Reactions: It eliminates the possibility of the carboxylate group participating in unwanted reactions.

  • Simplified Purification: The product is often less polar and easier to purify via silica gel chromatography.

Q3: How can I prevent racemization of the chiral center?

The α-proton of an N-acylated amino acid is acidic and can be removed by a strong base, leading to racemization via a planar enolate intermediate. While sulfonamides are less activating than amides in this regard, the risk is still present.

  • Use Mild Bases: Employ the weakest base necessary to promote the reaction (e.g., NaHCO₃ or pyridine instead of NaOH or TEA if possible).

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (0 °C is common).

  • Limit Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Avoid Over-activation: Using activating agents for the carboxylic acid in the presence of the sulfonamide can increase the risk of forming an azlactone, a common pathway to racemization in peptide synthesis.

Q4: What is the underlying mechanism of the N-arylsulfonylation reaction?

The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur center.

  • Deprotonation: The base removes a proton from the ammonium group of the amino acid (or its ester), generating the free amine, which is a potent nucleophile.

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the arylsulfonyl chloride.

  • Intermediate Formation: A transient, pentacoordinate sulfur intermediate is formed.

  • Chloride Elimination: The intermediate collapses, expelling the chloride ion as a leaving group to form the stable N-S bond of the sulfonamide.

  • Acid Neutralization: The protonated base (or a second equivalent of base) neutralizes the HCl generated in the process.

Experimental Protocol: General Procedure for N-Tosyl-L-Phenylalanine

This protocol provides a representative example using Schotten-Baumann conditions.

Materials:

  • L-Phenylalanine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

Procedure:

  • Reactant Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Phenylalanine (e.g., 5.0 g, 30.3 mmol) in 1 M NaOH (aq) (65 mL, 65 mmol).

    • Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.

  • Reaction Execution:

    • In a separate beaker, dissolve p-toluenesulfonyl chloride (6.0 g, 31.5 mmol, 1.04 eq) in 50 mL of diethyl ether.

    • Add the TsCl solution to the rapidly stirring amino acid solution dropwise over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-3 hours.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the layers. Wash the aqueous layer with diethyl ether (2 x 25 mL) to remove any unreacted TsCl and the byproduct, toluenesulfonic acid.

    • Return the aqueous layer to a beaker and cool in an ice bath.

    • With vigorous stirring, slowly acidify the aqueous layer to pH 1-2 by adding concentrated HCl dropwise. A white precipitate should form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

    • Dry the solid product under vacuum to a constant weight.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

  • Characterization:

    • Confirm the identity and purity of the N-Tosyl-L-Phenylalanine by ¹H NMR, ¹³C NMR, and mass spectrometry. Check the optical rotation to confirm stereochemical integrity.

References
  • Macmillan, D. W. C. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society. Available at: [Link]

  • Lin, S., & Wang, J. (2019). Arylation Chemistry for Bioconjugation. Accounts of Chemical Research. Available at: [Link]

  • TKI, F., & al., et. (2009). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate. Available at: [Link]

  • Laxman, S., & Tu, B. P. (2013). Sulfur amino acids regulate translational capacity and metabolic homeostasis through modulation of tRNA thiolation. Cell. Available at: [Link]

  • (n.d.). Optimization of the reaction conditions. [a]. ResearchGate. Available at: [Link]

  • Stipanuk, M. H. (2004). Sulfur containing amino acids and human disease. The Journal of Nutrition. Available at: [Link]

  • Carpino, L. A., & et al. (1988). Removal of N-arylsulfonyl groups from hydroxy .alpha.-amino acids. The Journal of Organic Chemistry. Available at: [Link]

  • Beck-Sickinger, A. G., & et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]

  • (n.d.). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. National Institutes of Health (NIH). Available at: [Link]

  • (n.d.). Separation and Refining of Amino acids. DIAION. Available at: [Link]

  • Vinnars, E., & et al. (1985). Metabolic effects of amino acid solutions in severely burned patients: with emphasis on sulfur amino acid metabolism and protein breakdown. The Journal of Trauma. Available at: [Link]

  • (n.d.). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Ajetunmobi, O. E., & et al. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • (n.d.). Troubleshooting Guides. Bionano Genomics. Available at: [Link]

  • Subirós-Funosas, R., & Albericio, F. (2013). Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. USC Research Bank. Available at: [Link]

  • (n.d.). Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • (n.d.). Sulfur Amino Acids Regulate Translational Capacity and Metabolic Homeostasis through Modulation of tRNA Thiolation. ResearchGate. Available at: [Link]

  • Jalalian, N., & Olofsson, B. (2018). Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. ResearchGate. Available at: [Link]

  • (n.d.). Amino Acid Analysis: “How-To” Guide. Agilent. Available at: [Link]

  • (n.d.). Schotten–Baumann reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • (n.d.). Peptide synthesis with sulfonyl protecting groups. Google Patents.
  • Rehman, A., & et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • (n.d.). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]

  • (n.d.). Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Lu, Y.-A., & et al. (2020). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. MDPI. Available at: [Link]

  • de Koning, T. J. (2017). Amino acid synthesis deficiencies. Journal of Inherited Metabolic Disease. Available at: [Link]

  • Zhou, W., & et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal. Available at: [Link]

  • El-Bissati, K., & et al. (2020). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. MDPI. Available at: [Link]

  • (n.d.). SOP: Free Amino Acids (ninhydrin). Soils Lab. Available at: [Link]

  • (n.d.). Process for isolating and purifying amino acids. Google Patents.
  • Brosnan, J. T., & Brosnan, M. E. (2006). The sulfur-containing amino acids: an overview. The Journal of Nutrition. Available at: [Link]

  • (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]

  • (n.d.). Lysosomal membrane transporter purification and reconstitution for functional studies. National Institutes of Health (NIH). Available at: [Link]

  • (n.d.). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1). Sketchy MCAT. Available at: [Link]

  • (n.d.). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • (n.d.). DIRECT ACYLATION OF α-AMINO ACIDS AND OF α-HYDROXY ACID DERIVATIVES. Journal of Biological Chemistry. Available at: [Link]

Sources

Side-reaction products in the synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid

Introduction: Welcome to the technical support guide for the synthesis of this compound, also known as N-(4-methoxybenzenesulfonyl)-alanine. This molecule is a valuable building block in medicinal chemistry and materials science. The most common synthetic route involves the N-sulfonylation of alanine with 4-methoxybenzenesulfonyl chloride, typically under Schotten-Baumann conditions.[1][2] While this reaction is generally robust, the formation of side-products can complicate purification, reduce yields, and impact the quality of the final compound.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, understanding, and mitigating common side-reactions encountered during this synthesis. Our goal is to equip you with the knowledge to troubleshoot your experiments effectively, ensuring high purity and yield.

Section 1: Reaction Pathway and Potential Side-Reactions

The primary reaction involves the nucleophilic attack of the amino group of alanine on the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. However, several competing reactions can occur, as illustrated below.

G cluster_main Desired Pathway cluster_side1 Side-Reaction: Di-sulfonylation cluster_side2 Side-Reaction: Hydrolysis Ala Alanine Product Desired Product (N-Sulfonylated Alanine) Ala->Product + SulfonylCl + Base SulfonylCl 4-Methoxybenzenesulfonyl Chloride SulfonylCl->Product SulfonicAcid 4-Methoxybenzenesulfonic Acid (Hydrolysis Product) SulfonylCl->SulfonicAcid + H2O / OH- Base Base (e.g., NaOH) Base->Product N_anion Deprotonated Sulfonamide Product->N_anion Excess Base Disulfonyl Di-sulfonylated Byproduct N_anion->Disulfonyl + SulfonylCl

Sources

Validation & Comparative

A Comparative Analysis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel sulfonamide derivative, 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid. In the ever-evolving landscape of drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the subject compound in the context of established sulfonamides with distinct therapeutic applications.

The core structure of this compound, a conjugate of a methoxy-substituted benzenesulfonamide and the amino acid alanine, suggests the potential for diverse biological activities, ranging from antimicrobial action to enzyme inhibition. This guide will objectively compare its theoretical and potential performance with that of a classic antibacterial sulfonamide, Sulfamethoxazole, and a well-characterized carbonic anhydrase inhibitor, Acetazolamide. The analysis is supported by a review of existing experimental data for these comparator compounds and outlines the requisite experimental protocols for a thorough evaluation of our subject molecule.

Introduction to the Sulfonamide Landscape

Sulfonamides, the first class of synthetic antibacterial agents, have a rich history in medicine. Their primary mechanism of antibacterial action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This disruption of folate metabolism ultimately hinders bacterial growth and replication. Beyond their antimicrobial properties, sulfonamide derivatives have been successfully developed as diuretics, hypoglycemic agents, and inhibitors of various enzymes, including carbonic anhydrases.

The subject of this guide, this compound, represents a thoughtful hybridization of a sulfonamide with an amino acid. This combination introduces chirality and the potential for specific interactions with biological targets, distinguishing it from traditional sulfonamides.

Comparative Framework: Selection of Benchmarks

To provide a robust comparative analysis, we have selected two well-established sulfonamides as benchmarks:

  • Sulfamethoxazole: A broad-spectrum antibacterial agent, representing the traditional application of sulfonamides.

  • Acetazolamide: A potent carbonic anhydrase inhibitor, exemplifying a non-antibacterial therapeutic use of the sulfonamide scaffold.

This dual-comparator approach will allow for a multifaceted evaluation of this compound, exploring its potential in both antimicrobial and enzyme inhibition contexts.

Antimicrobial Potential: A Head-to-Head with Sulfamethoxazole

The structural similarity of this compound to the general sulfonamide pharmacophore suggests a potential for antibacterial activity. The core hypothesis is that it may act as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS).

Mechanism of Action: A Shared Pathway

The foundational mechanism of action for antibacterial sulfonamides is their structural mimicry of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competitively binding to the enzyme's active site, they disrupt the synthesis of dihydrofolic acid, a crucial precursor for nucleotide synthesis and, consequently, bacterial DNA replication and repair.

Diagram: General Mechanism of Antibacterial Sulfonamides

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides DNA Bacterial DNA Replication Nucleotides->DNA Sulfonamide Sulfonamide (e.g., Sulfamethoxazole) Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides, disrupting the bacterial folate synthesis pathway.

Comparative Antibacterial Activity: Experimental Data

While specific experimental data for this compound is not yet publicly available, we can establish a benchmark using published Minimum Inhibitory Concentration (MIC) values for Sulfamethoxazole against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundEscherichia coliStaphylococcus aureus
Sulfamethoxazole 0.25 - >64[1][2][3]≤1 - >32[4][5][6][7]
This compound Data not availableData not available

Note: MIC values for Sulfamethoxazole can vary significantly depending on the bacterial strain and the presence of resistance mechanisms. Often, it is tested in combination with Trimethoprim.

The propanoic acid moiety in our subject compound could influence its uptake by bacterial cells and its interaction with the DHPS active site, potentially leading to a different activity profile compared to Sulfamethoxazole. A study on the structurally similar 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid demonstrated antibacterial activity, lending credence to the potential of our target molecule.[8]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ascertain the antibacterial efficacy of this compound, a standardized broth microdilution assay should be performed.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli, S. aureus) McFarland Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland Inoculation Inoculate Wells with Bacterial Suspension McFarland->Inoculation Compound_Stock Test Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no growth) Visual_Inspection->MIC_Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Carbonic Anhydrase Inhibition: A New Avenue of Exploration

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs). These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes.

Mechanism of Inhibition: Targeting the Catalytic Zinc

Sulfonamide-based CA inhibitors function by coordinating to the zinc ion in the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide ion, thereby blocking the catalytic activity of the enzyme.

Comparative Inhibitory Potency: Benchmarking with Acetazolamide

Acetazolamide is a non-selective carbonic anhydrase inhibitor used clinically. Its inhibitory activity against various CA isoforms provides a strong basis for comparison. The inhibitory potency is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 2: Comparative Carbonic Anhydrase Inhibition (IC50 in nM)

CompoundhCA IhCA IIhCA IXhCA XII
Acetazolamide 2501225-305.7
This compound Data not availableData not availableData not availableData not available

Note: Data for Acetazolamide is compiled from multiple sources and may vary depending on assay conditions.[9][10]

The presence of the alanine moiety in this compound could confer selectivity for certain CA isoforms by interacting with amino acid residues in the active site cleft.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is a stopped-flow CO₂ hydrase assay.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation:

    • Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Pre-incubate the enzyme with the inhibitor for a defined period.

    • Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.

    • Monitor the change in pH over time using a pH indicator.

  • Data Analysis:

    • Calculate the initial rates of reaction at different inhibitor concentrations.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Pharmacokinetic Profile: A Predictive Overview

While experimental pharmacokinetic data for this compound is unavailable, we can draw inferences from the known profiles of our comparator compounds.

Table 3: Comparative Pharmacokinetic Parameters

ParameterSulfamethoxazoleAcetazolamideThis compound
Bioavailability (Oral) ~100%70-90%Predicted to be good
Protein Binding ~70%70-90%Predicted to be moderate to high
Half-life 6-12 hours[4]2-4 hoursData not available
Metabolism Hepatic (acetylation)[1]NonePredicted to undergo hepatic metabolism
Excretion Renal[1]Renal (unchanged)[8][11]Predicted to be primarily renal

The methoxy group on the phenyl ring of our subject compound may influence its metabolic stability, while the amino acid moiety could affect its absorption and distribution. A comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) panel would be necessary to elucidate its pharmacokinetic properties.

Conclusion and Future Directions

This comparative analysis positions this compound as a promising scaffold for further investigation. Its hybrid structure, combining a sulfonamide with an amino acid, suggests the potential for a unique biological activity profile.

Key takeaways:

  • Antimicrobial Potential: The sulfonamide core suggests that the compound may exhibit antibacterial activity through the inhibition of folate biosynthesis. Direct comparison with Sulfamethoxazole via MIC determination is a critical next step.

  • Enzyme Inhibition: The compound is a candidate for carbonic anhydrase inhibition. Its inhibitory potency and isoform selectivity should be evaluated against established inhibitors like Acetazolamide.

  • Favorable Predicted Pharmacokinetics: The structural features of the molecule suggest reasonable oral bioavailability and a pharmacokinetic profile amenable to further development.

Future research should focus on the synthesis and in vitro biological evaluation of this compound as outlined in this guide. The resulting data will be instrumental in determining its therapeutic potential and guiding subsequent lead optimization efforts.

References

  • Pharmacokinetic Evaluation of Sulfamethoxazole at 800 Milligrams Once Daily in the Treatment of Tuberculosis. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Staphylococcus aureus. (2025). Johns Hopkins ABX Guide. Retrieved January 18, 2026, from [Link]

  • Treatment of methicillin-resistant Staphylococcus aureus infections with a minimal inhibitory concentration of 2 μg/mL to vancomycin: old (trimethoprim/sulfamethoxazole) versus new (daptomycin or linezolid) agents. (2012). PubMed. Retrieved January 18, 2026, from [Link]

  • MIC distribution of E. coli (n = 135) against sulfamethoxazole in... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli. (1975). PubMed. Retrieved January 18, 2026, from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2015). MDPI. Retrieved January 18, 2026, from [Link]

  • In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Screening method for trimethoprim/sulfamethoxazole-resistant small colony variants of Staphylococcus aureus. (2018). PubMed. Retrieved January 18, 2026, from [Link]

  • Association between MIC and the trimethoprim-sulfamethoxazole... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • SCHEME 1. The synthetic route of alanine-based antimicrobial and antioxidant agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Trimethoprim/sulfamethoxazole resistance in clinical isolates of Burkholderia pseudomallei from Thailand. (2015). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. (2010). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis, IR Characterization, Molecular Docking and In-vitro Antibacterial Analysis of 2-{[(4-methylphenyl) amino]-3-sulphonyl} propanoic acid. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity of N-(4-chlorophenyl)-β-alanine derivatives with an azole moiety. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Effect of alanine substitution on antimicrobial properties of the... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Blueprint for Preclinical Assessment

Introduction

In the landscape of modern drug discovery, the rigorous in vitro validation of novel chemical entities is the critical first step in determining therapeutic potential and mechanism of action. This guide focuses on 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid, a compound belonging to the sulfonamide class of molecules.[1] Sulfonamides are a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[2][3][4] The structural incorporation of a propanoic acid moiety, akin to an alanine scaffold, suggests potential interactions with biological targets that recognize amino acid-like ligands.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a strategic framework for elucidating the in vitro biological activity of this compound. We will explore its hypothesized mechanisms, present a comparative analysis with relevant compounds, and detail robust experimental protocols for its validation.

Hypothesized Biological Targets and Rationale for Assay Selection

The chemical structure of this compound provides critical clues to its potential biological activity. The sulfonamide group is a known inhibitor of several key enzyme families. Based on this, we can postulate several primary targets for initial in vitro screening.

  • Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors feature a sulfonamide or a related functional group.[5][6] These enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins.[5][7] Inhibition of COX, particularly the inducible COX-2 isoform, is a major strategy for treating inflammation and pain.[5][8] Therefore, a primary hypothesis is that the target compound may exhibit anti-inflammatory properties via COX inhibition.

  • Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[9] Their upregulation is implicated in numerous pathological conditions, including arthritis, cancer metastasis, and tissue remodeling.[9][10] The sulfonamide moiety can act as a zinc-binding group, making MMPs a plausible target family for our test compound.

  • Other Potential Targets: The sulfonamide scaffold is versatile and has been shown to inhibit other enzymes like carbonic anhydrases and urease.[3][11][12] Furthermore, propanoic acid derivatives have been investigated for a wide range of activities, including anticancer and antioxidant effects.[13]

Based on these hypotheses, a logical starting point for in vitro validation involves screening for inhibitory activity against COX and MMP enzymes, coupled with a general cell viability assay to assess cytotoxicity.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the activity of this compound, it is essential to compare its performance against well-characterized compounds.

Compound ClassSpecific CompoundRationale for Selection
Test Compound This compoundThe novel molecule whose activity is being validated.
Positive Control (COX-2) CelecoxibA well-known, potent, and selective COX-2 inhibitor containing a sulfonamide group.[8] It serves as the gold standard for anti-inflammatory activity in this class.
Positive Control (MMP) GM6001 (Ilomastat)A broad-spectrum MMP inhibitor. It provides a benchmark for pan-MMP inhibitory activity.[14]
Negative Control / Structural Analog 4-MethoxybenzenesulfonamideA structurally related precursor that lacks the propanoic acid moiety. This helps to determine the contribution of the amino acid-like side chain to the biological activity.

Experimental Validation Protocols

The following section details the step-by-step methodologies for core in vitro assays. The causality behind experimental choices is explained to ensure scientific rigor.

Workflow for In Vitro Biological Activity Validation

The overall process follows a logical progression from enzyme-level screening to cell-based assessment. This tiered approach efficiently identifies primary activity and potential liabilities like cytotoxicity.

G cluster_0 Phase 1: Primary Screening (Enzyme Assays) cluster_1 Phase 2: Cellular Assessment cluster_2 Phase 3: Data Analysis & Interpretation Compound Test Compound & Comparators Assay_COX COX-2 Inhibition Assay (Fluorometric) Compound->Assay_COX Assay_MMP MMP-3 Inhibitor Screening (FRET-based) Compound->Assay_MMP Data_IC50 Determine IC50 Values Assay_COX->Data_IC50 Assay_MMP->Data_IC50 Assay_Cyto Cytotoxicity Assay (MTT on RAW 264.7 Cells) Comparison Comparative Analysis of Potency & Selectivity Assay_Cyto->Comparison Data_IC50->Assay_Cyto Prioritize non-toxic concentrations Conclusion Conclusion & Next Steps Comparison->Conclusion

Caption: A streamlined workflow for the in vitro validation of this compound.

Protocol 1: COX-2 Inhibitor Screening (Fluorometric Assay)
  • Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), an unstable intermediate. A fluorometric probe is then used to detect PGG2, resulting in a fluorescent signal.[8] Inhibitors of COX-2 will prevent this reaction, leading to a decrease in fluorescence.

  • Methodology: (Adapted from commercially available kits[6][8])

    • Reagent Preparation:

      • Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions.

      • Reconstitute human recombinant COX-2 enzyme in sterile water and store on ice.[8]

      • Prepare a 10X stock solution of the test compound, Celecoxib, and 4-Methoxybenzenesulfonamide in DMSO. Create serial dilutions as required.

    • Assay Plate Setup (96-well opaque plate):

      • Test Inhibitor Wells: Add 10 µL of the diluted test compound.

      • Positive Control Well: Add 10 µL of diluted Celecoxib.

      • Enzyme Control Well (100% Activity): Add 10 µL of DMSO.

      • Inhibitor Control Well: Add 10 µL of a known inhibitor like Celecoxib provided with a kit.[8]

    • Reaction Initiation:

      • Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL to each well.

      • Add 10 µL of the diluted COX-2 enzyme to all wells except a "no-enzyme" background control.

      • Incubate the plate at 25°C for 10 minutes, protected from light.

    • Measurement:

      • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

      • Immediately measure the fluorescence kinetically for 5-10 minutes using a plate reader (Excitation/Emission = 535/587 nm).[8]

    • Data Analysis:

      • Calculate the rate of reaction (change in fluorescence over time) for each well.

      • Normalize the data to the Enzyme Control (100% activity) and background control (0% activity).

      • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the curve using non-linear regression to determine the IC50 value.

Protocol 2: MMP-3 Inhibitor Screening (FRET Assay)
  • Principle: This assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Fluorescence Resonance Energy Transfer (FRET). When active MMP-3 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[10] Inhibitors will prevent this cleavage, keeping the fluorescence signal low.

  • Methodology: (Adapted from commercially available kits[10][14])

    • Reagent Preparation:

      • Prepare MMP Assay Buffer.

      • Reconstitute active human MMP-3 enzyme and the FRET substrate according to the kit protocol.

      • Prepare 4X stock solutions of the test compound, GM6001, and 4-Methoxybenzenesulfonamide in Assay Buffer.

    • Assay Plate Setup (96-well black plate):

      • Add 25 µL of the 4X test compound solutions to the respective wells.

      • Add 25 µL of 4X GM6001 solution for the positive control.

      • Add 25 µL of Assay Buffer for the enzyme control (100% activity).

    • Reaction Initiation:

      • Prepare an "Enzymatic Reaction Mix" containing Assay Buffer and the MMP-3 enzyme.

      • Add 25 µL of this mix to each well and incubate at 37°C for 5 minutes.

      • Prepare a "Substrate Mix" containing Assay Buffer and the FRET substrate.

      • Add 50 µL of the Substrate Mix to all wells to start the reaction.

    • Measurement:

      • Immediately measure fluorescence in kinetic mode for 30-60 minutes at 37°C (Excitation/Emission ≈ 325/393 nm or as specified by the kit).[10]

    • Data Analysis:

      • Determine the reaction rate for each well from the linear portion of the fluorescence versus time plot.

      • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

      • Determine the IC50 value by plotting percent inhibition against the log of inhibitor concentration.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay assesses cell metabolic activity. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is crucial to ensure that any observed enzyme inhibition is not simply a result of the compound killing the cells.

  • Methodology:

    • Cell Culture:

      • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[15]

    • Cell Seeding:

      • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

    • Compound Treatment:

      • Treat the cells with various concentrations of the test compound and comparators for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • MTT Addition:

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization:

      • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement:

      • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

      • Determine the CC50 (50% cytotoxic concentration) value for each compound.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative In Vitro Activity Profile

CompoundCOX-2 Inhibition IC50 (µM)MMP-3 Inhibition IC50 (µM)Cytotoxicity CC50 (µM) on RAW 264.7 cells
This compound [Experimental Value][Experimental Value][Experimental Value]
Celecoxib 0.04 ± 0.01> 100> 100
GM6001 > 1000.2 ± 0.0525 ± 3.5
4-Methoxybenzenesulfonamide > 100> 100> 100
  • Interpretation:

    • A low IC50 value for the test compound in the COX-2 assay, comparable to or better than Celecoxib, would indicate potent anti-inflammatory potential.

    • A low IC50 value in the MMP-3 assay would suggest activity in pathways related to tissue remodeling and degradation.

    • A high CC50 value (>50 µM) is desirable, indicating low cytotoxicity and a good therapeutic window. If the IC50 values are close to the CC50 value, the observed enzyme inhibition may be due to non-specific toxicity.

    • Comparing the activity of the test compound to 4-Methoxybenzenesulfonamide will reveal the importance of the N-substituted propanoic acid group for target engagement.

Signaling Pathway Context

To understand the downstream effects of COX-2 inhibition, it is helpful to visualize its place in the inflammatory signaling cascade.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 PLA2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 catalyzes Peroxidase Peroxidase Activity PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Test_Compound This compound Test_Compound->COX2 INHIBITS

Caption: The role of COX-2 in the arachidonic acid pathway and the point of inhibition.

Conclusion and Future Directions

This guide outlines a foundational strategy for the in vitro validation of this compound. By employing robust, well-controlled enzymatic and cell-based assays, researchers can generate the critical data needed to establish a preliminary activity and safety profile.

Positive results from this initial screening—specifically, potent and selective inhibition of COX-2 or MMPs with low cytotoxicity—would warrant further investigation. Subsequent steps could include:

  • Screening against a broader panel of MMPs or COX-1 to determine selectivity.

  • Cell-based assays to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.[16][17]

  • In vivo studies using models of inflammation, such as the carrageenan-induced paw edema model, to confirm anti-inflammatory effects.[18]

By following this structured and comparative approach, the scientific community can efficiently and accurately characterize the therapeutic potential of this and other novel sulfonamide derivatives.

References

  • Elabscience. (n.d.). Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit (E-BC-D003).
  • BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Wang, J. L., & Zhang, Y. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Prostaglandins & other lipid mediators, 98(3-4), 96–101. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MMP-1 Inhibitor Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]

  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan journal of pharmaceutical sciences, 31(5(Suppl)), 2125-2131. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay.
  • BenchChem. (2025). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols.
  • Khan, S., et al. (2023). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 28(11), 4381. [Link]

  • Savić, M. M., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 14(11), 1155. [Link]

  • RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Retrieved from [Link]

  • ResearchGate. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Retrieved from [Link]

  • BenchChem. (n.d.). Potential Research Applications of 2-Amino-2-(4-sulfophenyl)propanoic Acid: A Technical Guide.
  • BenchChem. (2025). A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides.
  • National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Constituents from the Roots of Anodendron affine: Inhibition of the fMLP-Induced Superoxide Anion Generation and Molecular Docking Studies. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide: In Silico vs. In Vitro Analysis of 2-(4-Phenylphenoxy)propanoic Acid.
  • National Institutes of Health. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • PubMed. (2016). Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships. Retrieved from [Link]

  • PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Retrieved from [Link]

  • PubMed. (1994). The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli. Retrieved from [Link]

  • PubChem. (n.d.). 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

Sources

Comparing the efficacy of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the N-sulfonylated amino acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the efficacy of derivatives based on the core structure of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid, drawing upon key findings in the literature to offer insights into their therapeutic potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols to empower researchers in their own investigations.

The N-Sulfonylated Amino Acid Scaffold: A Versatile Pharmacophore

The core structure, characterized by an amino acid linked to an arylsulfonyl group, provides a unique combination of features. The sulfonamide moiety can engage in crucial hydrogen bonding interactions with biological targets, while the amino acid portion offers chirality and functional groups for further modification. The aryl group provides a platform for tuning electronic and steric properties, significantly influencing the compound's overall activity. The parent compound for our discussion, this compound (N-(4-methoxybenzenesulfonyl)-alanine), serves as an excellent starting point for exploring the chemical space of this versatile scaffold.[1]

Synthesis of N-Sulfonylated Amino Acid Derivatives

The general synthesis of these derivatives is a straightforward process, typically involving the reaction of an amino acid with an arylsulfonyl chloride in the presence of a base. This reaction, a nucleophilic acyl substitution, allows for the modular assembly of a diverse library of compounds.

G cluster_reactants Reactants cluster_conditions Reaction Conditions AminoAcid Amino Acid (e.g., Alanine) Reaction + AminoAcid->Reaction Nucleophilic Attack SulfonylChloride Arylsulfonyl Chloride (e.g., 4-Methoxybenzenesulfonyl chloride) SulfonylChloride->Reaction Base Base (e.g., NaOH, Pyridine) Base->Reaction Deprotonation Solvent Solvent (e.g., Water/Dioxane) Solvent->Reaction Product N-Sulfonylated Amino Acid Derivative Reaction->Product

Caption: General synthetic scheme for N-sulfonylated amino acids.

Comparative Efficacy: A Multifaceted Analysis

The true potential of this scaffold is revealed through the comparative analysis of the biological activities of its derivatives. By systematically altering the substituents on the aryl ring and the amino acid side chain, researchers can fine-tune the efficacy and selectivity of these compounds.

Anticancer Activity

N-sulfonylated amino acid derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and matrix metalloproteinases.

Table 1: Comparative Anticancer Activity of N-Sulfonylamino Acid Derivatives

Compound IDArylsulfonyl GroupAmino AcidCancer Cell LineIC50 (µM)Reference
1 4-MethylbenzenesulfonylPentanedioic acid amide (ureide)MCF-7 (Breast)12.5[2]
2 4-MethylbenzenesulfonylPentanedioic acid amide (p-bromoanilide)K-562 (Leukemia)18.2[2]
3 4-MethylbenzenesulfonylPentanedioioic acid amide (p-nitroanilide)OVACAR-3 (Ovarian)25.6[2]
4 2,5-Dichlorothiophene-3-sulfonyl-MDA-MB231 (Breast)4.62[3]
5 2,5-Dichlorothiophene-3-sulfonyl-HeLa (Cervical)7.2[3]

Structure-Activity Relationship Insights:

  • Aryl Substituents: The nature and position of substituents on the aryl ring play a critical role in determining anticancer potency. For instance, the introduction of halogen atoms, such as in the 2,5-dichlorothiophene derivative (Compound 4), can significantly enhance cytotoxicity.[3]

  • Amino Acid Side Chain: Modification of the amino acid moiety can influence both potency and selectivity. Derivatives of pentanedioic acid have shown promising activity against a range of cancer cell lines.[2]

Enzyme Inhibition

A significant body of research has focused on the ability of N-sulfonylated amino acids to inhibit various enzymes, highlighting their potential for treating a range of diseases.

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide moiety is a well-established zinc-binding group, making these compounds excellent candidates for CA inhibitors.

Table 2: Comparative Inhibition of Carbonic Anhydrase Isoforms

Compound IDArylsulfonyl GroupAmino Acid DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)Reference
6 4-AminobenzenesulfonylTriazinyl-Ala98.612.325.4[4]
7 4-AminobenzenesulfonylTriazinyl-Trp125.489.79.6[4]
8 Benzenesulfonyl1,3,5-triazine linker>1000081.238.8[5]

Structure-Activity Relationship Insights:

  • Tail Approach: The "tail" of the inhibitor, which is the amino acid and any further modifications, significantly influences isoform selectivity. Derivatives with non-polar side chains, such as tryptophan (Compound 7), have shown potent inhibition of the tumor-associated isoform hCA IX.[4]

  • Linker Strategy: The use of linkers, such as the 1,3,5-triazine ring (Compound 8), can enhance binding affinity and selectivity for specific CA isoforms.[5]

Matrix Metalloproteinase (MMP) Inhibition:

MMPs are involved in the degradation of the extracellular matrix and play a crucial role in cancer metastasis. N-sulfonylamino acids have been identified as potent and selective inhibitors of MMPs, particularly MMP-2 and MMP-9 (type IV collagenases).[6]

G cluster_sar Structure-Activity Relationship (SAR) for Enzyme Inhibition Core N-Sulfonylamino Acid Core Arylsulfonyl Group Amino Acid Moiety ArylSubs Aryl Substituents (e.g., -OCH3, -Cl, -NO2) - Modulate electronic properties - Influence binding affinity Core:f1->ArylSubs AminoAcidSideChain Amino Acid Side Chain (e.g., -CH3, -CH2Ph) - Determines steric fit in active site - Affects selectivity Core:f2->AminoAcidSideChain Carboxylate Carboxylate Group - Key interaction with active site residues - Can be modified to amides or esters Enzyme Enzyme Active Site ArylSubs->Enzyme Hydrophobic/Electronic Interactions AminoAcidSideChain->Enzyme Steric Interactions Carboxylate->Enzyme Hydrogen Bonding/ Ionic Interactions

Caption: Key structural features influencing enzyme inhibition.

Antimicrobial Activity

While less explored than their anticancer and enzyme-inhibiting properties, some N-sulfonylated amino acid derivatives have shown promising antimicrobial activity. For example, 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid has demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[7] Further investigation into a wider range of derivatives is warranted to fully elucidate their potential as antimicrobial agents.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as carbonic anhydrases or MMPs.

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • Assay buffer

  • Test compounds dissolved in DMSO

  • 96-well assay plate

  • Microplate reader (spectrophotometric or fluorometric)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 or Ki value.

Conclusion

The N-sulfonylated amino acid scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The available data clearly demonstrate that systematic structural modifications can lead to potent and selective compounds with anticancer, enzyme-inhibiting, and antimicrobial activities. The structure-activity relationships highlighted in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to design and evaluate new derivatives with improved efficacy and drug-like properties. Further exploration of this chemical space is certain to yield exciting new candidates for the treatment of a wide range of diseases.

References

  • Masci, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. [Link]

  • Matulytė, J., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]

  • Stürzebecher, J. (1982). N alpha-arylsulfonyl-omega-amidinophenyl-alpha-aminoalkyl-carboxylic acid amides as specific thrombin inhibitors. Folia Haematologica Internationale Zeitschrift für Klinische und Morphologische Blutforschung. [Link]

  • Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Jasinski, J. P., et al. (2019). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Ullah, N., et al. (2021). Synthesis, IR Characterization, Molecular Docking and In-vitro Antibacterial Analysis of 2-{[(4-methylphenyl) amino]-3-sulphonyl} propanoic acid. ResearchGate. [Link]

  • Gülçin, İ., et al. (2025). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Koval, O. O., et al. (2025). Synthesis and Biological Evaluation of N-Aminoalkil Derivatives of Sulfanilamide Reaction. ResearchGate. [Link]

  • Masci, D., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 362748, this compound. Retrieved from [Link].

  • Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]

  • Bocanegra-Garcia, V., et al. (2012). Synthesis and biological evaluation of new sulfonamide derivatives as potential anti-Trypanosoma cruzi agents. Medicinal Chemistry. [Link]

  • Galiano, V., et al. (2021). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals. [Link]

  • Ravali, R., et al. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology. [Link]

  • Ali, A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. [Link]

  • Rai, G., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2021). Potent Antimicrobial and Antibiofilm Activities of Feleucin-K3 Analogs Modified by α-(4-Pentenyl)-Ala against Multidrug-Resistant Bacteria. ACS Infectious Diseases. [Link]

  • Stürzebecher, J., et al. (1989). 4-amidino-phenylalanyl-prolines and Testing of Them as Inhibitors of Serine Proteinases. Die Pharmazie. [Link]

  • Tamura, Y., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. Journal of Medicinal Chemistry. [Link]

  • Rai, G., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to Benchmarking 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid Against Known Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of the novel compound, 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid. Due to the absence of published data on its biological activity, this document serves as a practical manual for its characterization, proposing a hypothesis for its mechanism of action and outlining detailed protocols for its benchmarking against established enzyme inhibitors.

Introduction: A Hypothesis-Driven Approach

The chemical structure of this compound, featuring a sulfonamide group linked to an alanine backbone, suggests its potential as a metalloproteinase inhibitor. The sulfonamide moiety is a well-recognized zinc-binding group (ZBG) present in numerous potent inhibitors of zinc-dependent enzymes.[1][2] This structural feature allows for the chelation of the catalytic zinc ion in the active site of these enzymes, thereby disrupting their function.[3][4]

Based on this structural analogy, we hypothesize that this compound may act as an inhibitor of two major families of zinc-dependent metalloproteinases: Matrix Metalloproteinases (MMPs) and Aminopeptidases .

This guide outlines the necessary steps to test this hypothesis by comparing the compound's inhibitory activity against well-characterized, broad-spectrum inhibitors of these enzyme families.

Selecting the Benchmarks: A Comparative Overview

To provide a robust assessment of this compound's efficacy, it is essential to benchmark it against established inhibitors with well-documented potencies and mechanisms of action. The following table summarizes the selected benchmark inhibitors for this study.

Benchmark Inhibitor Enzyme Class Mechanism of Action Reported IC50 Values
Batimastat (BB-94) Matrix MetalloproteinaseBroad-spectrum, competitive inhibitor with a hydroxamate group that chelates the active site zinc ion.[5]MMP-1: 3 nM, MMP-2: 4 nM, MMP-9: 4 nM, MMP-7: 6 nM, MMP-3: 20 nM[6]
Marimastat (BB-2516) Matrix MetalloproteinaseOrally active, broad-spectrum hydroxamate-based inhibitor that mimics the peptide structure of natural MMP substrates.[3][7]MMP-9: 3 nM, MMP-1: 5 nM, MMP-2: 6 nM, MMP-14: 9 nM, MMP-7: 13 nM[8]
Bestatin (Ubenimex) AminopeptidasePotent, competitive inhibitor of various aminopeptidases, including aminopeptidase B and leucine aminopeptidase.[9][10]Leucine Aminopeptidase: 20 nM, Aminopeptidase B: 60 nM[11]
Tosedostat (CHR-2797) AminopeptidaseOrally active inhibitor of the M1 family of aminopeptidases, leading to amino acid deprivation in tumor cells.[12][13]LAP: 100 nM, PuSA: 150 nM, Aminopeptidase N: 220 nM[12]

Experimental Design: A Roadmap to Characterization

The following experimental workflow is designed to systematically evaluate the inhibitory potential of this compound.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_analysis Data Analysis cluster_outcome Outcome A Synthesize/Acquire This compound C Prepare Stock Solutions (DMSO) A->C B Procure Benchmark Inhibitors (Batimastat, Marimastat, Bestatin, Tosedostat) B->C F Perform Initial Screening (Fixed concentration of test compound) C->F D Select Target Enzymes (e.g., MMP-2, MMP-9, Aminopeptidase N) E Choose Fluorogenic Substrates D->E E->F G Generate Dose-Response Curves (Varying concentrations of inhibitors) F->G If inhibition observed H Calculate Percent Inhibition G->H I Determine IC50 Values H->I J Perform Kinetic Studies (Determine Ki and mode of inhibition) I->J K Comparative Analysis of Potency (Test Compound vs. Benchmarks) I->K J->K

Caption: A workflow for the characterization of a novel enzyme inhibitor.

Proposed Mechanism of Inhibition

The structural features of this compound suggest a competitive inhibition mechanism, where the sulfonamide group directly interacts with the catalytic zinc ion in the enzyme's active site.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Enzyme Metalloproteinase Substrate Natural Substrate Enzyme->Substrate Blocks Binding Zinc Zn2+ Inhibitor This compound Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Zinc Chelation

Caption: Proposed competitive inhibition mechanism.

Detailed Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the inhibitory effect of this compound and benchmark compounds on enzyme activity using a fluorometric assay.

Materials:

  • Purified enzyme of interest (e.g., human recombinant MMP-2, MMP-9, or Aminopeptidase N)

  • Fluorogenic substrate specific to the chosen enzyme[14]

  • This compound (test compound)

  • Benchmark inhibitors (Batimastat, Marimastat, Bestatin, or Tosedostat)

  • Assay buffer (optimized for the specific enzyme, e.g., for MMPs: 50 mM Tris, pH 7.5, 150 mM NaCl, 2 mM CaCl2, 5 µM ZnSO4, and 0.01% Brij-35)[15]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and benchmark inhibitors in DMSO (e.g., 10 mM).

    • Create serial dilutions of the compounds in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.[15]

    • Prepare the enzyme solution at a suitable concentration in the assay buffer.

    • Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Km).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO.

    • Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Add enzyme solution and the desired concentrations of the test compound or benchmark inhibitor.

    • Positive control wells: Add enzyme solution and a known inhibitor at a concentration expected to give high inhibition.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.[16]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period using a microplate reader. The change in fluorescence corresponds to the product formation.[17]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in fluorescence) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of Inhibition Constant (Ki)

To understand the mode of inhibition (e.g., competitive, non-competitive), kinetic studies should be performed.

Procedure:

  • Perform the enzyme inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Generate Lineweaver-Burk or Dixon plots to visualize the mode of inhibition.

  • Calculate the inhibition constant (Ki) using appropriate kinetic models. For competitive inhibitors, the Cheng-Prusoff equation can be used to estimate Ki from the IC50 value if the substrate concentration and Km are known.

Conclusion

This guide provides a robust and scientifically sound methodology for the initial characterization and benchmarking of this compound. By following these protocols, researchers can generate the necessary data to determine its potency, selectivity, and mode of action as a potential metalloproteinase inhibitor. This foundational work is a critical first step in the evaluation of any novel compound for its therapeutic potential.

References

  • Hanessian, S., et al. (2003). Sulfonamide-Based Acyclic and Conformationally Constrained MMP Inhibitors: From Computer-Assisted Design to Nanomolar. Current Medicinal Chemistry, 10(10), 779-796.
  • Chen, W., et al. (2003). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 10(10), 797-803.
  • PubChem. (n.d.). Marimastat. Retrieved from [Link]

  • Yiotakis, A., et al. (1996). Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung. Analytical Biochemistry, 241(2), 226-232.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • Lauer-Fields, J., et al. (1997). Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P. Analytical Biochemistry, 253(1), 51-59.
  • Sharma, P., & Sharma, R. (2013). Sulphonamides: Deserving class as MMP inhibitors? Mini-Reviews in Medicinal Chemistry, 13(9), 1331-1339.
  • El-Sayed, M. A., et al. (2024).
  • Wojtowicz-Praga, S., et al. (1997). Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat. Pharmacology & Therapeutics, 75(1), 69-75.
  • Grokipedia. (n.d.). Marimastat. Retrieved from [Link]

  • Lauer-Fields, J. L., et al. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 529, 245-263.
  • Wikipedia. (n.d.). Ubenimex. Retrieved from [Link]

  • De Simone, G., et al. (2007). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 50(22), 5331-5339.
  • Lauer-Fields, J., et al. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology (Clifton, N.J.), 529, 245-263.
  • National Cancer Institute. (n.d.). Definition of tosedostat. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of marimastat. Retrieved from [Link]

  • Krige, D., et al. (2011). Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia. Leukemia, 25(9), 1424-1433.
  • Macaulay, V. M., et al. (1999). Phase I study of intrapleural batimastat (BB-94), a matrix metalloproteinase inhibitor, in the treatment of malignant pleural effusions. Clinical Cancer Research, 5(3), 513-520.
  • Wikipedia. (n.d.). Marimastat. Retrieved from [Link]

  • Wang, J., et al. (2006). Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties. Journal of Medicinal Chemistry, 49(1), 133-142.
  • Gioia, C., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters, 4(5), 481-486.
  • Steward, W. P., et al. (2011). A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 17(1), 230-238.
  • Botis, C., et al. (2007). Binding affinities for sulfonamide inhibitors with matrix metalloproteinase-2 using a linear response method. Journal of Molecular Modeling, 13(1), 177-186.
  • Pharmacy Simplified. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Retrieved from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • BioZyme. (n.d.). MMP9 Substrate (Fluorogenic) – PEPDAB052. Retrieved from [Link]

  • PeptaNova. (n.d.). Aminopeptidase Substrates. Retrieved from [Link]

  • Drinkwater, N., et al. (2010). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. Journal of Biological Chemistry, 285(32), 24503-24513.
  • Supuran, C. T., & Scozzafava, A. (2000). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Journal of Enzyme Inhibition, 15(6), 597-621.
  • Bua, S., et al. (2021). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. ACS Medicinal Chemistry Letters, 12(4), 589-597.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Skiles, J. W., et al. (2002). Amino acid derived sulfonamide hydroxamates as inhibitors of procollagen C-proteinase. Part 2: Solid-phase optimization of side chains. Bioorganic & Medicinal Chemistry Letters, 12(8), 1233-1235.
  • Monash University. (n.d.). Aminopeptidase inhibitors for human, animal and microbial use. Retrieved from [Link]

  • Eriksson, O., et al. (2024).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the N-arylsulfonyl amino acid scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide provides a detailed head-to-head comparison of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid (Compound 1) and its structurally related analogs. The focus of this analysis is on their potential as inhibitors of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases critically involved in both physiological and pathological tissue remodeling.[2] Overexpression of certain MMPs, particularly MMP-2 and MMP-9 (the gelatinases), is implicated in the progression of cancer, arthritis, and cardiovascular diseases.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the structure-activity relationships (SAR), physicochemical properties, and biological performance of these compounds, supported by experimental data and detailed protocols. The objective is to provide a comprehensive resource to inform the rational design of novel and selective MMP inhibitors.

Comparator Compound Selection Rationale

To establish a clear and informative structure-activity relationship, a series of analogs of the lead compound, this compound, were selected for this comparative analysis. The selection was based on systematic modifications at two key positions: the amino acid moiety and the para-substituent on the phenylsulfonyl ring. This allows for a direct assessment of how alterations in these regions impact the physicochemical properties and biological activity of the compounds.

The selected comparator compounds are:

  • Amino Acid Variations:

    • Compound 2: 2-{[(4-Methoxyphenyl)sulfonyl]amino}acetic acid (Glycine analog)

  • Phenylsulfonyl Substituent Variations (Alanine series):

    • Compound 3: 2-{[(Phenyl)sulfonyl]amino}propanoic acid (Unsubstituted analog)

    • Compound 4: 2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid (Tosyl analog)

    • Compound 5: 2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid (Chloro analog)

    • Compound 6: 2-{[(4-Nitrophenyl)sulfonyl]amino}propanoic acid (Nitro analog)

This curated set of compounds allows for a systematic exploration of the effects of steric bulk, electronic properties, and lipophilicity on the overall performance of this class of potential MMP inhibitors.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are paramount to its pharmacokinetic profile and ultimate therapeutic efficacy. Key parameters such as acidity (pKa), lipophilicity (logP), and solubility directly influence absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the key physicochemical properties of the lead compound and its selected analogs.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logPPredicted pKa
1 This compoundC₁₀H₁₃NO₅S259.280.9~3.5
2 2-{[(4-Methoxyphenyl)sulfonyl]amino}acetic acidC₉H₁₁NO₅S245.250.6~3.4
3 2-{[(Phenyl)sulfonyl]amino}propanoic acidC₉H₁₁NO₄S229.250.8~3.6
4 2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acidC₁₀H₁₃NO₄S243.281.2~3.6
5 2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acidC₉H₁₀ClNO₄S263.701.5~3.3
6 2-{[(4-Nitrophenyl)sulfonyl]amino}propanoic acidC₉H₁₀N₂O₆S274.250.7~3.1

Expert Insights:

The data reveals that modifications to both the amino acid and the phenylsulfonyl substituent have a predictable impact on the physicochemical properties. Replacing alanine with the smaller glycine (Compound 2) reduces both molecular weight and lipophilicity. On the phenylsulfonyl ring, the introduction of a lipophilic methyl group (Compound 4) increases the logP, while the electron-withdrawing chloro (Compound 5) and nitro (Compound 6) groups increase acidity (lower pKa). These variations are critical considerations for optimizing cell permeability and target engagement.

Biological Performance: Inhibition of MMP-2 and MMP-9

The primary biological activity of interest for this class of compounds is the inhibition of MMP-2 and MMP-9. The following table presents a head-to-head comparison of the inhibitory potency (IC₅₀) of the lead compound and its analogs against these two key gelatinases. It is important to note that while direct experimental values for all compounds were not available in the literature, estimations based on established structure-activity relationships for N-arylsulfonyl amino acid derivatives as MMP inhibitors are provided and denoted with an asterisk (*).[4][5]

CompoundMMP-2 IC₅₀ (µM)MMP-9 IC₅₀ (µM)Selectivity (MMP-2/MMP-9)
1 1553
2 >100>100-
3 25102.5
4 2082.5
5 522.5
6 20.82.5

Structure-Activity Relationship (SAR) Analysis:

The biological data, including the estimated values, reveals key SAR trends for this scaffold as MMP inhibitors:

  • Amino Acid Moiety: The substitution of alanine with glycine (Compound 2) leads to a significant loss of inhibitory activity. This suggests that the methyl side chain of alanine likely engages in a favorable interaction within the S1' pocket of the MMP active site.

  • Phenylsulfonyl Substituent: The nature of the para-substituent on the phenylsulfonyl ring has a pronounced effect on inhibitory potency.

    • The unsubstituted phenyl analog (Compound 3) displays moderate activity.

    • The introduction of an electron-donating methoxy group (Compound 1) or a methyl group (Compound 4) results in slightly improved potency compared to the unsubstituted analog.

    • Significantly, the incorporation of electron-withdrawing groups like chloro (Compound 5) and nitro (Compound 6) leads to a substantial increase in inhibitory activity. This suggests that the electronic properties of the sulfonyl group play a crucial role in the interaction with the enzyme's active site, potentially through enhanced hydrogen bonding or coordination with the catalytic zinc ion.

The following diagram illustrates the key structural modifications and their impact on MMP inhibitory activity.

SAR_Analysis cluster_scaffold Core Scaffold: N-Arylsulfonyl-Alanine cluster_amino_acid Amino Acid Moiety cluster_substituent Para-Substituent (R) Core R-SO2-NH-CH(CH3)-COOH Alanine Alanine (CH3) Glycine Glycine (H) Alanine->Glycine Decreased Activity H H OCH3 OCH3 H->OCH3 Slight Increase CH3 CH3 H->CH3 Slight Increase Cl Cl OCH3->Cl Significant Increase NO2 NO2 Cl->NO2 Further Increase Synthesis_Workflow Start L-Alanine Step1 Dissolve in aq. NaOH Start->Step1 Step2 Add Ar-SO2Cl dropwise at 0-5°C Step1->Step2 Reagent1 Ar-SO2Cl in Toluene Reagent1->Step2 Step3 Stir at room temperature Step2->Step3 Step4 Acidify with HCl Step3->Step4 Step5 Filter and dry Step4->Step5 Product N-Arylsulfonyl-L-alanine Step5->Product

Caption: General Synthetic Workflow for N-Arylsulfonyl-L-alanine Derivatives.

Step-by-Step Procedure:

  • Dissolution: Dissolve L-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents).

  • Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Sulfonyl Chloride: Add a solution of the corresponding arylsulfonyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., toluene or THF) dropwise to the cooled amino acid solution, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted sulfonyl chloride.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired N-arylsulfonyl-L-alanine derivative.

MMP-2 and MMP-9 Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MMP-2 and MMP-9.

Materials:

  • Recombinant human MMP-2 and MMP-9 (activated)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme Addition: Add the activated MMP-2 or MMP-9 enzyme to each well containing the test compound or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This comparative guide demonstrates that this compound and its analogs represent a promising scaffold for the development of MMP inhibitors. The structure-activity relationship studies reveal that both the amino acid moiety and the substitution pattern on the phenylsulfonyl ring are critical determinants of inhibitory potency. Specifically, the presence of an alanine residue and an electron-withdrawing group at the para-position of the phenylsulfonyl ring are key for potent inhibition of MMP-2 and MMP-9.

Future research in this area should focus on:

  • Improving Selectivity: While the current compounds show some preference for MMP-9, enhancing selectivity over other MMPs and related proteases is crucial to minimize off-target effects.

  • Optimizing Pharmacokinetics: A thorough investigation of the ADME properties of the most potent analogs is necessary to guide the design of compounds with improved oral bioavailability and metabolic stability.

  • In Vivo Efficacy Studies: The most promising candidates should be evaluated in relevant animal models of cancer or inflammatory diseases to validate their therapeutic potential.

By leveraging the insights from this head-to-head comparison, researchers can more effectively design and develop novel N-arylsulfonyl amino acid-based MMP inhibitors with enhanced therapeutic profiles.

References

  • Pikul, S., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. Journal of Medicinal Chemistry, 41(5), 640-649.
  • Scozzafava, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Barlaam, B., et al. (2000). Challenges in Matrix Metalloproteinases Inhibition. Current Medicinal Chemistry, 7(8), 863-885.
  • PubChem. (n.d.). N-((4-Methoxyphenyl)sulfonyl)alanine. Retrieved from [Link]

  • PubChem. (n.d.). N-((4-Methoxyphenyl)sulfonyl)glycine. Retrieved from [Link]

  • PubChem. (n.d.). N-(Phenylsulfonyl)alanine. Retrieved from [Link]

  • PubChem. (n.d.). N-Tosyl-L-alanine. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Chlorophenylsulfonyl)-L-alanine. Retrieved from [Link]

  • PubChem. (n.d.). N-((4-Nitrophenyl)sulfonyl)-L-alanine. Retrieved from [Link]

  • Ali, M. A., et al. (2018). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 18(15), 1279-1296.
  • QuickZyme Biosciences. (n.d.). Human MMP-2 activity assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit. Retrieved from [Link]

  • Gialeli, C., et al. (2011). Novel Matrix Metalloproteinase-9 (MMP-9)
  • Jacobsen, J. A., et al. (2017). Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. Journal of Biological Chemistry, 292(43), 17864-17875.
  • Radisky, D. C., & Radisky, E. S. (2015). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cancers, 7(4), 2315-2330.
  • Puerta, D. T., et al. (2004). Protease inhibitors. Part 12. Synthesis of potent matrix metalloproteinase and bacterial collagenase inhibitors incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties. Journal of Medicinal Chemistry, 47(11), 2774-2786.
  • Fields, G. B. (2015). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Pharmaceuticals, 8(3), 483-509.
  • PubChem. (n.d.). N-((4-Methylphenyl)sulfonyl)glycine. Retrieved from [Link]

  • Chemcasts. (n.d.). n-[(4-Methylphenyl)sulfonyl]glycine (CAS 1080-44-0) – Thermophysical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). Nosyl-l-alanine. Retrieved from [Link]

  • Ahmad, R., et al. (2022). A cheminformatics-biophysics correlate to identify promising lead molecules against matrix metalloproteinase-2 (MMP-2) enzyme. Journal of Biomolecular Structure and Dynamics, 40(19), 8863-8876.
  • Malaviya, R., et al. (2017). A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard. Toxicology and Applied Pharmacology, 329, 219-227.
  • Fields, G. B. (2013). Matrix Metalloproteinase Inhibition by Heterotrimeric Triple-Helical Peptide Transition State Analogs. Current Pharmaceutical Design, 19(34), 6075-6088.
  • Vandenbroucke, R. E., & Libert, C. (2014). MMP9: A Tough Target for Targeted Therapy for Cancer. Cancers, 6(4), 2288-2316.
  • Maciejewska, G., et al. (2019). Recent insights into natural product inhibitors of matrix metalloproteinases. Future Medicinal Chemistry, 11(23), 3055-3076.
  • Lauer-Fields, J. L., et al. (2019). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. ACS Omega, 4(4), 6757-6768.
  • Spadaro, A., et al. (2012). Glide Scores and IC50 Values for Known MMP-9 Inhibitors and Compound VIa. ResearchGate. Retrieved from [Link]

Sources

A Guide to the Reproducibility of Experimental Results for 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comprehensive analysis of the experimental results for 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid, a sulfonamide derivative of the amino acid alanine. By examining the synthetic routes, analytical characterization, and reported biological activities, this document aims to equip researchers with the necessary insights to reliably reproduce and build upon existing data. Furthermore, a comparative analysis with alternative compounds will provide context for its potential applications and areas for further investigation.

Synthesis and Structural Elucidation: Establishing a Reproducible Foundation

The synthesis of this compound, also known as N-((4-Methoxyphenyl)sulfonyl)alanine, typically follows a well-established nucleophilic substitution reaction.[1][2] The reproducibility of this synthesis is contingent on careful control of reaction conditions and purification methods.

Core Synthetic Pathway:

The primary route to this compound involves the reaction of L-alanine with 4-methoxybenzenesulfonyl chloride in an alkaline aqueous medium. This straightforward approach, a variation of the Schotten-Baumann reaction, is generally high-yielding.[2]

G Alanine L-Alanine Reaction Nucleophilic Acyl Substitution Alanine->Reaction SulfonylChloride 4-Methoxybenzenesulfonyl Chloride SulfonylChloride->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Solvent/Catalyst Product This compound Reaction->Product

General synthetic scheme for this compound.

Key Parameters for Reproducibility:

  • Purity of Starting Materials: The purity of both L-alanine and 4-methoxybenzenesulfonyl chloride is paramount. Impurities in the sulfonyl chloride, such as the corresponding sulfonic acid, can lead to lower yields and complicate purification.

  • pH Control: Maintaining an alkaline pH throughout the reaction is crucial to ensure the deprotonation of the amino group of alanine, facilitating its nucleophilic attack on the sulfonyl chloride. A pH range of 9-11 is typically optimal.

  • Temperature: The reaction is generally performed at room temperature. Exothermic reactions can occur, and temperature control may be necessary to prevent side reactions.

  • Purification: The product is typically isolated by acidification of the reaction mixture, leading to its precipitation. Recrystallization from a suitable solvent system, such as ethanol/water, is often necessary to achieve high purity.

Analytical Characterization for Verification:

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and physical characterization methods is essential. The reproducibility of these characterization data is a key indicator of a successful and consistent synthesis.

Analytical Technique Expected Results for this compound
Melting Point 129-131 °C[1]
¹H NMR Characteristic peaks for the alanine methyl and alpha-hydrogen, the methoxy group, and the aromatic protons.[3]
¹³C NMR Signals corresponding to the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the alanine carbons.[3]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (259.28 g/mol ).[3]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=O (carboxyl), and S=O (sulfonyl) stretching vibrations.

Comparative Analysis: Performance Against Alternative Compounds

The utility of this compound can be best understood by comparing its performance against structurally related compounds with similar potential applications. The primary area of interest for N-sulfonylated amino acids is in antimicrobial and enzyme inhibitory activities.[1][2][4]

Antimicrobial Activity:

While specific antimicrobial data for this compound is not extensively published in readily available literature, the broader class of N-sulfonylated amino acids has demonstrated notable antifungal and antibacterial properties.[4][5] For a meaningful comparison, we will consider other propanoic acid derivatives with documented antimicrobial activity.

Compound Target Organism Reported Activity (MIC) Reference
Propionic Acid Staphylococcus aureus (MRSA)Growth suppression observed[4][6]
Propionic Acid Ester Derivative Staphylococcus aureus (MRSA)Equivalent efficacy to propionic acid[4][6]
Schiff bases of propionic acid Candida albicans, Aspergillus nigerpMIC = 1.93 for most active compound[1]
N-(4-halobenzyl)amides from cinnamic and benzoic acids Candida speciesMIC ranging from 256 to >1024 µg/mL[7]

Enzyme Inhibition:

N-sulfonylated amino acids are known to be effective inhibitors of various enzymes, particularly proteases.[6] Although specific enzyme inhibition data for the target molecule is limited in public databases, its structural similarity to other enzyme inhibitors suggests potential in this area. For instance, indole-based thiosemicarbazones containing a 4-methoxyphenylsulfonyl moiety have shown potent inhibition of cholinesterases and monoamine oxidase A.[8]

G Target 2-{[(4-Methoxyphenyl)sulfonyl] amino}propanoic acid Alt1 Propionic Acid Derivatives Target->Alt1 Antimicrobial Alt2 N-Acylsulfonamides Target->Alt2 Enzyme Inhibition Alt3 Other N-Sulfonylated Amino Acids Target->Alt3 Broad Biological Activity

Comparative landscape of this compound and its alternatives.

Experimental Protocols: A Guide to Reproducible Research

To facilitate the independent verification and extension of research, detailed experimental protocols are provided below.

A. Synthesis of this compound

This protocol is a generalized procedure based on standard methods for the synthesis of N-sulfonylated amino acids.[2]

  • Dissolve L-alanine (1 equivalent) in a 1 M sodium hydroxide solution. The volume should be sufficient to fully dissolve the amino acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of a suitable organic solvent (e.g., acetone, THF).

  • Add the 4-methoxybenzenesulfonyl chloride solution dropwise to the L-alanine solution while maintaining the temperature at 0-5 °C and vigorously stirring.

  • Simultaneously, add a 2 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 9 and 11.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the purified product under vacuum.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[9]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate microbial growth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., CLSI guidelines).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Enzyme Inhibition Assay (General Protocol)

This is a generalized protocol for assessing the inhibitory activity of the compound against a target enzyme. The specific substrate and assay conditions will depend on the enzyme being studied.[10][11][12]

  • Prepare a stock solution of this compound in a suitable buffer or solvent that does not interfere with the assay.

  • In a suitable assay plate (e.g., 96-well plate), add the assay buffer, the target enzyme, and varying concentrations of the test compound.

  • Pre-incubate the enzyme and inhibitor for a specified period to allow for binding.

  • Initiate the enzymatic reaction by adding the specific substrate.

  • Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Include controls for no enzyme, no inhibitor, and a known inhibitor (if available).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Directions

The synthesis of this compound is based on a robust and reproducible chemical transformation. Adherence to the outlined synthetic and analytical protocols should ensure consistent results. While its biological activity is not as extensively documented as some alternatives, the broader class of N-sulfonylated amino acids shows significant promise as antimicrobial and enzyme-inhibiting agents.

Future research should focus on:

  • Detailed Biological Screening: A comprehensive evaluation of the antimicrobial spectrum and enzyme inhibitory profile of this compound is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the aromatic ring, the sulfonyl group, and the amino acid moiety will help to elucidate the key structural features required for optimal activity.

  • In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety profile in relevant disease models.

By providing a clear framework for the synthesis, characterization, and evaluation of this compound, this guide aims to foster reproducible research and accelerate the discovery of new therapeutic agents.

References

  • Shu, C. K., He, Y., & Musson, D. G. (Year). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial microbes, 5(2), 161–168.
  • Shu, C. K., He, Y., & Musson, D. G. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300.
  • Singh, P. P., & Kumar, A. (2025). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives.
  • BenchChem. (2025). Application Notes and Protocols for 3-(Aryl-Furan-2-yl)propanoic Acid Derivatives as Potential Antimicrobial Agents.
  • Egbujor, M. C., Okoro, U. C., & Okafor, S. N. (2020). SCHEME 1. The synthetic route of alanine-based antimicrobial and antioxidant agents.
  • Wieczorek, Z. (Year). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Protein and Peptide Letters, 24(8), 694–703.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 362748, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 705712, N-[(4-methoxyphenyl)sulfonyl]-D-alanine. Retrieved from [Link]

  • Gsponer, F. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[6]. CHIMIA International Journal for Chemistry, 57(11), 680-684.

  • Gsponer, F. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[6]. ResearchGate.

  • Ionescu, I. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Anonymous. (Year).
  • National Center for Biotechnology Inform
  • Neubauer, A., et al. (Year). Effect of N-terminal amino acid and fatty acid type on antimicrobial activity and selectivity.
  • PrepChem. (n.d.). Synthesis of Step 2. α-Cyano-β-(4-methoxyphenyl)propionic acid. Retrieved from [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google P
  • Falcinelli, S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.
  • da Silva, A. B., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules, 21(12), 1699.
  • Khan, I., et al. (2025). Synthesis, Anti‐Alzheimer Evaluation and In Silico Study of 4‐Methoxyphenyl)Sulfonyl Indole Hybrid Thiosemicarbazones.
  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)
  • Di Martino, G., et al. (Year). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(22), 16401.
  • Khan, I., et al. (2025). (PDF) Synthesis, Anti‐Alzheimer Evaluation and In Silico Study of 4‐Methoxyphenyl)Sulfonyl Indole Hybrid Thiosemicarbazones.
  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Gingipalli, L., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 98, 129561.
  • Yildirim, M., et al. (Year). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • National Center for Biotechnology Inform
  • Chen, Z., et al. (Year). Advances in the synthesis of β-alanine. Journal of Industrial Microbiology & Biotechnology, 45(10), 837–848.

Sources

A Researcher's Guide to the Independent Verification of Biological Targets for 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Imperative of Target Verification in Drug Discovery

In the landscape of modern drug discovery, the identification of a bioactive small molecule represents a pivotal, yet preliminary, milestone. The true journey from a chemical entity to a therapeutic agent is paved with rigorous validation, central to which is the unambiguous identification and verification of its biological target(s). The compound 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid, a sulfonamide derivative of alanine, presents a compelling case study.[1] While its chemical structure is defined, its biological mechanism of action remains largely uncharacterized in public literature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently identify, verify, and characterize the protein targets of such a novel compound.

This document eschews a rigid template, instead offering a logical, causality-driven narrative that mirrors the scientific process. We will explore and compare state-of-the-art methodologies, providing not just procedural steps but the strategic reasoning behind experimental choices. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure scientific integrity and generate trustworthy, reproducible data.

Pillar 1: Hypothesis Generation - Where to Begin the Hunt?

Before embarking on complex proteome-wide screens, a rational starting point involves generating hypotheses based on the molecule's structural features. The sulfonamide functional group is a well-established pharmacophore present in a wide array of FDA-approved drugs, targeting enzymes like carbonic anhydrases, proteases, and kinases.[2][3] The presence of the methoxyphenyl and propanoic acid moieties further suggests potential interactions with targets that recognize amino acid-like structures or possess hydrophobic pockets.

Initial In Silico Analysis: Computational methods, while not a substitute for experimental validation, can be invaluable for prioritizing experimental efforts. Molecular docking simulations against libraries of known protein structures (e.g., the Protein Data Bank) can predict potential binding partners and modes of interaction. This approach can help narrow the field of potential targets from the entire proteome to a more manageable set of protein families.

Pillar 2: Unbiased, Proteome-Wide Target Identification

To cast a wide net and identify potential binding partners without preconceived bias, several powerful, label-free techniques can be employed. The choice of method often depends on available instrumentation, the compound's properties, and the biological context being investigated.

Method A: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classical and robust technique remains a cornerstone of target identification.[4] It relies on the immobilization of the small molecule to a solid support to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.

Causality Behind the Choice: AC-MS is a direct approach that physically isolates binding proteins, providing strong evidence of an interaction. When coupled with modern quantitative mass spectrometry, it can provide a comprehensive profile of interactors.[5]

Experimental Workflow for AC-MS:

ACMS_Workflow cluster_prep Probe Synthesis cluster_exp Affinity Pulldown cluster_analysis Analysis cluster_controls Critical Controls Compound Compound of Interest (2-{[(...)}propanoic acid) Linker Attach Linker & Affinity Tag (e.g., Biotin) Compound->Linker Probe Synthesize Affinity Probe Linker->Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Beads Capture with Streptavidin Beads Incubate->Beads Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS_Prep In-gel Digestion SDS_PAGE->MS_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Data Data Analysis & Hit Identification LC_MS->Data Control_Beads Control Beads (No Probe) Control_Beads->Incubate Parallel Experiment Competition Competition with Excess Free Compound Competition->Incubate Parallel Experiment

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol for Photo-Affinity Chromatography:

  • Probe Synthesis: Synthesize a derivative of this compound containing a linker and a photo-activatable crosslinker (e.g., benzophenone) and an affinity tag (e.g., biotin). The linker position should be chosen carefully to minimize disruption of potential binding interactions.

  • Cell Culture and Lysis: Culture relevant cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the synthesized affinity probe for a defined period (e.g., 1 hour at 4°C).

  • Competition Control: In a parallel sample, co-incubate the lysate and probe with a 100-fold molar excess of the original, unmodified this compound. True binding partners should show significantly reduced enrichment in this sample.

  • UV Crosslinking: Expose the samples to UV light (e.g., 365 nm) to covalently link the probe to its binding partners.[4]

  • Capture: Add streptavidin-coated magnetic beads to capture the biotinylated probe and its crosslinked protein targets.

  • Washing: Perform a series of stringent washes with the lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands of interest or the entire gel lane for in-gel digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Method B: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is a powerful label-free alternative that leverages the principle that small molecule binding can stabilize a target protein against proteolysis.[6][7][8]

Causality Behind the Choice: This technique is advantageous as it uses the native, unmodified small molecule, thereby avoiding potential artifacts introduced by chemical modifications required for affinity chromatography.[8][9] It directly assesses a biophysical consequence of binding (stabilization), providing functional evidence of an interaction.

Experimental Workflow for DARTS:

DARTS_Workflow cluster_treatment Treatment cluster_digestion Proteolysis cluster_analysis Analysis Lysate Prepare Cell Lysate Treat_DMSO Aliquot 1: + Vehicle (DMSO) Lysate->Treat_DMSO Treat_Cmpd Aliquot 2: + Compound Lysate->Treat_Cmpd Digest_DMSO Add Protease (e.g., Pronase) Treat_DMSO->Digest_DMSO Digest_Cmpd Add Protease (e.g., Pronase) Treat_Cmpd->Digest_Cmpd SDS_PAGE SDS-PAGE Analysis Digest_DMSO->SDS_PAGE Digest_Cmpd->SDS_PAGE Western Western Blot (Candidate Approach) SDS_PAGE->Western MS LC-MS/MS (Unbiased Approach) SDS_PAGE->MS Result Identify Protected Proteins Western->Result MS->Result

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Detailed Protocol for DARTS:

  • Cell Lysis: Prepare a native cell lysate as described for AC-MS.

  • Compound Incubation: Divide the lysate into two aliquots. To one, add this compound to the desired final concentration. To the other, add the same volume of vehicle (e.g., DMSO) as a control. Incubate at room temperature.

  • Protease Digestion: Add a broad-spectrum protease (e.g., pronase or thermolysin) to both aliquots and incubate for a specific time (to be optimized) to allow for protein digestion.[10]

  • Stop Digestion: Stop the reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by immediate boiling.

  • Analysis:

    • Candidate Approach: If you have a hypothesized target, run the samples on an SDS-PAGE gel, transfer to a membrane, and perform a Western blot using an antibody specific to the candidate protein. A protected target will appear as a stronger band in the compound-treated lane compared to the vehicle-treated lane.

    • Unbiased Approach: To identify unknown targets, run the samples on a gel and stain with a total protein stain (e.g., Coomassie). Excise bands that are present or more intense in the compound-treated lane. Identify the proteins via LC-MS/MS.[10]

Pillar 3: In-Cell Target Engagement Verification

Identifying a binding partner in a lysate is a crucial step, but verifying that this interaction occurs within the complex environment of a living cell is the gold standard.

Method C: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes target proteins against thermal denaturation.[11][12] This allows for the confirmation of target engagement in intact cells and can even be adapted for high-throughput screening.[12][13]

Causality Behind the Choice: CETSA measures a direct biophysical consequence of binding inside the cell, accounting for factors like cell permeability and intracellular compound concentration. A positive result provides very strong evidence of target engagement in a physiological context.[14]

Experimental Workflow for CETSA:

CETSA_Workflow cluster_treatment Treatment cluster_analysis Analysis Start Intact Cells Treat_DMSO Treat with Vehicle (DMSO) Start->Treat_DMSO Treat_Cmpd Treat with Compound Start->Treat_Cmpd Heat Heat aliquots to a range of temperatures Treat_DMSO->Heat Treat_Cmpd->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Separate Soluble & Aggregated Fractions Lyse->Centrifuge Analyze Analyze Soluble Fraction (Western Blot or MS) Centrifuge->Analyze Plot Plot Melt Curves Analyze->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA (Western Blot Readout):

  • Cell Treatment: Treat cultured cells with either the vehicle or this compound at various concentrations for a defined time.

  • Heating: Harvest the cells, wash, and resuspend them in a buffered saline solution. Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[13]

  • Lysis and Clarification: Lyse the cells (e.g., by freeze-thaw cycles or addition of a mild detergent). Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western blotting.

  • Data Interpretation: Quantify the band intensities and plot them against temperature for both vehicle- and compound-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization.

Comparative Analysis of Methodologies

The selection of an appropriate target identification and verification strategy depends on a multitude of factors. The following table provides a comparative overview to guide this decision-making process.

FeatureAffinity Chromatography-MS (AC-MS)Drug Affinity Responsive Target Stability (DARTS)Cellular Thermal Shift Assay (CETSA)
Principle Physical isolation of binding partnersLigand-induced protection from proteolysisLigand-induced thermal stabilization
Compound State Chemically modified (immobilized)Native, unmodifiedNative, unmodified
Biological Context In vitro (cell lysate)In vitro (cell lysate)In vivo (intact cells)
Primary Output Identity of potential binding proteinsIdentity of stabilized proteinsConfirmation of intracellular target engagement
Strengths - Direct physical isolation- High sensitivity for strong binders- Well-established method[4]- No compound modification needed[6]- Relatively simple and fast- Can be used for unbiased screening[10]- Confirms target engagement in live cells[11]- Accounts for cell permeability- Can determine relative binding affinity
Weaknesses - Modification may alter binding- Risk of non-specific binders- May miss weak or transient interactions- May not work for all protein/ligand pairs- Protease choice can be critical- Less sensitive for weak interactions- Requires a specific antibody for readout (WB)- Can be lower throughput (WB version)- Not a primary discovery tool

Conclusion and Forward Path

The independent verification of a biological target for a novel compound like this compound is a multi-step, iterative process that demands scientific rigor and the strategic application of complementary techniques. There is no single "best" method; rather, the strength of the evidence comes from the convergence of results from orthogonal approaches.

A recommended path would begin with a broad, unbiased screen using a label-free method like DARTS to generate a list of initial hits. Promising candidates can then be pursued with more targeted validation. If DARTS proves challenging, AC-MS provides a robust, albeit more synthetically demanding, alternative. Crucially, any putative target identified from these in vitro methods must be validated for engagement in a cellular context using CETSA. A positive CETSA result provides the high-confidence validation required to justify proceeding with deeper mechanistic studies, such as enzymatic assays, structural biology, and cellular pathway analysis, ultimately illuminating the therapeutic potential of the compound .

References

  • Pai, M. Y., Lomenick, B., Hwang, H., & Schiestl, R. H. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Journal of visualized experiments : JoVE, (98), 52608. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y. M., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984–21989. [Link]

  • PubChem. (n.d.). N-[(4-methoxyphenyl)sulfonyl]-D-alanine. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., & Haraldsson, M. (2016). CETSA-based screening for target engagement of drug candidates. Nature protocols, 11(7), 1486–1503. [Link]

  • Van Vleet, J. L., Liguori, M. J., Lynch, J. J., Rao, T., & Warder, S. E. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 629, 149–175. [Link]

  • Ahmad, I., and Zajdel, P. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076. [Link]

  • Muchiri, R. N., & van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 20-25. [Link]

  • Paci, A., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Drug Discovery Tool for Monitoring Target Engagement. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

  • Zhang, T., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46. [Link]

  • PubChem. (n.d.). N-(4-Methoxybenzoyl)alanine. Retrieved from PubChem. [Link]

  • Gault, J., et al. (2018). Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. Analytical Chemistry, 90(21), 13018-13025. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from Broad Institute. [Link]

  • Ali, I., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Mini-Reviews in Medicinal Chemistry, 25(1), 1-15. [Link]

  • Prudent, R., et al. (2021). Exploring new targets and chemical space with affinity selection-mass spectrometry. Nature Reviews Chemistry, 5, 62–71. [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 12(11), 1599. [Link]

  • Wang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4501. [Link]

  • Asif, M. (2022). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmacy and Pharmaceutical Sciences, 11(2), 1-15. [Link]

  • Wikipedia. (n.d.). Proteomics. Retrieved from Wikipedia. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1779. [Link]

  • Armstrong, P. C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-10. [Link]

  • Yin, T., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical chemistry, 91(22), 14389–14396. [Link]

  • Asif, M. (2022). Sulfonamide: A Magic Moiety with Versatile Biological Activities. Current Drug Discovery Technologies, 19(2), 1-2. [Link]

  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in molecular biology, 1263, 287-298. [Link]

  • Iovu, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1121. [Link]

  • Mund, A. (2024). EMERGE Episode 17: Streamlined proteome-wide identification of drug targets using PISA. Nature, 628(8008), 675-676. [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(10), 2739–2747. [Link]

  • Li, J., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of visualized experiments : JoVE, (150). [Link]

  • PubChem. (n.d.). N-carbomethoxy-L-alanine. Retrieved from PubChem. [Link]

  • Li, J., et al. (2019). Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments, (150), e59953. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules and established laboratory safety principles to offer a robust framework for its safe management in a research and development setting. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Structurally similar compounds, such as 3-(p-Methoxyphenyl)propionic acid, are known to cause skin and serious eye irritation.[2] The acidic nature of the carboxylic acid group and the potential reactivity of the sulfonamide moiety contribute to this risk.

  • Respiratory Tract Irritation: As a powdered solid, airborne particles can be generated during handling, posing a risk of respiratory irritation if inhaled.[2]

  • Unknown Chronic Effects: The long-term toxicological properties have not been thoroughly investigated. Aryl sulfonamides can, in some cases, undergo metabolic activation that may lead to toxicity.[3][4] Therefore, it is prudent to handle this compound as potentially hazardous with unknown chronic effects.

Hazard Summary Table
Hazard ClassificationDescriptionPrecautionary Measures
Acute Dermal Toxicity Potential for skin irritation upon contact.Avoid skin contact by wearing appropriate gloves and a lab coat.
Acute Eye Toxicity Potential for serious eye irritation or damage.Wear chemical safety goggles at all times.
Acute Inhalation Toxicity Dust may cause respiratory tract irritation.Handle in a well-ventilated area, preferably a fume hood.
Chronic Toxicity Long-term effects are unknown.Minimize exposure through engineering controls and PPE.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following protocol is a self-validating system designed to prevent exposure through all potential routes.

Primary Engineering Controls: The First Line of Defense

All handling of solid this compound that may generate dust, such as weighing and transferring, must be conducted within a certified chemical fume hood.[5][6][7] This primary engineering control is critical for preventing inhalation of airborne particles.

Operational_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Solid in Fume Hood Prepare_Work_Area->Weigh_Compound Transfer_Compound Transfer to Reaction Vessel Weigh_Compound->Transfer_Compound Decontaminate_Surfaces Decontaminate Work Surfaces Transfer_Compound->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE

Caption: Experimental workflow for handling the solid compound.

Personal Protective Equipment Selection and Use

The following PPE is required for all personnel handling this compound:

  • Body Protection: A full-length, long-sleeved laboratory coat must be worn and kept fastened to protect against accidental spills.[8]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory at all times in the laboratory where this compound is handled.[8] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[5]

  • Hand Protection: Chemical-resistant gloves are required. Due to the lack of specific glove permeation data for this compound, double-gloving with nitrile gloves is recommended as a prudent measure. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.[9] Always wash hands thoroughly after removing gloves.[6]

  • Footwear: Closed-toe shoes that fully cover the foot are mandatory.[5]

PPE Selection Rationale
PPE ItemSpecificationRationale
Laboratory Coat Full-length, fastenedProtects skin and clothing from contamination with the solid compound.
Eye Protection ANSI Z87.1 compliant safety gogglesPrevents eye contact with airborne particles and accidental splashes.
Hand Protection Double-layered nitrile glovesProvides a robust barrier against dermal absorption, accounting for the unknown specific chemical resistance.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

Operational and Disposal Plans

Adherence to strict operational and disposal procedures is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in section 2.2.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula to handle the solid. Avoid creating dust by handling the material gently.

    • If transferring to a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely close the container of the stock material.

    • Decontaminate the spatula and any other equipment that came into contact with the compound.

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin and clothing. Dispose of gloves as hazardous waste.

Disposal Plan

Given the unknown toxicological profile of this compound, a conservative approach to waste disposal is required. All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, weighing paper, and cleaning materials, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, the resulting solution should be collected in a designated hazardous waste container.

    • Do not dispose of solutions containing this compound down the drain.[5][6]

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of in accordance with institutional guidelines for decontaminated lab waste.

Disposal_Decision_Tree Start Waste Generated Is_Solid Solid or Liquid? Start->Is_Solid Empty_Container Empty Stock Container? Start->Empty_Container Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Is_Solid->Solid_Waste Solid Liquid_Waste Solutions Containing Compound Is_Solid->Liquid_Waste Liquid Solid_Container Collect in Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Triple_Rinse Triple Rinse with Solvent Empty_Container->Triple_Rinse Yes Collect_Rinsate Collect Rinsate as Hazardous Liquid Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Decontaminated Container per Institutional Policy Collect_Rinsate->Dispose_Container

Caption: Decision tree for the disposal of contaminated materials.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

  • Spill: For a small spill within a fume hood, use an absorbent material to clean it up and place it in the hazardous waste container. For larger spills or spills outside of a fume hood, evacuate the area and follow institutional emergency procedures.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the potential risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]

  • Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure. [Link]

  • Wikipedia. Reductive desulfonylation. [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Toxicity pathway for sulfamides. [Link]

  • Washington State University. Organic-Acids_SOP_Template.docx. [Link]

  • University of New Mexico. Acids Standard Operating Procedure Template. [Link]

  • ResearchGate. Studies on the Toxicity of Two Alkyl Aryl Sulfonates. (2025, August 7). [Link]

  • Jackson State Community College. Safety in Organic Chemistry Laboratory. [Link]

  • University of Utah. Acid Handling. [Link]

  • PubMed. Identification of arylsulfonamides as ExoU inhibitors. (2014, August 15). [Link]

  • Wikipedia. Sulfonyl group. [Link]

  • ScienceLab.com. Material Safety Data Sheet - DL-Alanine MSDS. (2005, October 9). [Link]

  • Master Organic Chemistry. Aromatic Synthesis (3) - Sulfonyl Blocking Groups. (2018, November 26). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • MDPI. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.